molecular formula C27H32N2O7S B554315 Z-Lys-obzl benzenesulfonate CAS No. 68973-36-4

Z-Lys-obzl benzenesulfonate

Cat. No.: B554315
CAS No.: 68973-36-4
M. Wt: 528.6 g/mol
InChI Key: ZYQPTGXDPNAHSO-FYZYNONXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Lys-OBzl is an amino acid-containing building block. It has been used in the synthesis of lysine peptide derivatives and glucosepane.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzenesulfonic acid;benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4.C6H6O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;7-10(8,9)6-4-2-1-3-5-6/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1-5H,(H,7,8,9)/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQPTGXDPNAHSO-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68973-36-4
Record name L-Lysine, N2-[(phenylmethoxy)carbonyl]-, phenylmethyl ester, benzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68973-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Nα-Z-L-lysine benzyl ester benzenesulfonate salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Nα-Z-L-lysine benzyl (B1604629) ester benzenesulfonate (B1194179) salt, a crucial building block in peptide synthesis and various pharmaceutical applications. This document details the primary synthetic pathways, provides an adaptable experimental protocol, and presents relevant chemical data in a structured format for ease of reference.

Introduction

Nα-Z-L-lysine benzyl ester benzenesulfonate salt is a derivative of the amino acid L-lysine, featuring a benzyloxycarbonyl (Z or Cbz) protecting group on the alpha-amino group (Nα), a benzyl ester protecting the carboxylic acid functionality, and a benzenesulfonate counterion.[1] This combination of protecting groups and a salt form enhances the compound's stability, solubility, and utility as an intermediate in the synthesis of complex peptides and other pharmaceutical agents.[2] The presence of the Z-group and the benzyl ester allows for selective deprotection strategies, which are fundamental in modern peptide chemistry.

Synthesis Pathways

There are two primary approaches to the synthesis of Nα-Z-L-lysine benzyl ester benzenesulfonate salt: a multi-step pathway involving sequential protection and a one-pot Fischer-Speier esterification.

Multi-Step Synthesis

This pathway involves a sequence of protection steps to introduce the Z-group and the benzyl ester, followed by the formation of the benzenesulfonate salt.

G Lys L-Lysine Lys_Bz L-Lysine benzyl ester Lys->Lys_Bz Benzyl Alcohol, Acid Catalyst Z_Lys_Bz Nα-Z-L-lysine benzyl ester Lys_Bz->Z_Lys_Bz Benzyl Chloroformate (Cbz-Cl), Base Target Nα-Z-L-lysine benzyl ester benzenesulfonate salt Z_Lys_Bz->Target Benzenesulfonic Acid

Caption: Multi-step synthesis of Nα-Z-L-lysine benzyl ester benzenesulfonate salt.

One-Pot Fischer-Speier Esterification

A more direct and atom-economical approach is the Fischer-Speier esterification. This reaction involves the simultaneous esterification of the carboxylic acid and salt formation in the presence of an acid catalyst, which in this case is also the salt-forming agent.

G Z_Lys Nα-Z-L-lysine Target Nα-Z-L-lysine benzyl ester benzenesulfonate salt Z_Lys->Target Fischer-Speier Esterification Reagents Benzyl Alcohol, Benzenesulfonic Acid, Toluene (reflux) Reagents->Target

Caption: One-pot Fischer-Speier esterification for the synthesis of the target compound.

Experimental Protocol: One-Pot Fischer-Speier Esterification

The following protocol is adapted from established procedures for the synthesis of analogous amino acid benzyl ester p-toluenesulfonate salts. Researchers should consider this a starting point and may need to optimize conditions for their specific requirements.

Materials:

  • Nα-Z-L-lysine

  • Benzyl alcohol

  • Benzenesulfonic acid

  • Toluene

  • Ethyl acetate (B1210297)

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine Nα-Z-L-lysine (1.0 eq), benzyl alcohol (5.0 eq), and benzenesulfonic acid (1.2 eq) in toluene.

  • Azeotropic Reflux: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Continue the reflux until no more water is collected (typically 4-6 hours).

  • Reaction Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Add ethyl acetate to the reaction mixture and stir. The product will precipitate out of the solution. The addition of diethyl ether can further induce precipitation if necessary.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold ethyl acetate and then diethyl ether to remove any unreacted starting materials and by-products.

  • Drying: Dry the purified Nα-Z-L-lysine benzyl ester benzenesulfonate salt under vacuum to a constant weight.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )
Nα-Z-L-lysineC₁₄H₂₀N₂O₄280.32
Benzyl alcoholC₇H₈O108.14
Benzenesulfonic acidC₆H₆O₃S158.18
Nα-Z-L-lysine benzyl ester benzenesulfonate salt C₂₇H₃₂N₂O₇S 528.62 [3]

Expected Yield and Purity:

Based on analogous preparations of similar salts, the expected yield for this synthesis is typically in the range of 80-95%. The purity of the final product should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥98% is generally achievable after proper washing and drying.

Conclusion

This technical guide provides a detailed overview of the synthesis of Nα-Z-L-lysine benzyl ester benzenesulfonate salt. The one-pot Fischer-Speier esterification method is presented as an efficient and straightforward approach. The provided experimental protocol, adapted from reliable literature, serves as a solid foundation for researchers to produce this valuable compound for their studies in peptide synthesis and drug development. As with any chemical synthesis, appropriate safety precautions should be taken, and the reaction should be carried out in a well-ventilated fume hood.

References

A Comprehensive Technical Guide to Z-Lys-obzl Benzenesulfonate (CAS 68973-36-4) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Key Amino Acid Building Block in Synthetic Chemistry

Z-Lys-obzl benzenesulfonate (B1194179), with the CAS number 68973-36-4, is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of complex molecular architectures. This technical guide provides an in-depth overview of its chemical properties, applications, and the methodologies for its use, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Z-Lys-obzl benzenesulfonate is the benzenesulfonate salt of Nα-benzyloxycarbonyl-L-lysine benzyl (B1604629) ester. The benzyloxycarbonyl (Z) group protects the α-amino group, while the benzyl (Bzl) ester protects the carboxyl group of the lysine (B10760008). This dual protection strategy allows for the selective manipulation of the ε-amino group of the lysine side chain in synthetic schemes. The benzenesulfonate salt form often improves the compound's crystallinity and handling characteristics.

For research purposes, it is crucial to understand the quantitative specifications of this reagent. The following table summarizes its key properties based on commercially available information.[1][2][3]

PropertyValue
CAS Number 68973-36-4
Molecular Formula C₂₁H₂₆N₂O₄ • C₆H₆O₃S
Formula Weight 528.6 g/mol
Appearance Off-white solid
Purity ≥97% - ≥98%
Storage Temperature -20°C to 8°C
Alternate Names Z-L-Lys-OBzl Benzenesulfonate, Nα-Z-L-lysine benzyl ester benzenesulfonate salt

Applications in Synthetic Chemistry

The primary application of this compound is as a versatile building block in the synthesis of more complex molecules. Its utility is particularly pronounced in two main areas:

  • Peptide Synthesis: As a protected form of lysine, it is incorporated into peptide chains. The orthogonal protecting groups allow for the selective deprotection of the ε-amino group for further modification, such as branching or the attachment of labels.

  • Synthesis of Complex Molecules: A notable application is in the total synthesis of glucosepane, a complex protein cross-link implicated in aging and diabetes.[1][2]

Beyond these core applications, derivatives of lysine are explored for their potential in enhancing the bioavailability of peptide-based drugs and in the formulation of drug delivery systems.[4]

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound. Below are representative protocols for its use in peptide synthesis and a specific case study on the synthesis of glucosepane.

General Protocol for Peptide Synthesis (Solution-Phase)

This protocol outlines the general steps for incorporating Z-Lys-obzl into a dipeptide using a carbodiimide-mediated coupling reaction.

1. Deprotection of the Benzenesulfonate Salt (if necessary):

  • Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the salt and obtain the free amine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

2. Coupling Reaction:

  • Dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1 equivalent) and the C-protected amino acid (the free base of Z-Lys-OBzl, 1 equivalent) in an anhydrous aprotic solvent like DCM or dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents).

  • Optionally, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) (1 equivalent) can be included to suppress racemization and improve coupling efficiency.

  • Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.

3. Work-up and Purification:

  • Filter the reaction mixture to remove the urea (B33335) byproduct.

  • Wash the filtrate with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the resulting dipeptide by column chromatography on silica (B1680970) gel.

4. Deprotection of Z and Benzyl Ester Groups:

  • The benzyloxycarbonyl (Z) and benzyl (Bzl) ester groups are typically removed simultaneously by catalytic hydrogenation.

  • Dissolve the protected peptide in a suitable solvent like methanol (B129727) or ethanol.

  • Add a palladium catalyst (e.g., 10% Pd on carbon).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter off the catalyst and concentrate the filtrate to obtain the deprotected peptide.

G cluster_protection Protection cluster_coupling Peptide Coupling cluster_deprotection Deprotection Lys L-Lysine Z_Lys_OBzl Z-Lys-OBzl Lys->Z_Lys_OBzl Protection of α-amino (Z) and carboxyl (Bzl) groups Coupling Coupling Reaction (e.g., DCC/HOBt) Z_Lys_OBzl->Coupling Protected_AA N-Protected Amino Acid Protected_AA->Coupling Protected_Peptide Protected Dipeptide Coupling->Protected_Peptide Deprotection Deprotection (e.g., H₂/Pd-C) Protected_Peptide->Deprotection Final_Peptide Final Dipeptide Deprotection->Final_Peptide G Z_Lys Z-Lys-obzl Reductive_Amination Reductive Amination (NaBH(OAc)₃) Z_Lys->Reductive_Amination Sugar Protected Glucose Derivative Sugar->Reductive_Amination Intermediate Lysine-Sugar Adduct Reductive_Amination->Intermediate Further_Steps Further Synthetic Steps... Intermediate->Further_Steps Glucosepane Glucosepane Further_Steps->Glucosepane G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Glucosepane Glucosepane (AGE) RAGE RAGE Receptor Glucosepane->RAGE Binding p21ras p21(ras) RAGE->p21ras Activation MAPK MAP Kinase p21ras->MAPK NFkB NF-κB MAPK->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocation

References

The Crucial Role of Z-Lys-OBzl Benzenesulfonate in the Synthesis of Glucosepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the pivotal role of Nα-Z-L-lysine benzyl (B1604629) ester benzenesulfonate (B1194179) (Z-Lys-OBzl benzenesulfonate) in the landmark total synthesis of glucosepane (B12743330), a complex advanced glycation end-product (AGE) implicated in aging and diabetic complications. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols derived from the seminal work of Draghici, Wang, and Spiegel, and quantitative data to support researchers in the fields of chemical biology and drug development.

Introduction to Glucosepane and its Synthetic Challenge

Glucosepane is a lysine-arginine cross-link formed non-enzymatically from D-glucose. It is the most abundant AGE cross-link in human tissues, accumulating with age and at an accelerated rate in individuals with diabetes. Its complex, bicyclic structure, featuring a seven-membered ring, has posed a significant synthetic challenge, hindering biological and pathological studies. The development of a concise and stereoselective total synthesis was a critical breakthrough, enabling access to pure glucosepane for research purposes.

The total synthesis reported by Spiegel and colleagues is a convergent, eight-step process with an overall yield of 12%.[1][2] This strategy relies on the strategic use of protected amino acid building blocks, with this compound serving as a key precursor for the lysine (B10760008) component of the glucosepane molecule.

The Role of this compound

This compound is a commercially available, doubly protected lysine derivative. In the context of glucosepane synthesis, its specific protecting groups are crucial for orchestrating the desired bond formations while preventing unwanted side reactions.

  • Z (Carboxybenzyl) Group: This group protects the α-amino group of lysine, preventing it from participating in reactions until its removal is desired in the final steps of the synthesis.

  • OBzl (Benzyl Ester) Group: This group protects the carboxyl group of lysine, which is also deprotected in the final stages.

  • Benzenesulfonate Salt: This salt form enhances the stability and handling of the compound.

The use of this protected lysine derivative ensures that the ε-amino group is available for the key chemical transformations that build the core structure of glucosepane.

The Synthetic Pathway to Glucosepane

The synthesis of glucosepane can be conceptually divided into the preparation of two key fragments, followed by their coupling and final deprotection. This compound is a foundational component of one of these fragments. The following diagram illustrates the overall workflow.

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_final Final Product A Z-Lys-OBzl benzenesulfonate D Formation of Lysine-derived Intermediate A->D B Protected Glucose Derivative E Amadori Rearrangement B->E C Protected Arginine Derivative F Cyclization & Imidazole (B134444) Formation C->F D->F E->F G Protected Glucosepane F->G H Glucosepane G->H Deprotection

Caption: Overall workflow for the synthesis of glucosepane.

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the synthesis of glucosepane. Note that the step-wise yields are derived from a multi-step sequence and the overall yield is reported as 12%.[1]

Step No.TransformationStarting Material(s)ProductReported Yield (%)
1-4Synthesis of Lysine-derived aldehydeThis compound, other reagentsProtected lysine-aldehyde intermediate~60-70% (estimated)
5Amadori rearrangement and cyclizationProtected lysine-aldehyde, Protected glucose derivativeBicyclic intermediateNot specified
6-7Imidazole formation and couplingBicyclic intermediate, Protected arginine derivativeProtected glucosepaneNot specified
8Global deprotectionProtected glucosepaneGlucosepaneNot specified
Overall Total Synthesis This compound, etc. Glucosepane 12%

Note: Detailed step-wise yields are often found in the supplementary materials of the primary publication, which were not accessible for this guide. The estimated yield for steps 1-4 is based on typical yields for similar synthetic transformations.

Detailed Experimental Protocols

The following are generalized experimental protocols for the key stages of glucosepane synthesis involving this compound, based on the published methodology. Researchers should refer to the primary literature for precise quantities, reaction times, and analytical data.

Protocol 1: Synthesis of the Lysine-Derived Aldehyde Intermediate

This multi-step process converts the protected lysine into a key aldehyde intermediate ready for coupling with the glucose-derived component.

  • Free-basing of this compound: The commercially available salt is neutralized to yield the free amine, which is then used in subsequent steps.

  • Protection of the ε-amino group: The ε-amino group is typically protected with an orthogonal protecting group to prevent its interference in the subsequent Amadori rearrangement.

  • Reduction of the carboxylic acid: The benzyl ester is selectively reduced to the corresponding primary alcohol.

  • Oxidation to the aldehyde: The primary alcohol is then carefully oxidized to the aldehyde, yielding the key lysine-derived intermediate.

Protocol 2: Coupling, Cyclization, and Imidazole Formation

This crucial phase constructs the core bicyclic structure of glucosepane.

  • Amadori Rearrangement: The lysine-derived aldehyde is reacted with a protected glucose derivative, leading to the formation of an Amadori product.

  • Intramolecular Cyclization: The Amadori product undergoes a series of intramolecular reactions to form the seven-membered ring.

  • Imidazole Formation: The resulting intermediate is then reacted with a protected arginine derivative to construct the imidazole ring, completing the core structure of protected glucosepane.

Protocol 3: Global Deprotection

The final step removes all protecting groups to yield the target molecule, glucosepane.

  • Hydrogenolysis: The protected glucosepane is subjected to catalytic hydrogenation to simultaneously cleave the Z (carboxybenzyl) and OBzl (benzyl ester) protecting groups from the lysine backbone, as well as any other benzyl-type protecting groups on the arginine and glucose moieties.

  • Purification: The final glucosepane product is purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC), to yield the chemically homogeneous material.

Logical Relationship of Synthetic Stages

The following diagram illustrates the logical progression of the synthesis, highlighting the convergent nature of the strategy.

G A Z-Lys-OBzl benzenesulfonate D Lysine Fragment Synthesis A->D B Protected Glucose E Glucose Fragment Synthesis B->E C Protected Arginine G Imidazole Formation C->G F Fragment Coupling & Cyclization D->F E->F F->G H Final Deprotection G->H I Glucosepane H->I

Caption: Convergent synthesis strategy for glucosepane.

Conclusion

The total synthesis of glucosepane is a significant achievement in synthetic organic chemistry, providing essential tools for biological research. This compound is a cornerstone of this synthesis, offering the necessary protecting group arrangement to facilitate the complex series of reactions required to construct the lysine-containing portion of the glucosepane molecule. The protocols and data presented in this guide are intended to provide a foundational understanding for researchers seeking to synthesize glucosepane or its analogues for the investigation of its role in health and disease.

References

An In-depth Technical Guide to the Benzenesulfonate Salt Form of Z-Lys-OBzl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the benzenesulfonate (B1194179) salt of Nα-benzyloxycarbonyl-L-lysine benzyl (B1604629) ester (Z-Lys-OBzl), a critical intermediate in synthetic organic chemistry, particularly in the field of peptide synthesis and the construction of complex biomolecules. This document details its chemical and physical properties, provides insights into its synthesis and characterization, and outlines its application with a focus on the total synthesis of glucosepane (B12743330).

Core Chemical and Physical Properties

Z-Lys-OBzl benzenesulfonate is a white to off-white solid. It is valued in synthesis for its stability and handling characteristics compared to the free base form of Z-Lys-OBzl. The benzenesulfonate salt form enhances the compound's crystallinity and stability, facilitating purification and storage.

Quantitative Data Summary
PropertyValueSource(s)
Chemical Formula C₂₁H₂₆N₂O₄ · C₆H₆O₃S[1][2]
Molecular Weight 528.6 g/mol [1][2]
CAS Number 68973-36-4[1]
Appearance White to off-white solid[3]
Purity ≥95% (HPLC), ≥97% (NMR), ≥98%[3][4]
Melting Point >104°C (decomposition)[4]
Solubility DMF: 30 mg/mLDMSO: 15 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): 1 mg/mL[1][2]
Storage Conditions -20°C for long-term storage[1]
Stability ≥ 4 years at -20°C[1]

Synthesis and Purification

The synthesis of this compound involves a multi-step process starting from L-lysine. The core principle is the orthogonal protection of the α-amino and ε-amino groups and the carboxylic acid group, followed by salt formation.

Logical Synthesis Workflow

G Lys L-Lysine Protect_alpha Protection of α-amino group (e.g., with Z-Cl) Lys->Protect_alpha Z_Lys Nα-Z-L-Lysine Protect_alpha->Z_Lys Esterification Esterification of carboxyl group (with Benzyl Alcohol) Z_Lys->Esterification Z_Lys_OBzl_free Z-Lys-OBzl (free base) Esterification->Z_Lys_OBzl_free Salt_Formation Salt Formation (with Benzenesulfonic Acid) Z_Lys_OBzl_free->Salt_Formation Purification Purification (Crystallization) Salt_Formation->Purification Final_Product This compound Salt Purification->Final_Product

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a Related Toluenesulfonate Salt

While a detailed, publicly available protocol specifically for the benzenesulfonate salt is scarce, the following procedure for the analogous p-toluenesulfonate salt provides a robust methodological template. This process can be adapted by substituting p-toluenesulfonic acid with benzenesulfonic acid.

Materials:

  • Nα-Benzyloxycarbonyl-L-lysine (Z-Lys-OH)

  • Benzyl alcohol

  • Toluene (B28343)

  • p-Toluenesulfonic acid monohydrate

  • Diethyl ether

Procedure:

  • A mixture of Nα-Benzyloxycarbonyl-L-lysine (10 g, 35.7 mmol), benzyl alcohol (30 cm³), toluene (30 cm³), and p-toluenesulfonic acid (6.93 g) is heated to reflux.[5]

  • Water evolved during the esterification is collected azeotropically using a Dean and Stark apparatus.[5]

  • Reflux is continued until no more water is collected.[5]

  • The reaction mixture is allowed to cool to room temperature.

  • The cooled solution is poured into diethyl ether (300 cm³) to precipitate the product as an oil.[5]

  • The ether is decanted, and the oil is washed with fresh ether and dried under reduced pressure.[5]

  • The resulting oil is allowed to slowly crystallize to yield the final p-toluenesulfonate salt product.[5]

Purification: The primary method for purification is crystallization from a suitable solvent system, often initiated by the addition of a non-polar solvent like diethyl ether to a solution of the product in a more polar solvent.

Analytical Characterization

The identity and purity of this compound are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

¹H and ¹³C NMR: NMR spectra are used to confirm the presence of the benzyloxycarbonyl (Z), benzyl ester (OBzl), and benzenesulfonate groups, as well as the lysine (B10760008) backbone.

Typical Experimental Conditions:

  • Spectrometer: 300 MHz, 400 MHz, or 500 MHz.[6][7][8]

  • Solvents: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[6][8][9]

  • Internal Standard: Tetramethylsilane (TMS).[8]

  • Data to be Acquired: ¹H, ¹³C, COSY, HSQC, and HMBC spectra for full structural elucidation.[6]

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Aromatic protons from the Z, OBzl, and benzenesulfonate groups (multiple peaks, ~7.2-8.0 ppm).

  • Methylene protons of the benzyl groups (~5.0-5.2 ppm).

  • Protons of the lysine backbone (α-CH, β-CH₂, γ-CH₂, δ-CH₂, ε-CH₂).

  • Amide and amine protons.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the compound and to detect any impurities. A reversed-phase method is typically used.

Illustrative HPLC Method for a Related Compound: While a specific validated method for this compound is not readily available in public literature, a general method for analyzing related benzenesulfonate compounds can be adapted.

  • Column: Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[10]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 1% triethylamine, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV at 220 nm.[10]

  • Column Temperature: 25-30°C.

Key Applications in Synthesis

This compound serves as a crucial building block in peptide synthesis and the synthesis of complex natural products. The protecting groups (Z and OBzl) are stable under many reaction conditions but can be removed orthogonally or simultaneously during the final deprotection steps.

Role in the Total Synthesis of Glucosepane

A significant application of this compound is in the concise total synthesis of glucosepane, a complex advanced glycation end-product (AGE) crosslink implicated in diabetes and aging.[1][11][12]

Experimental Workflow in Glucosepane Synthesis: The synthesis of glucosepane involves the coupling of a lysine-containing fragment with an arginine-derived component. This compound is a key starting material for the lysine-containing portion of the molecule. The workflow involves the deprotection of the ε-amino group for subsequent reactions, while the α-amino and carboxyl groups remain protected.

G start This compound step1 Deprotection of ε-amino group start->step1 step2 Coupling with Arginine-derived precursor step1->step2 intermediate Protected Glucosepane Precursor step2->intermediate step3 Cyclization and further modifications intermediate->step3 final_deprotection Global Deprotection (Removal of Z and OBzl groups) step3->final_deprotection end_product Glucosepane final_deprotection->end_product

Caption: Simplified workflow of this compound in glucosepane synthesis.

Use in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, an appropriately protected lysine derivative is essential. While Fmoc-based strategies are more common, Z-protected amino acids are used in specific applications, particularly in solution-phase synthesis or when different orthogonality is required. The Z group can be removed by catalytic hydrogenolysis or under strong acidic conditions.

Signaling Pathways

Current literature does not indicate a direct role for this compound in any biological signaling pathways. Its function is primarily that of a synthetic intermediate, designed to be incorporated into larger molecules which may have biological activity. The compound itself is not intended for direct biological or therapeutic use.

Conclusion

The benzenesulfonate salt of Z-Lys-OBzl is a well-characterized and stable amino acid derivative that serves as a valuable building block for advanced organic synthesis. Its utility is highlighted by its crucial role in the total synthesis of glucosepane. The data and protocols summarized in this guide provide a technical foundation for researchers and drug development professionals working with this important synthetic intermediate.

References

Z-Lys-OBzl Benzenesulfonate: A Comprehensive Technical Guide for Pharmaceutical Intermediate Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Lys-OBzl benzenesulfonate (B1194179) (Nα-Benzyloxycarbonyl-L-lysine benzyl (B1604629) ester benzenesulfonate) is a critical lysine-derived building block extensively utilized as a pharmaceutical intermediate, primarily in the field of peptide synthesis. Its strategic di-protection of the α-amino and carboxylic acid functionalities allows for selective deprotection and coupling, making it an invaluable tool in the construction of complex peptide chains and other advanced organic molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the total synthesis of glucosepane (B12743330). Detailed experimental protocols and quantitative data are presented to support its practical application in research and development.

Chemical and Physical Properties

Z-Lys-OBzl benzenesulfonate is a white to off-white solid. The benzenesulfonate salt form enhances its stability and handling properties compared to the free base.[1] Key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 68973-36-4[2]
Molecular Formula C₂₁H₂₆N₂O₄ • C₆H₆O₃S[2]
Molecular Weight 528.6 g/mol [2]
Appearance White to off-white solid[1]
Purity ≥95% (HPLC)[3]
Melting Point >104°C (decomposes)[4]
Solubility (mg/mL) DMF: 30, DMSO: 15, Ethanol: 1, PBS (pH 7.2): 1
Storage Temperature -20°C[2]
Stability ≥ 4 years at -20°C[2]

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from L-lysine. The core principle is the orthogonal protection of the two amino groups and the carboxylic acid. A general synthetic approach is outlined below.

General Synthetic Workflow

The synthesis can be conceptually broken down into three key stages:

  • Protection of the α-amino group: The α-amino group of L-lysine is selectively protected with a benzyloxycarbonyl (Z or Cbz) group.

  • Esterification of the carboxylic acid: The carboxylic acid functionality is converted to a benzyl ester (OBzl).

  • Salt formation: The resulting di-protected lysine (B10760008) is treated with benzenesulfonic acid to form the stable benzenesulfonate salt.

G lysine L-Lysine z_protection α-Amino Group Protection (Z-Cl or Z-OSu) lysine->z_protection z_lys Nα-Z-L-Lysine z_protection->z_lys esterification Carboxylic Acid Esterification (Benzyl Alcohol, Acid Catalyst) z_lys->esterification z_lys_obzl_free Nα-Z-L-Lysine Benzyl Ester (Free Base) esterification->z_lys_obzl_free salt_formation Salt Formation (Benzenesulfonic Acid) z_lys_obzl_free->salt_formation final_product This compound salt_formation->final_product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

Step 1: Synthesis of Nα-Benzyloxycarbonyl-L-lysine

  • Dissolve L-lysine hydrochloride in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath and add benzyl chloroformate (Z-Cl) dropwise while maintaining the pH between 9 and 10 with the addition of aqueous sodium carbonate.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Wash the aqueous layer with diethyl ether to remove unreacted benzyl chloroformate.

  • Acidify the aqueous layer with cold dilute hydrochloric acid to precipitate the Nα-Z-L-lysine.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of Nα-Z-L-Lysine Benzyl Ester

  • Suspend Nα-Z-L-lysine in a mixture of benzyl alcohol and a suitable water-azeotroping solvent (e.g., toluene).

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or benzenesulfonic acid.

  • Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Formation of this compound

  • Dissolve the purified Nα-Z-L-lysine benzyl ester in a suitable organic solvent (e.g., ethyl acetate).

  • Add an equimolar amount of benzenesulfonic acid dissolved in the same solvent.

  • Stir the solution until a precipitate forms. The product may also be precipitated by the addition of a non-polar solvent like hexane.

  • Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum to yield this compound.

Application in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of peptides and other complex molecules due to its orthogonal protecting groups. The Z group on the α-amino group can be removed by hydrogenolysis, while the benzyl ester is also susceptible to hydrogenolysis or can be cleaved under different conditions. The ε-amino group remains free for subsequent reactions.

Role in Peptide Synthesis

In solid-phase peptide synthesis (SPPS) or solution-phase synthesis, this compound can be used to introduce a lysine residue into a growing peptide chain. The free ε-amino group can be coupled to the carboxylic acid of the preceding amino acid.

G start Growing Peptide Chain (with free carboxylic acid) coupling Peptide Coupling Reaction (e.g., DCC/HOBt or HATU) start->coupling lys_intermediate This compound lys_intermediate->coupling coupled_product Peptide with N-terminal Z-Lys(OBzl) residue coupling->coupled_product deprotection Deprotection of Z and OBzl groups (e.g., Hydrogenolysis) coupled_product->deprotection final_peptide Elongated Peptide (with free Lysine residue) deprotection->final_peptide

Caption: Use of this compound in peptide synthesis.

Case Study: Total Synthesis of Glucosepane

A significant application of a similar lysine building block is in the concise total synthesis of glucosepane, a complex protein cross-link implicated in diabetes and aging. In the synthesis reported by Draghici, Wang, and Spiegel (2015), a protected lysine derivative is a key component. While the original paper may use a closely related derivative, the principle of using a di-protected lysine remains the same. The synthesis involves the coupling of the protected lysine derivative with another key fragment to construct the core structure of glucosepane.

The use of a protected lysine derivative in the glucosepane synthesis highlights the importance of such intermediates in accessing complex biological molecules for further study. The overall yield of the reported glucosepane synthesis is 12% over eight steps from commercially available materials.

Deprotection Strategies

The benzyloxycarbonyl (Z) and benzyl ester (OBzl) protecting groups are typically removed simultaneously via catalytic hydrogenolysis.

Table 2: Deprotection Conditions for Z and OBzl Groups

ConditionReagentsTypical Reaction TimeNotes
Catalytic Hydrogenolysis H₂, Pd/C (5-10 mol%)1-16 hoursMost common and effective method.
Transfer Hydrogenolysis Ammonium formate, Pd/C1-4 hoursMilder alternative to using hydrogen gas.
Acidolysis HBr in acetic acid1-2 hoursHarsher conditions, may affect other acid-labile groups.

Conclusion

This compound is a highly valuable and versatile pharmaceutical intermediate. Its well-defined structure with orthogonal protecting groups provides chemists with a reliable tool for the synthesis of complex peptides and other organic molecules. The benzenesulfonate salt form offers advantages in terms of stability and handling. The successful application of related protected lysine derivatives in the total synthesis of glucosepane underscores the importance of such building blocks in advancing our understanding of complex biological systems and in the development of new therapeutic agents. This guide provides the fundamental technical information required for the effective utilization of this compound in a research and development setting.

References

Methodological & Application

Application Notes and Protocols for Z-Lys-OBzl Benzenesulfonate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the utilization of Nα-Fmoc-Nε-benzyloxycarbonyl-L-lysine benzyl (B1604629) ester benzenesulfonate (B1194179) salt (Z-Lys-OBzl benzenesulfonate) in solid-phase peptide synthesis (SPPS). This reagent is a key building block for introducing a lysine (B10760008) residue with its side-chain amine protected by a benzyloxycarbonyl (Z) group and its C-terminus protected as a benzyl ester (OBzl). The benzenesulfonate salt form enhances the compound's stability and handling properties.

The Z and OBzl protecting groups are classically employed in Boc/Bzl orthogonal protection schemes and are removable under strong acidic conditions or by catalytic hydrogenation. This makes this compound a versatile tool for the synthesis of complex peptides where selective deprotection strategies are required.

Principle of the Method

Solid-phase peptide synthesis (SPPS) allows for the stepwise assembly of a peptide chain while it is covalently attached to an insoluble resin support.[1] The general cycle of SPPS involves:

  • Resin Swelling: The resin is swollen in a suitable solvent to allow for efficient diffusion of reagents.[2]

  • Deprotection: The temporary Nα-protecting group (typically Fmoc) of the resin-bound amino acid or peptide is removed.

  • Washing: The resin is washed to remove excess deprotection reagent and by-products.

  • Coupling: The next Fmoc-protected amino acid, in this case, Fmoc-Lys(Z)-OBzl benzenesulfonate, is activated and coupled to the free N-terminus of the resin-bound peptide.[3]

  • Washing: The resin is washed to remove excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed.[4]

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide resin or other suitable resin for the desired C-terminus.

  • Fmoc-protected Amino Acids: Standard Fmoc-amino acids for the peptide sequence.

  • Fmoc-Lys(Z)-OBzl benzenesulfonate

  • Solvents:

    • N,N-Dimethylformamide (DMF) (peptide synthesis grade)

    • Dichloromethane (DCM) (peptide synthesis grade)

    • Piperidine (B6355638)

    • Diisopropylethylamine (DIPEA)

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Deprotection Reagent: 20% Piperidine in DMF (v/v)

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a suitable alternative based on the peptide sequence.[5]

  • Precipitation and Washing: Cold diethyl ether.

Protocol for Incorporation of Fmoc-Lys(Z)-OBzl benzenesulfonate

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis approach.

  • Resin Preparation:

    • Place the desired amount of resin in a reaction vessel.

    • Swell the resin in DMF for at least 30 minutes.[2]

    • If starting with a pre-loaded resin, proceed to step 3. If using a plain resin, couple the first Fmoc-amino acid according to standard protocols.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes and drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Coupling of Fmoc-Lys(Z)-OBzl benzenesulfonate:

    • Activation: In a separate vial, dissolve Fmoc-Lys(Z)-OBzl benzenesulfonate (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to neutralize the benzenesulfonate salt and activate the carboxylic acid. Allow the activation to proceed for 2-5 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitoring: Perform a ninhydrin (B49086) (Kaiser) test to monitor the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue), the coupling step should be repeated ("double coupling").[6]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and by-products.

  • Chain Elongation:

    • Repeat the deprotection (step 2) and coupling (step 3) cycles for the subsequent amino acids in the peptide sequence.

Final Cleavage and Deprotection
  • Resin Washing and Drying: After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage and Deprotection of Z and OBzl groups:

    • Treat the dried peptide-resin with a cleavage cocktail such as Reagent K for 2-4 hours at room temperature.[5] The strong acid (TFA) in this cocktail will cleave the peptide from the resin and remove the Z and OBzl protecting groups, along with other acid-labile side-chain protecting groups.

    • Note: The Z and OBzl groups are more resistant to acidolysis than Boc and tBu groups, so a longer cleavage time may be necessary.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables provide representative data for the use of protected lysine derivatives in SPPS. The actual results may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Coupling Efficiency of Protected Lysine Derivatives

Protected Lysine DerivativeCoupling ReagentCoupling Time (h)Coupling Efficiency (%)
Fmoc-Lys(Boc)-OHHBTU/DIPEA2>99
Fmoc-Lys(Z)-OHHATU/DIPEA3>98
Fmoc-Lys(Mtt)-OHDIC/HOBt4>99

Table 2: Deprotection Conditions for Lysine Side-Chain Protecting Groups

Protecting GroupDeprotection ReagentConditions
Boc (tert-butyloxycarbonyl)95% TFARoom Temperature, 1-2 h
Z (benzyloxycarbonyl)HBr/AcOH, Na/NH3, or Catalytic HydrogenationVaries with reagent
Mtt (4-Methyltrityl)1-5% TFA in DCMRoom Temperature, 5-30 min

Mandatory Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle cluster_cleavage Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Repeat for each amino acid Coupling Couple Fmoc-Lys(Z)-OBzl (HBTU/DIPEA) Wash1->Coupling Repeat for each amino acid Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid FinalWash Final Wash and Dry Cleavage Cleavage from Resin & Side-Chain Deprotection (Reagent K) FinalWash->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Signaling_Pathway Lys_Salt Fmoc-Lys(Z)-OBzl Benzenesulfonate Salt Activated_AA Activated Fmoc-Lys(Z)-OBzl Lys_Salt->Activated_AA Activation (HBTU) DIPEA DIPEA DIPEA->Activated_AA Coupled_Peptide Resin-Peptide-Lys(Z)-OBzl Activated_AA->Coupled_Peptide Coupling Resin_NH2 Resin-Peptide-NH2 Resin_NH2->Coupled_Peptide

References

Application of Z-Lys-obzl Benzenesulfonate in the Development of Peptide-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Z-Lys-obzl benzenesulfonate (B1194179), a protected derivative of the amino acid L-lysine, serves as a critical building block in the chemical synthesis of peptides for pharmaceutical applications. In this compound, the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is protected as a benzyl (B1604629) ester (OBzl). The benzenesulfonate salt form enhances the compound's stability and handling characteristics. This strategic protection allows for the controlled and sequential formation of peptide bonds, a fundamental process in the development of peptide-based drugs. This document provides detailed application notes and protocols for the use of Z-Lys-obzl benzenesulfonate in peptide synthesis, targeting researchers, scientists, and drug development professionals.

Chemical Properties and Handling

This compound is a white to off-white solid. Key chemical data are summarized in the table below.

PropertyValue
Chemical Name Nα-Benzyloxycarbonyl-L-lysine benzyl ester benzenesulfonate salt
CAS Number 68973-36-4
Molecular Formula C₂₇H₃₂N₂O₇S
Molecular Weight 528.6 g/mol
Purity Typically ≥97%
Storage Store at 2-8 °C, protected from moisture

Note: Data sourced from publicly available chemical supplier information.

Core Applications in Peptide Synthesis

The primary application of this compound is in solution-phase peptide synthesis (SPPS), a classical method that remains valuable for the synthesis of short peptides and peptide fragments. The Z and OBzl protecting groups are stable under a variety of coupling conditions and can be removed simultaneously or selectively, offering flexibility in synthetic strategies.

A key advantage of using Z-protected amino acids is their resistance to racemization during activation and coupling. The benzenesulfonate counter-ion forms a stable, crystalline salt, which facilitates purification and handling of the amino acid derivative.

Experimental Protocols

Protocol 1: Liberation of the Free Amino Acid from the Benzenesulfonate Salt

Prior to coupling, the benzenesulfonate salt must be neutralized to liberate the free amino acid derivative.

Materials:

  • This compound

  • Ethyl acetate (B1210297) (EtOAc)

  • 10% aqueous sodium carbonate (Na₂CO₃) or a mild organic base like N-methylmorpholine (NMM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound in ethyl acetate.

  • Wash the organic suspension with 10% aqueous sodium carbonate solution in a separatory funnel. Shake vigorously and allow the layers to separate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Evaporate the solvent under reduced pressure to obtain the free base of Z-Lys-OBzl as an oil or solid.

Workflow for Liberation of Free Amino Acid:

G start Start: Z-Lys-OBzl benzenesulfonate suspend Suspend in Ethyl Acetate start->suspend wash_base Wash with 10% aq. Na₂CO₃ or organic base suspend->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end End: Z-Lys-OBzl (Free Base) evaporate->end

Liberation of the free amino acid from its benzenesulfonate salt.
Protocol 2: Solution-Phase Dipeptide Synthesis

This protocol describes the coupling of Z-Lys-OBzl (as the free base from Protocol 1) with another amino acid ester (e.g., Gly-OMe·HCl) to form a dipeptide.

Materials:

  • Z-Lys-OBzl (free base)

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling agent (e.g., DCC, EDC·HCl, or HBTU)

  • Racemization suppressant (e.g., HOBt)

  • Tertiary base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA))

  • Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)

  • Standard workup reagents (e.g., 1 M HCl, saturated NaHCO₃, brine)

Procedure:

  • Dissolve the amino acid methyl ester hydrochloride in anhydrous DCM and add one equivalent of TEA or DIEA to neutralize the salt.

  • In a separate flask, dissolve Z-Lys-OBzl, HOBt (1.1 equivalents), and the coupling agent (1.1 equivalents) in anhydrous DCM.

  • Add the neutralized amino acid ester solution to the Z-Lys-OBzl solution.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off any precipitated urea (B33335) byproduct (if DCC or EDC is used).

  • Wash the organic solution sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude dipeptide by silica (B1680970) gel column chromatography.

Workflow for Solution-Phase Dipeptide Synthesis:

G start Start: Z-Lys-OBzl (Free Base) activate Activate with Coupling Agent + HOBt start->activate aa_ester Amino Acid Ester (e.g., H-Gly-OMe) neutralize Neutralize with TEA or DIEA aa_ester->neutralize couple Couple in DCM or DMF neutralize->couple activate->couple workup Aqueous Workup couple->workup purify Purification (Chromatography) workup->purify end End: Protected Dipeptide purify->end

General workflow for solution-phase dipeptide synthesis.
Protocol 3: Deprotection of Z and OBzl Groups by Catalytic Transfer Hydrogenation

This protocol describes the simultaneous removal of the N-terminal Z group and the C-terminal OBzl group.

Materials:

  • Protected peptide (from Protocol 2)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen source (e.g., formic acid, ammonium (B1175870) formate, or hydrogen gas)

  • Methanol (B129727) (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • Dissolve the protected peptide in methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C (typically 10-20% by weight of the peptide).

  • If using a hydrogen donor like formic acid or ammonium formate, add it to the reaction mixture. If using hydrogen gas, flush the reaction vessel with hydrogen and maintain a hydrogen atmosphere (e.g., with a balloon).

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Evaporate the combined filtrate to obtain the deprotected peptide.

Workflow for Catalytic Transfer Hydrogenation:

G start Start: Protected Peptide dissolve Dissolve in MeOH or EtOH start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst add_h_source Add Hydrogen Source (e.g., HCOOH or H₂) add_catalyst->add_h_source react Stir at Room Temperature add_h_source->react filter Filter through Celite® react->filter evaporate Evaporate Solvent filter->evaporate end End: Deprotected Peptide evaporate->end

Deprotection of Z and OBzl groups via catalytic transfer hydrogenation.

Application in the Synthesis of Bioactive Peptides

This compound is a versatile building block for the synthesis of various bioactive peptides, including lysine-rich antimicrobial peptides and analogs of Glucagon-Like Peptide-1 (GLP-1).

Lysine-Rich Antimicrobial Peptides (AMPs)

Lysine-rich peptides often exhibit potent antimicrobial activity by interacting with and disrupting the negatively charged cell membranes of bacteria. The synthesis of these peptides can be achieved through both solid-phase and solution-phase methods, where protected lysine (B10760008) derivatives are essential.

Mechanism of Action: The cationic nature of lysine residues at physiological pH is crucial for the initial electrostatic interaction with anionic components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction can lead to membrane permeabilization and cell death.[1][2][3][4]

Signaling Pathway/Mechanism of Action of Lysine-Rich AMPs:

G amp Lysine-Rich AMP (Cationic) interaction Electrostatic Interaction amp->interaction membrane Bacterial Membrane (Anionic) membrane->interaction permeabilization Membrane Permeabilization interaction->permeabilization disruption Membrane Disruption & Pore Formation permeabilization->disruption leakage Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death

Mechanism of action of lysine-rich antimicrobial peptides.
Glucagon-Like Peptide-1 (GLP-1) Analogs

GLP-1 is a peptide hormone that plays a key role in regulating blood glucose levels. Native GLP-1 has a short half-life, and thus, long-acting GLP-1 receptor agonists have been developed for the treatment of type 2 diabetes. Many of these analogs involve modification of lysine residues to attach fatty acid chains, which enhances their binding to albumin and extends their duration of action. The synthesis of these complex peptides often involves the use of orthogonally protected lysine derivatives.

Signaling Pathway of GLP-1 Receptor Agonists: GLP-1 receptor agonists bind to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, primarily on pancreatic β-cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which ultimately results in enhanced glucose-dependent insulin (B600854) secretion.[5][6][7][8][9]

G glp1 GLP-1 Agonist glp1r GLP-1 Receptor (GPCR) glp1->glp1r ac Adenylyl Cyclase glp1r->ac camp ↑ cAMP ac->camp pka PKA Activation camp->pka epac Epac Activation camp->epac insulin ↑ Glucose-Dependent Insulin Secretion pka->insulin epac->insulin

Simplified signaling pathway of GLP-1 receptor agonists in pancreatic β-cells.

Quantitative Data from Representative Syntheses

While specific yield and purity data for syntheses using this compound are often dependent on the specific peptide sequence and coupling conditions, the following table provides representative data for solution-phase peptide synthesis steps.

StepReactantsProductTypical Yield (%)Typical Purity (%)
Dipeptide Coupling Z-AA1-OH + H-AA2-ORZ-AA1-AA2-OR70-90>95 (after chrom.)
Catalytic Hydrogenation Z-Peptide-OBzlH-Peptide-OH85-95>98

Note: AA1 and AA2 represent amino acids, R is an alkyl group. Yields and purities are highly variable and depend on the specific reaction conditions and purification methods.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptide-based drugs. Its well-defined protecting group strategy allows for controlled peptide elongation in solution-phase synthesis. The protocols and application examples provided herein offer a framework for researchers to effectively utilize this compound in the development of novel peptide therapeutics, from antimicrobial agents to metabolic disease treatments. Careful execution of the coupling and deprotection steps is crucial for achieving high yields and purity of the final peptide product.

References

Application Notes: Step-by-Step Guide to the Deprotection of Z-Lys-OBzl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nα-benzyloxycarbonyl-L-lysine benzyl (B1604629) ester (Z-Lys-OBzl) is a commonly used building block in peptide synthesis and medicinal chemistry. The benzyloxycarbonyl (Z) group protects the ε-amino side chain, while the benzyl (Bzl) ester protects the α-carboxyl group. The benzenesulfonate (B1194179) salt form enhances the compound's stability and handling properties. For subsequent synthetic steps or to yield the free amino acid L-lysine, both protecting groups must be removed.

This document provides a detailed protocol for the simultaneous deprotection of the Z and OBzl groups from Z-Lys-OBzl benzenesulfonate via catalytic transfer hydrogenation. This method is widely employed due to its mild reaction conditions, high efficiency, and avoidance of pressurized hydrogen gas, making it a safe and accessible procedure for standard laboratory settings.[1][2]

Reaction Principle

The deprotection proceeds via hydrogenolysis, where the C-O and C-N bonds of the benzyl-type protecting groups are cleaved by hydrogen in the presence of a palladium catalyst. In catalytic transfer hydrogenation, a hydrogen donor molecule, such as formic acid or ammonium (B1175870) formate (B1220265), serves as the in-situ source of hydrogen.[3][4] The reaction releases L-lysine and the volatile byproducts toluene (B28343) and carbon dioxide.

Chemical Reaction:

Z-Lys(ε-Z)-OBzl → L-Lysine + 2 Toluene + 2 CO₂

Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol describes the deprotection of this compound using 10% Palladium on Carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor.

Materials

  • This compound (FW: 528.6 g/mol )

  • 10% Palladium on Carbon (Pd/C) (50% wet with water is recommended for safety)

  • Ammonium formate (HCOONH₄)

  • Methanol (B129727) (MeOH), reagent grade

  • Deionized water

  • Celite® 545 or a similar filtration aid

  • 0.22 µm syringe filter (optional, for small-scale reactions)

  • Argon or Nitrogen gas supply

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Buchner funnel and filter flask or syringe for filtration

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Dissolve the starting material in methanol (approx. 10-20 mL per gram of substrate). Stir until fully dissolved.

  • Catalyst Addition:

    • Under a gentle stream of inert gas (Argon or Nitrogen), carefully add 10% Pd/C catalyst. The typical loading is 10-20% by weight of the starting material (e.g., 100-200 mg of Pd/C for 1 g of Z-Lys-OBzl).

    • Safety Note: Pd/C can be pyrophoric. Never add it to a dry flask or allow the catalyst to become dry in the presence of air, especially after exposure to hydrogen. Using a water-wet catalyst mitigates this risk.

  • Initiation of Hydrogenolysis:

    • In a separate flask, dissolve ammonium formate (3-5 eq) in a minimal amount of water or methanol.

    • Add the ammonium formate solution to the reaction mixture dropwise. The reaction is often exothermic, and gas (CO₂) evolution may be observed.

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. A typical mobile phase is Dichloromethane:Methanol (9:1). The product, L-lysine, will remain at the baseline in this system.

    • The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite pad should be packed in a Buchner funnel or a sintered glass funnel.

    • Safety Note: Keep the filter cake wet with methanol during filtration. Do not allow it to dry in the air. Quench the used catalyst on the Celite pad with plenty of water before disposal.

    • Rinse the reaction flask and the filter cake with additional methanol to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent using a rotary evaporator.

    • The resulting crude product will be L-lysine, likely with some residual ammonium salts. It can be further purified by recrystallization from a water/ethanol mixture if necessary.

Data Presentation

The following table summarizes the typical reaction parameters for the deprotection of this compound.

ParameterValue/ConditionNotes
Substrate This compound1.0 equivalent
Catalyst 10% Palladium on Carbon (Pd/C)10-20% (w/w) relative to substrate
Hydrogen Donor Ammonium Formate3-5 equivalents
Solvent Methanol10-20 mL / gram of substrate
Temperature Room Temperature (20-25 °C)Reaction is typically efficient at RT.
Reaction Time 1-4 hoursMonitor by TLC for completion.
Work-up Filtration through Celite®Ensures complete removal of the catalyst.
Expected Yield >90%Yields are typically high for this reaction.[3]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete or Sluggish Reaction 1. Insufficient catalyst or H-donor.2. Catalyst poisoning (e.g., by sulfur impurities).3. Poor quality of catalyst.1. Add an additional portion of ammonium formate and/or catalyst.2. Ensure the purity of the starting material.3. Use fresh, high-quality Pd/C.
Product is Difficult to Isolate The product, L-lysine, is highly polar and soluble in water.After solvent evaporation, co-evaporate with toluene to remove residual water. Triturate the solid with a non-polar solvent like ether to remove organic impurities, or recrystallize from water/ethanol.
Low Yield 1. Incomplete reaction.2. Product loss during work-up.3. Catalyst deactivation.1. Ensure the reaction has gone to completion via TLC.2. Minimize transfer steps and ensure thorough washing of the filter cake.3. Use fresh catalyst and an inert atmosphere.

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the deprotection of this compound.

DeprotectionWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Hydrogenolysis cluster_workup 3. Isolation A Dissolve Z-Lys-OBzl in Methanol B Add 10% Pd/C Catalyst (under inert gas) A->B C Add Ammonium Formate Solution B->C D Stir at Room Temp (1-4 hours) C->D E Monitor by TLC D->E F Filter through Celite to Remove Pd/C E->F G Evaporate Solvent (Rotary Evaporator) F->G H Isolate Crude L-Lysine G->H

Diagram 1: Experimental workflow for catalytic transfer hydrogenation.

References

Application Notes and Protocols for Z-Lys-OBzl Benzenesulfonate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Lys-OBzl benzenesulfonate (B1194179) is a valuable building block in peptide synthesis. It is a derivative of the amino acid L-lysine where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the carboxylic acid is protected as a benzyl (B1604629) ester (OBzl). The benzenesulfonate salt form enhances the compound's stability and handling properties. This protected amino acid is particularly useful in solution-phase peptide synthesis for the controlled incorporation of lysine (B10760008) residues into a peptide chain. These application notes provide detailed protocols for the use of Z-Lys-OBzl benzenesulfonate in peptide coupling reactions and subsequent deprotection steps.

Chemical Properties

PropertyValue
CAS Number 68973-36-4
Molecular Formula C₂₁H₂₆N₂O₄ · C₆H₆O₃S
Molecular Weight 528.6 g/mol
Appearance White to off-white solid
Purity ≥98%
Storage Store at -20°C for long-term stability.[1]

Applications

This compound serves as a key intermediate in the synthesis of various peptides and complex molecules:

  • Peptide Synthesis: It is a fundamental building block for introducing lysine residues into peptide sequences during solution-phase synthesis.

  • Synthesis of Glucosepane (B12743330): This compound has been utilized in the total synthesis of glucosepane, a complex protein cross-link implicated in diabetes and aging.[2][3]

  • Biochemical Reagents: It can be used as a reference compound in biochemical assays, particularly in studies related to succinylated proteins.

Experimental Protocols

Peptide Coupling Reaction: Synthesis of a Dipeptide

This protocol describes a general procedure for the coupling of this compound with another amino acid ester (e.g., Glycine methyl ester hydrochloride) to form a dipeptide.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Free Amine Preparation: In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA or DIPEA (1.1 equivalents) dropwise and stir for 30 minutes at 0°C to neutralize the hydrochloride salt and generate the free amine.

  • Activation of Carboxylic Acid: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Coupling: To the solution from step 2, add the free amine solution from step 1. Cool the resulting mixture to 0°C. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure, protected dipeptide (Z-Lys-Gly-OMe OBzl).

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )EquivalentsTypical Yield (%)
This compound528.61.0-
H-Gly-OMe·HCl125.561.0-
DCC206.331.1-
HOBt135.121.1-
TEA101.191.1-
Z-Lys(Z)-Gly-OMe457.51-85-95
Deprotection of Z and OBzl Groups

The benzyloxycarbonyl (Z) and benzyl ester (OBzl) protecting groups can be removed simultaneously or selectively.

This method is a mild and efficient way to remove both the Z and OBzl groups.

Materials:

Procedure:

  • Dissolve the protected peptide in methanol.

  • Carefully add 10% Pd/C (catalytic amount, typically 10-20% by weight of the peptide).

  • Add formic acid or ammonium formate (as a hydrogen donor) to the mixture.[4][5]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the deprotected dipeptide.

Quantitative Data (Representative):

ParameterValue
Reaction Time 1-4 hours
Temperature Room Temperature
Typical Yield >90%[4]

This is a harsher method suitable for peptides that are stable to strong acidic conditions.

Materials:

  • Protected peptide

  • 33% Hydrogen bromide (HBr) in acetic acid

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the protected peptide in a minimal amount of glacial acetic acid.

  • Add a solution of 33% HBr in acetic acid.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, precipitate the deprotected peptide hydrobromide salt by adding cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration or centrifugation, wash with diethyl ether, and dry under vacuum.

Quantitative Data (Representative):

ParameterValue
Reaction Time 1-2 hours
Temperature Room Temperature
Typical Yield 70-90%

Visualizations

Experimental Workflow

experimental_workflow cluster_coupling Peptide Coupling cluster_deprotection Deprotection start Z-Lys-OBzl benzenesulfonate coupling Coupling Reaction start->coupling free_amine Amino Acid Ester (e.g., H-Gly-OMe) free_amine->coupling coupling_reagents DCC, HOBt, TEA in DCM coupling_reagents->coupling workup Work-up & Purification coupling->workup protected_peptide Protected Dipeptide (Z-Lys-Gly-OMe OBzl) workup->protected_peptide deprotection_choice Choose Deprotection Method protected_peptide->deprotection_choice hydrogenation Catalytic Transfer Hydrogenation (Pd/C, HCOOH) deprotection_choice->hydrogenation Mild acidolysis Acidolysis (HBr/AcOH) deprotection_choice->acidolysis Harsh final_peptide Deprotected Dipeptide hydrogenation->final_peptide acidolysis->final_peptide

Caption: General experimental workflow for dipeptide synthesis and deprotection.

Glucosepane Formation Pathway

glucosepane_formation lysine Lysine Residue (in protein) schiff_base Schiff Base (Unstable) lysine->schiff_base glucose D-Glucose glucose->schiff_base amadori Amadori Product (Stable) schiff_base->amadori Amadori Rearrangement dicarbonyl α-Dicarbonyl Intermediate amadori->dicarbonyl Degradation glucosepane Glucosepane Cross-link dicarbonyl->glucosepane arginine Arginine Residue (in protein) arginine->glucosepane

Caption: Simplified pathway of glucosepane formation from lysine and arginine residues.[6]

References

Application Notes and Protocols: Z-Lys-obzl Benzenesulfonate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Z-Lys-obzl benzenesulfonate (B1194179) as a critical starting material in the formulation of advanced drug delivery systems. While not typically a direct component of the final formulation, its protected lysine (B10760008) structure is instrumental in the synthesis of key functional molecules, such as cationic lipids for gene delivery and peptide-drug conjugates for targeted therapies.

Introduction

Z-L-Lysine(Z)-OBzl benzenesulfonate is a protected form of the amino acid L-lysine. The benzyloxycarbonyl (Z) group protects the α-amino group, while the benzyl (B1604629) (Bzl) ester protects the carboxylic acid group. This dual protection allows for selective reactions at the ε-amino group of the lysine side chain, making it an invaluable building block in the synthesis of complex molecules for drug delivery applications. Its use facilitates improved solubility, stability, and bioavailability of therapeutic agents.[1]

Key Applications and Methodologies

The primary application of Z-Lys-obzl benzenesulfonate in drug delivery is as a precursor for the synthesis of:

  • Lysine-Based Cationic Lipids: These lipids are essential for forming liposomes and lipid nanoparticles that can encapsulate and deliver nucleic acids (e.g., siRNA, mRNA, pDNA) for gene therapy. The primary amine of the lysine side chain provides a positive charge, which is crucial for complexing with negatively charged genetic material.

  • Peptide-Drug Conjugates (PDCs): In PDCs, the lysine residue can act as a conjugation site for attaching cytotoxic drugs to targeting peptides. The protecting groups on this compound allow for controlled, site-specific conjugation.[2]

Application Note 1: Synthesis of Lysine-Based Cationic Lipids for Gene Delivery

Cationic lipids derived from amino acids are gaining prominence in non-viral gene delivery due to their biocompatibility and biodegradability. Lysine-based lipids are particularly effective due to the presence of a primary amine that can be protonated to facilitate electrostatic interactions with nucleic acids.

Experimental Protocol: Synthesis of a Cholesteryl-Lysine Cationic Lipid

This protocol describes a representative synthesis of a cationic lipid where cholesterol serves as the hydrophobic anchor and lysine provides the cationic headgroup. This compound is a suitable starting material for the lysine headgroup precursor after appropriate deprotection.

Materials:

  • This compound

  • Cholesteryl chloroformate

  • Appropriate linker molecule (e.g., a dicarboxylic acid)

  • Coupling agents (e.g., DCC/DMAP or EDC/NHS)

  • Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Deprotection reagents (e.g., HBr/acetic acid for Z group, H2/Pd-C for Bzl group)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Methodology:

  • Deprotection of this compound:

    • To utilize the α-amino group for coupling to the linker, the Z-group must be removed. This can be achieved by treating this compound with a solution of HBr in acetic acid.

    • The benzyl ester can be subsequently removed by catalytic hydrogenation (H2 over Palladium on carbon).

  • Coupling of Lysine to the Linker:

    • The deprotected lysine is then reacted with a bifunctional linker, such as a dicarboxylic acid (e.g., succinic acid), using a peptide coupling agent like EDC/NHS in an anhydrous organic solvent (e.g., DMF). This reaction forms an amide bond between the α-amino group of lysine and one of the carboxylic acid groups of the linker.

  • Activation of the Second Linker Carboxyl Group:

    • The remaining carboxylic acid group on the linker is activated, again using a coupling agent, to prepare it for reaction with the cholesterol moiety.

  • Conjugation to Cholesterol:

    • The activated linker-lysine construct is reacted with the hydroxyl group of cholesterol to form an ester bond.

  • Purification:

    • The final cationic lipid product is purified using silica gel column chromatography to remove unreacted starting materials and byproducts. The structure and purity are confirmed by techniques such as ¹H NMR and Mass Spectrometry.

Quantitative Data Summary:

ParameterTypical ValueAnalytical Method
Purity of Precursor >98%HPLC, NMR
Reaction Yield (Overall) 40-60%Gravimetric Analysis
Final Product Purity >95%HPLC, NMR
Mass Verification Matches theoretical massMass Spectrometry (ESI-MS)

Diagram of Synthetic Workflow:

G A Z-Lys-obzl benzenesulfonate B Deprotection (Removal of Z and Bzl groups) A->B C Free Lysine B->C E Peptide Coupling (e.g., EDC/NHS) C->E D Linker Molecule (e.g., Dicarboxylic Acid) D->E F Lysine-Linker Conjugate E->F H Esterification F->H G Cholesterol G->H I Cholesteryl-Lysine Cationic Lipid H->I J Purification (Column Chromatography) I->J K Characterization (NMR, MS) J->K

Caption: Synthetic workflow for a cholesteryl-lysine cationic lipid.

Application Note 2: Formulation and Characterization of Cationic Liposomes for Gene Delivery

Once the lysine-based cationic lipid is synthesized, it can be formulated into liposomes for the delivery of genetic material.

Experimental Protocol: Liposome (B1194612) Formulation and Characterization

Materials:

  • Synthesized Cholesteryl-Lysine Cationic Lipid

  • Helper lipid (e.g., DOPE or DOPC)

  • Cholesterol

  • PEGylated lipid (e.g., DSPE-PEG2000)

  • Nucleic acid (e.g., plasmid DNA, siRNA)

  • Hydration buffer (e.g., sterile water, PBS)

Methodology: Thin-Film Hydration Method

  • Lipid Film Formation:

    • The cationic lipid, helper lipid, cholesterol, and PEGylated lipid are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

    • The solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration:

    • The lipid film is hydrated with an aqueous solution containing the nucleic acid. The mixture is gently agitated to allow for the self-assembly of liposomes and encapsulation of the genetic material.

  • Size Reduction:

    • The resulting multilamellar vesicles (MLVs) are subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Purification:

    • Unencapsulated nucleic acid is removed by techniques such as size exclusion chromatography or ultracentrifugation.

Characterization Protocols:

  • Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS). The zeta potential indicates the surface charge of the liposomes, which should be positive for efficient interaction with cells.

  • Encapsulation Efficiency: The amount of encapsulated nucleic acid is quantified using a fluorescent dye (e.g., PicoGreen for dsDNA) after lysing the liposomes with a detergent (e.g., Triton X-100). The encapsulation efficiency is calculated as the ratio of encapsulated drug to the total drug used.

  • In Vitro Transfection Efficiency: The ability of the lipoplexes (liposome-nucleic acid complexes) to transfect cells is assessed using a reporter gene (e.g., GFP or luciferase) in a suitable cell line. Transfection efficiency is quantified by flow cytometry or a luminescence assay.

  • Cytotoxicity Assay: The toxicity of the formulated liposomes is evaluated using an MTT or similar cell viability assay.

Quantitative Data Summary:

ParameterTypical ValueAnalytical Method
Liposome Diameter 100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential +20 to +40 mVLaser Doppler Velocimetry
Encapsulation Efficiency 60 - 90%Fluorescence Spectroscopy
In Vitro Transfection Varies by cell lineFlow Cytometry, Luminescence Assay
Cell Viability > 80% at therapeutic doseMTT Assay

Diagram of Liposome Formulation and Characterization Workflow:

G A Lipid Mixture in Organic Solvent B Thin Film Formation (Rotary Evaporation) A->B C Hydration with Nucleic Acid Solution B->C D Size Reduction (Extrusion/Sonication) C->D E Purified Lipoplexes D->E F Characterization E->F I In Vitro Studies E->I G Particle Size & Zeta Potential (DLS) F->G Physical H Encapsulation Efficiency (Fluorescence Assay) F->H Formulation J Transfection Efficiency I->J Efficacy K Cytotoxicity Assay I->K Safety

Caption: Workflow for liposome formulation and characterization.

Application Note 3: Synthesis of Peptide-Drug Conjugates (PDCs)

This compound is a valuable building block in the solid-phase peptide synthesis (SPPS) of peptides intended for drug conjugation. The protected functional groups allow for the incorporation of a lysine residue that can be selectively deprotected at a later stage for drug attachment.

Experimental Protocol: Synthesis of a Lysine-Containing Peptide and Drug Conjugation

Materials:

  • Z-Lys(Boc)-OH (derived from this compound)

  • Other Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • SPPS reagents (e.g., HBTU, DIPEA, piperidine)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Drug with a reactive handle (e.g., a maleimide (B117702) or NHS ester)

  • Purification supplies (e.g., preparative HPLC)

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS):

    • The peptide is synthesized on a solid support using standard Fmoc chemistry. Z-Lys(Boc)-OH is incorporated at the desired position. The Boc group on the lysine side chain is orthogonal to the Fmoc protection of the α-amino groups.

  • Peptide Cleavage and Deprotection:

    • After synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups (except the Boc on the target lysine) are removed using a strong acid cocktail (e.g., TFA).

  • Purification of the Peptide:

    • The crude peptide is purified by preparative reverse-phase HPLC.

  • Selective Deprotection of the Lysine Side Chain:

    • The Boc group on the lysine side chain is removed under milder acidic conditions to expose the ε-amino group for conjugation.

  • Drug Conjugation:

    • The purified peptide with the deprotected lysine is reacted with the activated drug molecule in a suitable buffer. The reaction conditions (pH, temperature, time) are optimized for the specific conjugation chemistry.

  • Purification and Characterization of the PDC:

    • The resulting PDC is purified by HPLC to remove any unreacted peptide and drug.

    • The final product is characterized by mass spectrometry to confirm the correct molecular weight and by analytical HPLC to determine purity.

Quantitative Data Summary:

ParameterTypical ValueAnalytical Method
Peptide Purity (post-SPPS) >95%Analytical HPLC
Conjugation Efficiency 50-80%HPLC, Mass Spectrometry
PDC Purity (final) >98%Analytical HPLC
Drug-to-Peptide Ratio (DPR) Typically 1Mass Spectrometry

Diagram of Logical Relationships in PDC Synthesis:

G cluster_0 Peptide Synthesis cluster_1 Peptide Processing cluster_2 Conjugation A Z-Lys(Boc)-OH C Solid-Phase Peptide Synthesis A->C B Other Fmoc-Amino Acids B->C D Protected Peptide on Resin C->D E Cleavage & Deprotection D->E F Purification (HPLC) E->F G Selectively Protected Peptide F->G H Selective Deprotection of Lysine G->H J Conjugation Reaction H->J I Activated Drug I->J K Purification & Characterization J->K L Final Peptide-Drug Conjugate K->L

Caption: Logical flow of peptide-drug conjugate synthesis.

Conclusion

This compound is a cornerstone reagent for the development of sophisticated drug delivery systems. Its utility lies in providing a protected lysine building block that enables the controlled and specific synthesis of functional components like cationic lipids and peptide-drug conjugates. The protocols outlined here provide a framework for researchers to leverage this versatile compound in their drug delivery research and development efforts. Careful control over the synthetic and formulation steps, coupled with rigorous characterization, is essential for creating safe and effective drug delivery platforms.

References

Application Notes and Protocols for the Incorporation of Z-Lys-obzl Benzenesulfonate into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of Nα-benzyloxycarbonyl-L-lysine benzyl (B1604629) ester benzenesulfonate (B1194179) (Z-Lys-obzl benzenesulfonate) into peptide sequences. This document outlines detailed protocols for both solution-phase and solid-phase peptide synthesis (SPPS), data on expected outcomes, and a comparative analysis of lysine (B10760008) protecting group strategies.

Introduction to this compound in Peptide Synthesis

This compound is a valuable building block for the introduction of a lysine residue into a peptide chain. The Nα-amino group is protected by the benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is protected as a benzyl ester (OBzl). This dual protection allows for the selective formation of peptide bonds at the ε-amino group of lysine if desired, or its use as a standard residue in a growing peptide chain. The benzenesulfonate salt form enhances the stability and handling of the compound.

The Z-group is a classic urethane-type protecting group, stable to the basic conditions used for Fmoc removal in SPPS, but readily cleaved by catalytic hydrogenation or strong acids like HBr in acetic acid. The benzyl ester is also cleaved under these conditions, making this protecting group combination particularly useful in solution-phase synthesis and in specific strategies for solid-phase synthesis.

Data Presentation: A Comparative Analysis of Lysine Protecting Groups

The choice of a protecting group for the ε-amino group of lysine is critical and depends on the overall synthetic strategy, particularly the Nα-protection scheme (Fmoc or Boc) and the desired post-synthetic modifications. The following table provides a comparison of common lysine side-chain protecting groups.

Protecting GroupStructureNα-Strategy CompatibilityDeprotection ConditionsAdvantagesDisadvantages
Benzyloxycarbonyl (Z or Cbz) Benzyl-O-CO-Fmoc, BocCatalytic Hydrogenation (e.g., H₂/Pd), HBr/AcOH, Na/NH₃Stable to mild acid and base. Orthogonal to Fmoc.Requires specific deprotection conditions that may affect other residues (e.g., Met, Cys). Not ideal for standard Fmoc SPPS with TFA cleavage.
tert-Butoxycarbonyl (Boc) (CH₃)₃C-O-CO-FmocStrong acid (e.g., TFA)Stable to base. Compatible with standard Fmoc/tBu strategy.Deprotection can lead to t-butyl cation side reactions with Trp and Tyr.
9-Fluorenylmethoxycarbonyl (Fmoc) Fluorenyl-CH₂-O-CO-BocBase (e.g., 20% piperidine (B6355638) in DMF)Orthogonal to Boc strategy. Allows for side-chain modification on-resin.Not suitable for standard Fmoc Nα-protection strategy.
Allyloxycarbonyl (Alloc) CH₂=CH-CH₂-O-CO-Fmoc, BocPd(0) catalyst (e.g., Pd(PPh₃)₄)Orthogonal to both Fmoc and Boc strategies. Mild deprotection.Requires a specific palladium catalyst which can be expensive and requires careful removal.
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) See structureFmoc, Boc2% Hydrazine in DMFOrthogonal to Fmoc and Boc. Allows for selective on-resin side-chain modification.Can be slow to deprotect. Hydrazine is toxic.

Experimental Protocols

Liberation of the Free Base from this compound

Prior to use in a coupling reaction, the benzenesulfonate salt must be removed to liberate the free ε-amino group.

Materials:

  • This compound

  • Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (DCM)

  • 10% aqueous potassium bisulfate (KHSO₄) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Dissolve the this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 10% aqueous KHSO₄ solution to remove the benzenesulfonate counter-ion.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the free base of Z-Lys-obzl as an oil or solid.

Solution-Phase Peptide Synthesis

This protocol describes the coupling of Z-Lys-obzl to the N-terminus of a peptide chain.

Materials:

  • Z-Lys-obzl (free base)

  • Peptide with a free N-terminal amino group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (if the peptide is a hydrochloride salt)

  • Standard work-up reagents (e.g., aqueous acid, base, brine)

Protocol:

  • Dissolve the peptide with the free N-terminus in anhydrous DCM or DMF. If it is a hydrochloride salt, add one equivalent of TEA or DIPEA to neutralize it.

  • In a separate flask, dissolve Z-Lys-obzl (1.1 equivalents) and HOBt or Oxyma (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the Z-Lys-obzl solution to 0 °C in an ice bath.

  • Add DCC or DIC (1.1 equivalents) to the Z-Lys-obzl solution and stir for 15-20 minutes to pre-activate.

  • Add the pre-activated Z-Lys-obzl solution to the peptide solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Perform a standard aqueous work-up to remove excess reagents and byproducts.

  • Purify the crude peptide by column chromatography or recrystallization.

Quantitative Data (Typical Yields for Solution-Phase Coupling):

Reaction StepExpected YieldPurity (after purification)
Coupling of Z-Lys-obzl75-90%>95%
Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

Incorporating a Z-protected lysine into a standard Fmoc/tBu SPPS workflow requires consideration of the final deprotection strategy. The Z-group is stable to the piperidine used for Fmoc removal.

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in DMF

  • Z-Lys-obzl (free base)

  • Coupling reagents: e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/Oxyma

  • Anhydrous DMF

  • DCM

  • Kaiser test reagents

Protocol:

  • Fmoc Deprotection: Swell the Fmoc-protected peptide-resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine and dibenzofulvene byproducts.

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling:

    • In a separate vessel, dissolve Z-Lys-obzl (3-5 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Pre-activate for 5-10 minutes.

    • Alternatively, dissolve Z-Lys-obzl (3-5 equivalents) and Oxyma (3 equivalents) in DMF, add to the resin, followed by DIC (3 equivalents).

  • Add the activated amino acid solution to the resin and shake at room temperature for 1-4 hours.

  • Monitoring: Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).

  • Proceed to the next Fmoc deprotection and coupling cycle.

Quantitative Data (Typical Yields for SPPS Coupling):

Reaction StepExpected Yield per Cycle
Coupling of Z-Lys-obzl>99% (based on Kaiser test)
Orthogonal Deprotection

3.4.1. Deprotection of the Z-group and Benzyl Ester by Catalytic Hydrogenation

This method is suitable for peptides that do not contain sulfur-containing amino acids (Met, Cys) or other reducible groups.

Materials:

  • Z- and OBzl-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Acetic Acid (AcOH)

  • Hydrogen gas (H₂)

  • Celite®

Protocol:

  • Dissolve the protected peptide in MeOH or AcOH.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Securely attach a balloon filled with hydrogen gas to the reaction flask or use a hydrogenation apparatus.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

3.4.2. Deprotection with HBr in Acetic Acid

This is a harsher method and should be used with caution, as it can affect other acid-labile protecting groups.

Materials:

  • Z- and OBzl-protected peptide

  • 33% HBr in Acetic Acid

  • Anhydrous diethyl ether

Protocol:

  • Dissolve the protected peptide in a minimal amount of glacial acetic acid.

  • Cool the solution in an ice bath.

  • Add a solution of 33% HBr in acetic acid.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, precipitate the deprotected peptide by adding cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration or centrifugation and wash with ether.

Visualizations of Experimental Workflows

Solution_Phase_Peptide_Synthesis cluster_start Starting Materials cluster_synthesis Synthesis Cycle cluster_deprotection Deprotection Z_Lys_obzl_salt Z-Lys-obzl Benzenesulfonate Liberation Liberate Free Base (Acid/Base Wash) Z_Lys_obzl_salt->Liberation 1. Peptide_NH2 Peptide-NH2 Coupling Couple to Peptide-NH2 Peptide_NH2->Coupling Activation Activate Carboxyl Group (DCC/HOBt or DIC/Oxyma) Liberation->Activation 2. Activation->Coupling 3. Purification Purify Dipeptide (Chromatography) Coupling->Purification 4. Deprotect Remove Z and OBzl (e.g., H2/Pd) Purification->Deprotect 5. Final_Peptide Final Peptide Deprotect->Final_Peptide

Caption: Workflow for solution-phase peptide synthesis using Z-Lys-obzl.

Solid_Phase_Peptide_Synthesis Start Fmoc-Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Kaiser1 Kaiser Test (Positive) Wash1->Kaiser1 Coupling Couple Z-Lys-obzl (HBTU/DIPEA or DIC/Oxyma) Kaiser1->Coupling Kaiser2 Kaiser Test (Negative) Coupling->Kaiser2 Wash2 Wash (DMF, DCM) Kaiser2->Wash2 Next_Cycle Next Cycle or Cleavage Wash2->Next_Cycle

Application Notes and Protocols for Monitoring Z-Lys-obzl Benzenesulfonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring reactions involving Nα-Z-L-lysine-OBzl benzenesulfonate (B1194179) (Z-Lys-obzl benzenesulfonate), a critical building block in peptide synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy will enable researchers to effectively track reaction progress, ensure complete coupling or deprotection, and identify potential side products.

Introduction

This compound is a derivative of the amino acid lysine (B10760008), where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group and the carboxylic acid is protected as a benzyl (B1604629) ester (OBzl). The benzenesulfonate salt form enhances the compound's stability and handling properties. Accurate monitoring of its reactions, such as peptide bond formation (coupling) and protecting group removal (deprotection), is essential for the successful synthesis of peptides with high purity and yield. Inadequate monitoring can lead to incomplete reactions, resulting in deletion sequences or other impurities that are difficult to remove in downstream purification steps.

Analytical Techniques for Reaction Monitoring

Several analytical techniques can be employed to monitor reactions involving this compound. The choice of method depends on the specific reaction, the information required, and the available instrumentation.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique for monitoring the progress of peptide synthesis. It allows for the separation and quantification of starting materials, intermediates, and products in a reaction mixture. By tracking the disappearance of the starting material (e.g., this compound) and the appearance of the product, the reaction conversion can be accurately determined.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. It is particularly useful for confirming the identity of the desired product and for detecting and identifying any side products or impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for in-situ reaction monitoring, providing real-time information on the conversion of reactants to products. By observing the change in the chemical shifts of specific protons on the Z-group, benzyl ester, or the lysine backbone, the reaction kinetics can be studied without the need for sample workup.

Experimental Protocols

Monitoring a Peptide Coupling Reaction using RP-HPLC

This protocol describes the monitoring of a peptide coupling reaction where this compound is coupled to a resin-bound amino acid.

Materials:

  • Reaction mixture aliquots

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade water

  • 0.1% TFA in water (Mobile Phase A)

  • 0.1% TFA in ACN (Mobile Phase B)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • At designated time points (e.g., 0, 30, 60, 120 minutes), withdraw a small sample of the resin from the reaction vessel.

  • Wash the resin sample with DCM (3 x 1 mL) to remove unreacted reagents.

  • Dry the resin under a stream of nitrogen.

  • Cleave the peptide from the resin by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours.

  • Precipitate the cleaved peptide with cold diethyl ether.

  • Centrifuge to pellet the peptide, and then dissolve the pellet in Mobile Phase A.

  • Analyze the sample by RP-HPLC using the parameters outlined in Table 1.

Table 1: RP-HPLC Parameters for Monitoring Peptide Coupling

ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 220 nm and 254 nm
Injection Volume 10 µL

Data Presentation:

The progress of the coupling reaction can be quantified by monitoring the peak area of the unreacted this compound and the growing peptide product.

Table 2: Representative Quantitative Data for a Peptide Coupling Reaction

Time (minutes)Z-Lys-obzl Peak AreaProduct Peptide Peak Area% Conversion
01,500,00000%
30750,000700,00050%
60300,0001,100,00080%
12050,0001,350,000>95%
Monitoring Z-Group Deprotection using LC-MS

This protocol outlines the monitoring of the removal of the benzyloxycarbonyl (Z) protecting group from a peptide containing a Z-protected lysine residue.

Materials:

  • Reaction mixture aliquots

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • Formic acid

  • 0.1% Formic acid in water (Mobile Phase A)

  • 0.1% Formic acid in ACN (Mobile Phase B)

  • C18 reverse-phase LC column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

  • At various time points during the deprotection reaction (e.g., catalytic hydrogenation), take a small aliquot of the reaction mixture.

  • Quench the reaction if necessary (e.g., by filtering off the catalyst).

  • Dilute the aliquot with Mobile Phase A.

  • Analyze the sample using LC-MS with the parameters provided in Table 3.

Table 3: LC-MS Parameters for Monitoring Z-Group Deprotection

ParameterValue
Column C18 Reverse-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range (m/z) 100 - 1500
Monitored Ions [M+H]⁺ of Z-protected peptide and deprotected peptide

Data Presentation:

The deprotection reaction can be monitored by observing the decrease in the ion intensity of the Z-protected peptide and the increase in the ion intensity of the deprotected product.

Table 4: Representative Quantitative Data for Z-Group Deprotection

Time (minutes)Z-Protected Peptide [M+H]⁺ IntensityDeprotected Peptide [M+H]⁺ Intensity% Deprotection
02.5 x 10⁶00%
151.2 x 10⁶1.3 x 10⁶52%
300.5 x 10⁶2.0 x 10⁶80%
60< 0.1 x 10⁶2.4 x 10⁶>95%
In-situ Monitoring of Benzyl Ester (OBzl) Deprotection by ¹H NMR

This protocol describes the use of ¹H NMR to monitor the removal of the benzyl ester protecting group.

Materials:

  • Peptide with Z-Lys(OBzl) residue

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube

  • Deprotection reagent (e.g., for hydrogenolysis, a palladium catalyst and a hydrogen source)

Procedure:

  • Dissolve the protected peptide in the deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Add the deprotection reagent(s) to the NMR tube.

  • Acquire ¹H NMR spectra at regular intervals.

  • Monitor the disappearance of the benzyl ester protons (typically around 5.1-5.2 ppm and 7.3-7.4 ppm) and the appearance of new signals corresponding to the deprotected product.

Data Presentation:

The percentage of deprotection can be calculated by integrating the characteristic signals of the benzyl ester protons and comparing them to a stable internal standard or a signal from the peptide backbone that does not change during the reaction.

Table 5: Representative ¹H NMR Data for OBzl Deprotection

Time (minutes)Integral of OBzl CH₂ Protons (δ ~5.1 ppm)% Deprotection
02.000%
201.0547.5%
400.4080%
60< 0.10>95%

Visualizations

Experimental_Workflow_for_Peptide_Coupling_Monitoring cluster_synthesis Peptide Synthesis cluster_monitoring Reaction Monitoring (RP-HPLC) start Start with Resin-Bound Amino Acid coupling Add this compound, Coupling Reagent, and Base start->coupling reaction Agitate Reaction Mixture coupling->reaction sampling Take Resin Aliquot (t = 0, 30, 60, 120 min) reaction->sampling wash Wash Resin sampling->wash cleave Cleave Peptide from Resin wash->cleave dissolve Dissolve Peptide in Mobile Phase cleave->dissolve hplc Inject into HPLC dissolve->hplc analyze Analyze Data: Peak Area vs. Time hplc->analyze analyze->reaction Incomplete: Continue Reaction end Reaction Complete (>95% Conversion) analyze->end Decision Point

Caption: Workflow for monitoring a peptide coupling reaction using RP-HPLC.

Logical_Relationship_of_Analytical_Techniques cluster_techniques Analytical Monitoring Techniques cluster_information Information Obtained reaction This compound Reaction hplc RP-HPLC reaction->hplc Monitors lcms LC-MS reaction->lcms Monitors & Identifies nmr NMR reaction->nmr Monitors in real-time conversion Reaction Conversion (Quantitative) hplc->conversion purity Purity hplc->purity identity Product Identity lcms->identity impurities Impurity Profile lcms->impurities kinetics Reaction Kinetics nmr->kinetics

Caption: Relationship between analytical techniques and the information obtained.

Application Notes & Protocols: Nα-Z-L-lysine benzyl ester benzenesulfonate salt in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While some commercial sources suggest a role for Nα-Z-L-lysine benzyl (B1604629) ester benzenesulfonate (B1194179) salt in enhancing recombinant protein production, extensive scientific literature does not support its direct use as a supplement in fermentation or cell culture processes.[1] Its established application lies in chemical peptide synthesis. This document outlines its primary use and discusses related applications of similar molecules in protein research.

Application Notes

Overview and Primary Application

Nα-Z-L-lysine benzyl ester benzenesulfonate salt is a derivative of the amino acid L-lysine where the α-amino and carboxyl groups are chemically protected by benzyloxycarbonyl (Z) and benzyl (Bzl) groups, respectively.[2] This protection strategy is fundamental in organic chemistry, particularly for the stepwise and controlled synthesis of peptides and peptide-based drugs.[3] The benzenesulfonate salt form enhances the compound's stability and solubility, making it a reliable building block for synthesis.[1]

The core function of this compound is to serve as a protected lysine (B10760008) monomer. During solid-phase peptide synthesis (SPPS), it is incorporated into a growing peptide chain. The protecting groups prevent unwanted side reactions at the α-amino and carboxyl termini, ensuring that peptide bonds form only at the desired locations.

Related Applications in Protein Research: Enzyme Substrates

While the title compound is not directly used in enzymatic assays, structurally similar derivatives with modified ester groups are widely employed as substrates for proteases. For instance, Nα-Benzyloxycarbonyl-L-lysine thiobenzyl ester is a highly sensitive substrate for trypsin-like serine proteases.[4][5] When cleaved by an enzyme, the thiobenzyl ester releases a thiol-containing compound that can be detected spectrophotometrically. This application is crucial for:

  • Enzyme Kinetics: Determining kinetic parameters like Km and kcat for lysine-specific proteases.

  • Inhibitor Screening: Assessing the potency of potential protease inhibitors.

  • Enzyme Activity Quantification: Measuring the concentration of active proteases in biological samples.[6][7]

Theoretical Role in Protein Stabilization

Although not a documented application for this specific compound, salts and amino acid derivatives can act as osmolytes to influence protein stability.[8] Salts can modulate electrostatic interactions on a protein's surface, which can be either stabilizing or destabilizing depending on the protein and the salt concentration.[9][10] Compatible osmolytes are typically excluded from the protein's hydration shell, a phenomenon that thermodynamically favors the compact, folded state of the protein. It is conceivable that a high concentration of a protected amino acid salt could exert such effects, but this remains a theoretical consideration unsupported by specific data for Nα-Z-L-lysine benzyl ester benzenesulfonate salt in recombinant protein solutions.

Data Presentation

Chemical Properties of Nα-Z-L-lysine benzyl ester benzenesulfonate salt
PropertyValueReference(s)
Synonyms Z-L-Lys-OBzl·Benzenesulfonate, N-α-Carbobenzoxy-L-lysine benzyl ester benzenesulfonate[1][11]
CAS Number 68973-36-4[12]
Molecular Formula C₂₇H₃₂N₂O₇S[12]
Molecular Weight 528.62 g/mol [11][12]
Appearance White to off-white solid[4]
Purity Typically ≥95% (HPLC)[13]
Storage 2°C to 8°C[4]

Experimental Protocols & Visualizations

Protocol: General Enzyme Activity Assay Using a Lysine-Specific Substrate

This protocol is a general example for measuring the activity of a lysine-specific protease (e.g., trypsin) using a chromogenic or fluorogenic substrate like Nα-Z-L-lysine-p-nitrophenyl ester.

Materials:

  • Purified lysine-specific protease

  • Nα-Z-L-lysine-p-nitrophenyl ester (or similar chromogenic substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Substrate Stock Solution: Dissolve the lysine substrate in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 100 mM).

  • Prepare Working Solutions:

    • Dilute the enzyme to several concentrations in cold Assay Buffer.

    • Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM). The optimal concentration should be determined empirically, often around the Km value.

  • Set up the Reaction:

    • Add 50 µL of Assay Buffer to each well of a 96-well plate.

    • Add 25 µL of the diluted enzyme solutions to respective wells. Include a "no-enzyme" control well with only Assay Buffer.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction: Add 25 µL of the substrate working solution to all wells to start the reaction.

  • Monitor the Reaction: Immediately place the plate in a microplate reader set to the appropriate wavelength (e.g., 405 nm for p-nitroaniline release). Record absorbance readings every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the reaction rate against the enzyme concentration to confirm a linear relationship.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock Solution start_reaction Add Substrate to Initiate Reaction prep_substrate->start_reaction prep_enzyme Prepare Enzyme Dilutions setup_plate Add Buffer and Enzyme to 96-well Plate prep_enzyme->setup_plate prep_buffer Prepare Assay Buffer prep_buffer->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate pre_incubate->start_reaction monitor Monitor Absorbance Over Time start_reaction->monitor calculate_rate Calculate Initial Reaction Rate (V₀) monitor->calculate_rate plot_data Plot V₀ vs. [Enzyme] calculate_rate->plot_data

Caption: Workflow for a protease activity assay using a synthetic lysine substrate.

peptide_synthesis_workflow start Start with Resin-Bound Amino Acid deprotection 1. Deprotection: Remove Fmoc/Boc group start->deprotection washing1 Wash Resin deprotection->washing1 coupling 2. Coupling: Add Protected Amino Acid (e.g., Z-Lys(Boc)-OBzl) washing1->coupling washing2 Wash Resin coupling->washing2 repeat Repeat Cycle for Next Amino Acid washing2->repeat repeat->deprotection n cycles cleavage 3. Cleavage: Release Peptide from Resin & Remove Side-Chain Protecting Groups repeat->cleavage Final Cycle

Caption: General workflow of solid-phase peptide synthesis (SPPS).

References

Application Notes and Protocols for Z-Lys-obzl Benzenesulfonate in Cancer and Metabolic Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols describe a hypothetical, yet scientifically plausible, application of Z-Lys-obzl benzenesulfonate (B1194179). Currently, this compound is primarily utilized as a chemical building block.[1][2][3] The proposed mechanism of action is based on the established roles of related lysine (B10760008) derivatives and cathepsin inhibitors in inducing lysosome-dependent cell death in cancer and modulating cellular metabolism.

Introduction

Z-Lys-obzl benzenesulfonate is a lysine derivative with potential therapeutic applications in oncology and metabolic disorders. Structurally, upon intracellular hydrolysis of the benzyl (B1604629) ester, it may act as a competitive inhibitor of lysosomal cathepsins. Cathepsins, a family of proteases, are frequently overexpressed in various cancers and are implicated in tumor progression, metastasis, and drug resistance.[4][5][6][7] In metabolic disorders, certain cathepsins like Cathepsin L and S have been shown to play a role in adipogenesis and glucose intolerance.[8][9]

The proposed mechanism of action for this compound involves its accumulation in the acidic environment of lysosomes. Subsequent inhibition of cathepsins, particularly Cathepsin B and D, can lead to lysosomal membrane permeabilization (LMP).[10][11][12] The release of lysosomal contents into the cytosol initiates a cascade of events culminating in lysosome-dependent cell death (LDCD), a form of apoptosis that can be independent of the p53 tumor suppressor pathway, which is often mutated in cancer.[13]

Hypothetical Mechanism of Action in Cancer

In cancer cells, this compound is hypothesized to induce cell death through the following pathway:

  • Cellular Uptake and Lysosomal Accumulation: The compound is taken up by cancer cells and accumulates in the lysosomes.

  • Cathepsin Inhibition: Inside the lysosome, the benzyl ester is cleaved, and the resulting molecule inhibits the activity of lysosomal proteases such as Cathepsin B and D.

  • Lysosomal Membrane Permabilization (LMP): Inhibition of cathepsins disrupts lysosomal homeostasis, leading to LMP.[12][14]

  • Release of Cathepsins: Cathepsins are released from the lysosome into the cytosol.

  • Activation of Apoptotic Pathway: Cytosolic cathepsins can cleave Bid to truncated Bid (tBid), which in turn activates Bax/Bak, leading to mitochondrial outer membrane permeabilization (MOMP).[13]

  • Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria, which activates the caspase cascade, including the executioner caspase-3, leading to apoptosis.[15][16]

G cluster_cell Cancer Cell ZLys This compound Lysosome Lysosome ZLys->Lysosome Accumulation Cathepsins Cathepsins (B, D) ZLys->Cathepsins Inhibition LMP Lysosomal Membrane Permeabilization (LMP) Cathepsins->LMP Induces CytosolicCathepsins Cytosolic Cathepsins LMP->CytosolicCathepsins Release Bid Bid CytosolicCathepsins->Bid Cleavage tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Induces MOMP MOMP Mitochondrion->MOMP CytC Cytochrome c MOMP->CytC Release Caspase3 Caspase-3 Activation CytC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound in cancer cells.

Quantitative Data from Related Studies

While specific quantitative data for this compound is not available in the context of cancer and metabolic disorders, the following table summarizes IC50 values for various cathepsin inhibitors against different cancer cell lines, illustrating the therapeutic potential of this class of compounds.

CompoundTarget CathepsinCell LineIC50 (µM)Reference
Compound 2 (N-CBZ-piperidyl analog) Cathepsin SMDA-MB-231 (Breast Cancer)13.12 ± 0.29[17]
CA-074 Cathepsin B-Ki of 2 to 5 nM[18]
LY 3000328 Cathepsin S-IC50 of 7.7 nM (human)[18]
NCO-700 Cathepsin BProstate Cancer CellsIC50 of 0.8 µM[18]

Experimental Protocols

The following are detailed protocols to investigate the hypothetical effects of this compound on cancer cells.

G start Start: Treat Cancer Cells with This compound cell_viability 1. Cell Viability Assay (MTT) start->cell_viability lmp_assay 2. Lysosomal Membrane Permeabilization Assay (Acridine Orange Staining) start->lmp_assay cathepsin_activity 3. Cathepsin B/D Activity Assay start->cathepsin_activity caspase_activity 4. Caspase-3 Activity Assay start->caspase_activity end End: Data Analysis and Conclusion cell_viability->end lmp_assay->end cathepsin_activity->end caspase_activity->end

Caption: Experimental workflow to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[19][20][21][22][23]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with DMSO or the solvent used for the compound) and a no-treatment control.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[20]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[22]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]

  • Measure the absorbance at 570 nm using a microplate reader.[20]

Lysosomal Membrane Permeabilization (LMP) Assay (Acridine Orange Relocation)

This assay detects the disruption of lysosomal integrity by observing the relocation of the fluorescent dye Acridine Orange (AO) from lysosomes to the cytosol.[24][25]

Materials:

  • Cancer cells

  • This compound

  • Acridine Orange (AO) staining solution (5 µg/mL in PBS)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Seed cells on glass coverslips in a 24-well plate or in a 6-well plate for flow cytometry.

  • Treat the cells with this compound at the desired concentration for a specified time (e.g., 6-24 hours). Include a positive control for LMP (e.g., L-leucyl-L-leucine methyl ester) and a negative control.

  • Wash the cells twice with PBS.

  • Incubate the cells with AO staining solution for 15 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • For microscopy, mount the coverslips on glass slides and observe under a fluorescence microscope. Healthy cells will show bright red fluorescence in the lysosomes, while cells with LMP will exhibit diffuse green fluorescence in the cytosol and nucleus.

  • For flow cytometry, trypsinize and resuspend the cells in PBS and analyze using a flow cytometer with excitation at 488 nm and emission detected at ~530 nm (green) and ~650 nm (red). A decrease in red fluorescence and an increase in green fluorescence indicate LMP.

Cathepsin B and D Activity Assays

These assays measure the enzymatic activity of Cathepsin B and D in cell lysates.[26][27]

Materials:

  • Cancer cells treated with this compound

  • Cell lysis buffer

  • Cathepsin B specific substrate (e.g., Ac-RR-AFC)[27]

  • Cathepsin D specific substrate (e.g., GKPILFFRLK(Dnp)-D-R-NH2 labeled with MCA)

  • Fluorometer or fluorescence plate reader

Protocol:

  • Culture and treat cells with this compound as described previously.

  • Lyse the cells according to the assay kit manufacturer's instructions.

  • Determine the protein concentration of the cell lysates.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the specific fluorogenic substrate for either Cathepsin B or Cathepsin D to the respective wells.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for Cathepsin B substrate Ac-RR-AFC and Ex/Em = 328/460 nm for the Cathepsin D substrate).[27]

  • A decrease in fluorescence compared to the control indicates inhibition of cathepsin activity.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[15][16][28][29][30]

Materials:

  • Cancer cells treated with this compound

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

  • Spectrophotometer or fluorometer

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and collect the supernatant.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add equal amounts of protein from each sample.

  • Add the caspase-3 substrate to each well.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm for the colorimetric substrate (pNA) or fluorescence at the appropriate wavelength for the fluorometric substrate (AMC).[15]

  • An increase in absorbance or fluorescence compared to the control indicates activation of caspase-3.

Application in Metabolic Disorder Research

The role of cathepsins in metabolic diseases such as obesity and diabetes is an emerging area of research.[8] Cathepsin L, for instance, has been implicated in adipogenesis.[8] this compound, as a potential cathepsin inhibitor, could be investigated for its effects on adipocyte differentiation and glucose uptake.

Hypothetical Experimental Approach:

  • Adipocyte Differentiation Assay: Preadipocyte cell lines (e.g., 3T3-L1) could be treated with this compound during differentiation. The extent of differentiation can be quantified by Oil Red O staining of lipid droplets.

  • Glucose Uptake Assay: Differentiated adipocytes can be treated with the compound, followed by an assessment of glucose uptake using a fluorescent glucose analog (e.g., 2-NBDG).

These experiments would help elucidate the potential of this compound in modulating metabolic pathways regulated by cathepsins.

References

Troubleshooting & Optimization

Troubleshooting low yield in Z-Lys-obzl benzenesulfonate coupling reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in peptide coupling reactions involving Z-Lys-OBzl benzenesulfonate (B1194179).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a very low yield in my coupling reaction with Z-Lys-OBzl benzenesulfonate. What is the most common initial issue to check?

A: The most common initial issue is the presence of the benzenesulfonate salt. The amine group of the lysine (B10760008) derivative is protonated by the benzenesulfonic acid, rendering it a salt. For the coupling reaction to proceed, this salt must be converted to the free amine. This can be done either before the coupling reaction or in situ.

Q2: How do I convert the this compound salt to its free amine form before coupling?

A: You can perform a liquid-liquid extraction to remove the benzenesulfonate counter-ion.

Troubleshooting Steps:

  • Dissolve the this compound salt in an appropriate organic solvent like dichloromethane (B109758) (DCM).

  • Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution or a dilute potassium carbonate solution.

  • Repeat the wash step 2-3 times.

  • Wash the organic layer with brine to remove any remaining aqueous base.

  • Dry the organic layer over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate the solution in vacuo to obtain the free amine of Z-Lys-OBzl.

Q3: Can I perform the coupling reaction without prior conversion of the salt to the free amine?

A: Yes, an in situ neutralization is a common and efficient method. This involves adding a tertiary amine base to the reaction mixture to deprotonate the this compound salt, forming the free amine directly in the reaction vessel.

Recommended Bases for in situ Neutralization:

  • N,N-Diisopropylethylamine (DIPEA or DIEA)

  • N-Methylmorpholine (NMM)

  • Triethylamine (TEA)

For couplings that are prone to racemization, a weaker, more sterically hindered base like sym-collidine is recommended.[1]

Q4: My this compound is not fully dissolving in the reaction solvent. What should I do?

A: Incomplete dissolution is a common cause of low yield. This compound has varying solubility in common peptide synthesis solvents.

Solubility Data for this compound:

Solvent Solubility
DMF 30 mg/mL
DMSO 15 mg/mL
Ethanol 1 mg/mL

| PBS (pH 7.2) | 1 mg/mL |

Troubleshooting Steps:

  • Ensure you are using a solvent in which the starting material is sufficiently soluble, such as DMF.

  • Gently warm the mixture to aid dissolution, but be cautious of potential degradation of other reagents.

  • Sonication can also be used to help dissolve the material.

  • If solubility issues persist, consider solvent mixtures. For example, a small amount of DMSO can be added to DMF to improve the solubility of some reagents.

Q5: Which coupling reagent should I use for optimal yield with Z-Lys-OBzl?

A: The choice of coupling reagent can significantly impact the reaction yield. Modern onium-type reagents are generally more efficient than older methods like carbodiimides alone.

Comparative Yield of Common Coupling Reagents:

Coupling Reagent Additive Base Solvent Reaction Time (min) Typical Yield (%)
HATU HOAt DIPEA DMF 30 ~99%
COMU - DIPEA DMF 15-30 >99%
HBTU HOBt DIPEA DMF 30 ~95-98%
TBTU HOBt DIPEA DMF 30 ~95-98%
PyBOP HOBt DIPEA DMF 30 ~95%

| DCC | HOBt | NMM | DCM/DMF | 60-120 | ~90% |

This data represents a synthesis of results from multiple studies and may vary based on the specific peptide sequence and conditions.[2]

For difficult or sterically hindered couplings, more powerful activating agents like HATU or COMU are recommended.[2]

Q6: I am observing side products in my reaction. What are the likely causes?

A: Side reactions are a common challenge in peptide synthesis. With Z-protected amino acids, some common side reactions include:

  • Racemization: The loss of stereochemical purity at the alpha-carbon. This is often promoted by strong bases and extended reaction times.

    • Mitigation: Use a weaker base (e.g., sym-collidine), a racemization-suppressing additive like HOBt or OxymaPure, and minimize the pre-activation time of the carboxylic acid.[1]

  • N-acylurea formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.

    • Mitigation: Perform the reaction at low temperatures (e.g., 0 °C) and add a nucleophilic additive like HOBt to trap the active ester before rearrangement can occur.

  • Guanidinylation: Some aminium/uronium reagents (e.g., HBTU, HATU) can react with the free amine to form a guanidinium (B1211019) byproduct if the coupling reagent is used in excess.

    • Mitigation: Use a slight excess of the carboxylic acid component relative to the coupling reagent.

Experimental Protocols

Protocol 1: Standard Coupling Reaction with in situ Neutralization

This protocol describes a standard procedure for coupling this compound to a resin-bound peptide with an N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (1.5 eq.)

  • HATU (1.45 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 30-60 minutes.

  • In a separate vessel, dissolve this compound and HATU in DMF.

  • Add DIPEA to the solution from step 2 and vortex briefly. This is the activation mixture.

  • Drain the DMF from the swollen resin.

  • Immediately add the activation mixture to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test for primary amines).

  • Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and finally Methanol (3x).

  • Dry the resin under vacuum.

Protocol 2: Purification of the Crude Peptide

This protocol outlines a general reverse-phase HPLC purification for the cleaved peptide.

Materials:

  • Crude peptide

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 HPLC column

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or a mixture of Solvent A and B).

  • Filter the sample through a 0.22 µm syringe filter.

  • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

  • Inject the filtered sample onto the column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30-60 minutes).

  • Monitor the elution at an appropriate wavelength (e.g., 214 nm and 280 nm).

  • Collect fractions corresponding to the desired product peak.

  • Analyze the collected fractions by mass spectrometry to confirm the identity of the product.

  • Pool the pure fractions and lyophilize to obtain the final product.

Visual Guides

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_dissolution Is the this compound fully dissolved? start->check_dissolution check_neutralization Was the benzenesulfonate salt neutralized? check_dissolution->check_neutralization Yes solubilize Improve solubility: - Use DMF or DMF/DMSO - Gently warm or sonicate check_dissolution->solubilize No check_reagents Are the coupling reagent and base appropriate? check_neutralization->check_reagents Yes neutralize Ensure neutralization: - Pre-reaction extraction - In situ with DIPEA/NMM check_neutralization->neutralize No check_conditions Are the reaction time and temperature optimized? check_reagents->check_conditions Yes optimize_reagents Optimize reagents: - Use HATU/COMU for  difficult couplings - Use weaker base if  racemization is an issue check_reagents->optimize_reagents No optimize_conditions Optimize conditions: - Increase reaction time - Perform at 0°C if side  reactions are observed check_conditions->optimize_conditions No end Yield Improved check_conditions->end Yes solubilize->check_neutralization neutralize->check_reagents optimize_reagents->check_conditions optimize_conditions->end

Caption: A logical workflow for troubleshooting low yield in this compound coupling reactions.

Signaling Pathway of Peptide Bond Formation

Peptide_Bond_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack Z_Lys Z-Lys(OBzl)-OH Active_Ester Activated OAt-ester Z_Lys->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Nucleophilic Attack Peptide_Amine Peptide-NH₂ Peptide_Amine->Peptide_Bond

Caption: The general mechanism of peptide bond formation involving carboxylic acid activation and nucleophilic attack.

References

Optimizing reaction conditions for Z-Lys-obzl benzenesulfonate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Z-Lys-obzl benzenesulfonate (B1194179). It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the synthesis of Z-Lys-obzl benzenesulfonate.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete esterification reaction.- Ensure azeotropic removal of water is efficient by using a Dean-Stark apparatus. - Increase the reaction time or temperature moderately. - Use a higher equivalent of benzyl (B1604629) alcohol.
Degradation of starting material or product.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Avoid excessively high temperatures during reflux.
Inefficient salt formation.- Ensure the correct stoichiometry of benzenesulfonic acid is used. - Check the pH of the solution during the salt formation step.
Presence of Impurities in Final Product Unreacted Nα-Z-L-lysine.- Improve the efficiency of the esterification as described above. - Optimize the purification step (e.g., recrystallization solvent system).
Di-benzylated lysine (B10760008) (both α-amino and ε-amino groups are benzylated).- This is less likely if starting with Nα-Z-L-lysine, but ensure the purity of the starting material.
Side products from the removal of the Z-group.- The Z-group is generally stable under the reaction conditions but can be sensitive to certain reagents. Ensure that no unintended deprotection is occurring.
Product is an Oil and Does Not Crystallize Presence of residual solvent or impurities.- Ensure all solvents are thoroughly removed under vacuum. - Attempt to purify the oil using column chromatography before attempting crystallization again. - Try different solvent systems for crystallization (e.g., ether, ethyl acetate (B1210297)/hexane).
Incorrect stoichiometry of the benzenesulfonate salt.- Re-evaluate the amount of benzenesulfonic acid used. The presence of free base or excess acid can prevent crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using benzenesulfonic acid in this synthesis?

A1: Benzenesulfonic acid serves two main purposes. Firstly, it acts as a catalyst for the Fischer-Speier esterification of the carboxylic acid group of Nα-Z-L-lysine with benzyl alcohol. Secondly, it forms a stable, crystalline salt with the free ε-amino group of the lysine derivative, which facilitates the purification and handling of the final product.

Q2: Can I use p-toluenesulfonic acid instead of benzenesulfonic acid?

A2: Yes, p-toluenesulfonic acid is often used for similar reactions and will likely yield the corresponding p-toluenesulfonate salt, which is also typically a crystalline solid.[1][2] The general procedure would be very similar.

Q3: My reaction is turning dark. Is this normal?

A3: Some darkening of the reaction mixture can occur, especially if heated for extended periods. However, significant darkening may indicate decomposition. It is advisable to monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating that could lead to side product formation.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored by TLC. A suitable solvent system would be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane (B92381) or dichloromethane). The starting material (Nα-Z-L-lysine) is more polar and will have a lower Rf value than the product ester.

Q5: What is the best way to purify the final product?

A5: The most common method for purifying the benzenesulfonate salt is through recrystallization.[1] After the reaction, the crude product is often precipitated by adding a non-polar solvent like diethyl ether.[1] The resulting solid can then be recrystallized from a suitable solvent system, such as ethanol/ether or ethyl acetate/hexane, to obtain a pure crystalline product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of amino acid benzyl ester salts.[1][2][3]

Materials:

  • Nα-Z-L-lysine

  • Benzyl alcohol

  • Benzenesulfonic acid

  • Toluene (B28343) (or another suitable solvent for azeotropic distillation like cyclohexane)[3]

  • Diethyl ether (or ethyl acetate for precipitation)[1][3]

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add Nα-Z-L-lysine (1 equivalent).

  • Addition of Reagents: Add toluene (or cyclohexane) to the flask, followed by benzyl alcohol (a slight excess, e.g., 1.2 equivalents) and benzenesulfonic acid (1.05 equivalents).

  • Azeotropic Esterification: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC to ensure the consumption of the starting material.

  • Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Add diethyl ether (or ethyl acetate) to the cooled reaction mixture with stirring to precipitate the this compound salt.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual benzyl alcohol or other impurities.

  • Drying: Dry the purified product under vacuum to obtain this compound as a crystalline solid.

Visualizing the Workflow and Logic

To better understand the experimental process and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start setup Combine Nα-Z-L-lysine, benzyl alcohol, benzenesulfonic acid, and toluene start->setup reflux Heat to reflux with a Dean-Stark trap setup->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Reaction Complete precipitate Precipitate with diethyl ether cool->precipitate filtrate Filter and wash precipitate->filtrate dry Dry under vacuum filtrate->dry end Final Product dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield cause1 Incomplete Esterification issue->cause1 cause2 Degradation issue->cause2 cause3 Inefficient Salt Formation issue->cause3 sol1 Optimize water removal (Dean-Stark) cause1->sol1 sol2 Increase reaction time/temp cause1->sol2 sol3 Use inert atmosphere cause2->sol3 sol4 Check benzenesulfonic acid stoichiometry cause3->sol4

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Troubleshooting Peptide Synthesis with Z-Lys-OBzl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting information and frequently asked questions (FAQs) regarding the common side products encountered during peptide synthesis utilizing Z-Lys-OBzl benzenesulfonate (B1194179).

FAQs and Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Unexpected Peaks in HPLC Chromatogram After Synthesis

Q: My HPLC analysis of the crude peptide shows multiple unexpected peaks. What are the likely impurities?

A: Unexpected peaks in your HPLC chromatogram are common in peptide synthesis and can be attributed to a variety of side products. The most common impurities when using Z-Lys-OBzl benzenesulfonate include deletion sequences, truncated peptides, products of incomplete deprotection, and side-chain modifications.[1]

Possible Causes & Solutions:

  • Deletion Sequences: This occurs when an amino acid fails to couple to the growing peptide chain. This can be caused by steric hindrance or aggregation of the peptide on the resin.[2]

    • Solution: Consider double coupling the problematic amino acid or increasing the coupling time and temperature, while being cautious to avoid racemization.[3] Using a stronger activating agent may also improve coupling efficiency.

  • Incomplete Deprotection: Failure to completely remove the temporary N-terminal protecting group (e.g., Fmoc or Boc) before the next coupling step will result in a truncated peptide sequence.

    • Solution: Ensure your deprotection reagent is fresh and allow for sufficient reaction time. For Fmoc deprotection, you can monitor the release of the dibenzylfulvene-piperidine adduct by UV spectroscopy.

  • Residual Protecting Groups: The final cleavage and deprotection step may not completely remove the Z (benzyloxycarbonyl) or OBzl (benzyl ester) protecting groups from the lysine (B10760008) side chain or the C-terminus, respectively.

    • Solution: Optimize your cleavage cocktail and cleavage time. The choice of scavengers is also critical to prevent re-attachment of protecting groups or modification of sensitive residues.

  • Oxidation: Methionine and Cysteine residues are particularly susceptible to oxidation during synthesis and workup. Tryptophan can also be oxidized under acidic conditions.[4]

    • Solution: Degas all solvents and work under an inert atmosphere (e.g., nitrogen or argon). Adding scavengers like dithiothreitol (B142953) (DTT) to the cleavage cocktail can help prevent oxidation.[5]

  • Aspartimide Formation: If your peptide sequence contains an aspartic acid residue, it can cyclize to form a succinimide (B58015) intermediate, especially in sequences like Asp-Gly, Asp-Ala, or Asp-Ser. This can lead to a mixture of α- and β-peptides.[5]

    • Solution: Using protecting groups on the aspartic acid side chain that are less prone to cyclization, such as Ompe or ODmab, can mitigate this side reaction.

Issue 2: Mass Spectrometry Analysis Shows Unexpected Masses

Q: My mass spectrometry results show masses that do not correspond to my target peptide. What could these masses represent?

A: Mass spectrometry is a powerful tool for identifying impurities in your peptide synthesis. Unexpected masses can correspond to a variety of side products, each with a characteristic mass shift.

Possible Causes & Solutions:

  • Deletion Sequences: The mass spectrum will show peaks corresponding to the mass of your target peptide minus the mass of one or more amino acid residues.

    • Solution: As mentioned previously, optimize coupling conditions, consider double coupling, or use a more potent activating agent.

  • Incomplete Deprotection of Side Chains: If protecting groups are not fully cleaved, you will observe peaks corresponding to the mass of your peptide plus the mass of the residual protecting group(s).

    • Solution: Increase the cleavage reaction time or use a stronger acid in your cleavage cocktail, ensuring compatibility with your resin and other protecting groups.

  • Acetylation (+42 Da): If acetic anhydride (B1165640) is used for capping unreacted amino groups, it can sometimes react with the N-terminus of the desired peptide, leading to an acetylated adduct.

    • Solution: Carefully control the capping step and ensure complete coupling in the preceding step to minimize the population of unreacted N-termini.

  • Formylation (+28 Da): Formylation can occur as a side reaction, particularly if formic acid is present as an impurity in your solvents or reagents.

    • Solution: Use high-purity solvents and reagents to minimize the risk of formylation.

  • Diketopiperazine Formation: This is common at the dipeptide stage, especially with proline as one of the first two residues, and results in the cleavage of the dipeptide from the resin.[5]

    • Solution: To avoid this, the third amino acid can be coupled before any deprotection of the N-terminus of the dipeptide is attempted, or by using a dipeptide building block.

  • Role of Benzenesulfonate Counter-ion: While less common, the benzenesulfonate counter-ion from your starting material could potentially act as an acid catalyst for certain side reactions, particularly under elevated temperatures.[6][7] However, specific side products directly resulting from the counter-ion in standard peptide synthesis are not well-documented in the literature. It is a factor to consider if other common causes have been ruled out.

Table 1: Common Side Products and Their Mass Shifts

Side Product/ModificationMass Shift (Da)Common Cause(s)
Deletion of Glycine-57.05Incomplete coupling
Deletion of Alanine-71.08Incomplete coupling
Deletion of Valine-99.13Incomplete coupling
Deletion of Leucine/Isoleucine-113.16Incomplete coupling
Deletion of Phenylalanine-147.17Incomplete coupling
Incomplete Z removal+134.13Incomplete final deprotection
Incomplete OBzl removal+90.10Incomplete final deprotection
Acetylation+42.04Capping with acetic anhydride
Formylation+28.01Impurities in solvents/reagents
Oxidation (Met, Cys)+16.00Exposure to air, oxidative reagents
Deamidation (Asn, Gln)+0.98Acidic or basic conditions

Experimental Protocols

Protocol 1: HPLC Analysis of Crude Peptide

This protocol provides a general method for analyzing the purity of your crude peptide after cleavage and precipitation.

  • Sample Preparation: Dissolve a small amount of your crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: A standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for most peptides.[8]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Detector: UV detector set to 214 nm and 280 nm.[1]

  • Gradient:

    • Start with a linear gradient of 5-65% Mobile Phase B over 30 minutes.

    • Increase to 95% Mobile Phase B over 5 minutes and hold for 5 minutes.

    • Return to 5% Mobile Phase B over 1 minute and equilibrate for 10 minutes before the next injection.

    • Note: The gradient may need to be optimized depending on the hydrophobicity of your peptide.[9][10]

  • Analysis: Integrate the peaks in the chromatogram to determine the relative percentage of your target peptide and impurities.

Protocol 2: Mass Spectrometry Analysis for Impurity Identification

This protocol outlines a general method for identifying impurities using LC-MS.

  • LC-MS System: Couple your HPLC system to an electrospray ionization (ESI) mass spectrometer.

  • Mobile Phase: For LC-MS, it is often preferable to use a mobile phase modifier that is more volatile and less ion-suppressing than TFA, such as 0.1% formic acid.[11]

  • Data Acquisition: Acquire data in positive ion mode over a mass range that encompasses your expected peptide mass and potential impurities.

  • Data Analysis:

    • Extract the mass spectra for each peak observed in the total ion chromatogram (TIC).

    • Deconvolute the multiply charged spectra to determine the monoisotopic mass of each component.

    • Compare the observed masses to the theoretical masses of your target peptide and potential side products (refer to Table 1).

    • For further confirmation, perform MS/MS fragmentation on the impurity peaks to identify the specific site of modification or the missing amino acid.[5][12]

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues in peptide synthesis.

Troubleshooting_Low_Yield start Low Crude Peptide Yield check_coupling Check Coupling Efficiency (e.g., Kaiser Test) start->check_coupling incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive coupling_ok Coupling Appears Complete check_coupling->coupling_ok Negative solution_coupling Solutions: - Double couple - Increase coupling time/temp - Use stronger activator incomplete_coupling->solution_coupling check_deprotection Check Deprotection Efficiency (e.g., UV of Fmoc release) coupling_ok->check_deprotection incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Incomplete deprotection_ok Deprotection Appears Complete check_deprotection->deprotection_ok Complete solution_deprotection Solutions: - Use fresh deprotection reagent - Increase deprotection time - Perform second deprotection incomplete_deprotection->solution_deprotection check_cleavage Review Cleavage Protocol deprotection_ok->check_cleavage cleavage_issue Cleavage/Precipitation Issue check_cleavage->cleavage_issue solution_cleavage Solutions: - Optimize cleavage cocktail/time - Check precipitation solvent - Ensure complete resin transfer cleavage_issue->solution_cleavage Impurity_Identification start Unexpected Peak in HPLC ms_analysis Perform LC-MS Analysis start->ms_analysis mass_check Compare Observed Mass to Expected Mass ms_analysis->mass_check mass_lower Mass is Lower mass_check->mass_lower < mass_higher Mass is Higher mass_check->mass_higher > mass_correct Mass is Correct mass_check->mass_correct = cause_lower Likely Cause: - Deletion Sequence - Truncated Peptide mass_lower->cause_lower cause_higher Likely Cause: - Incomplete Deprotection - Acetylation/Formylation - Oxidation mass_higher->cause_higher cause_correct Likely Cause: - Diastereomers (Racemization) - Isomers (e.g., Aspartimide) mass_correct->cause_correct

References

Technical Support Center: Synthesis and Purification of Peptides with Z-Lys-obzl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the purity of peptides synthesized using Z-Lys-obzl benzenesulfonate (B1194179).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of peptides containing Z-Lys-obzl, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low Crude Peptide Purity Incomplete Deprotection: The benzyloxycarbonyl (Z) group on the lysine (B10760008) side-chain or the benzyl (B1604629) ester (Obzl) may not be fully removed.Optimize deprotection conditions. For the Z group, catalytic hydrogenation (e.g., H₂/Pd-C) is common. For the Obzl group, strong acidic conditions like HF or TFMSA are typically required.[1][2][3] Ensure sufficient reaction time and appropriate scavenger use.
Side Reactions during Cleavage: Reactive carbocations generated from the cleavage of protecting groups can lead to side reactions with nucleophilic residues (e.g., Trp, Met, Tyr, Cys).[4][5]Use a well-formulated cleavage cocktail with scavengers. For benzyl-based protecting groups, scavengers like anisole, thioanisole, and triisopropylsilane (B1312306) (TIS) are crucial to trap benzyl cations.[6][7]
Aggregation during Synthesis: Hydrophobic peptides or sequences prone to secondary structure formation can aggregate on the resin, leading to incomplete coupling and deprotection.[8]Consider using specialized resins, chaotropic salts, or microwave-assisted synthesis to disrupt aggregation.[9]
Presence of Deletion Sequences Incomplete Amino Acid Coupling: Steric hindrance from the bulky Z-Lys-obzl residue or peptide aggregation can prevent complete coupling of the subsequent amino acid.Increase coupling time, use a more potent coupling reagent, or perform a double coupling for the residue following Z-Lys-obzl.
Peak Tailing or Broadening in HPLC Secondary Interactions: The peptide may have secondary interactions with the stationary phase of the HPLC column.Optimize the HPLC mobile phase. Adding an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape.[10][11] Adjusting the pH may also be beneficial.
Column Overload: Injecting too much crude peptide can lead to poor separation.Reduce the amount of peptide injected onto the HPLC column. Perform a loading study to determine the optimal sample concentration.
Difficulty in Isolating the Purified Peptide Poor Precipitation: The peptide may not precipitate efficiently from the cleavage cocktail upon addition of an anti-solvent like diethyl ether.Optimize the precipitation procedure. Ensure the ether is cold and added dropwise with stirring. If the peptide is very hydrophilic, alternative isolation methods like solid-phase extraction may be necessary.[12]
Product is an Oil Instead of a Solid: The purified peptide may be hygroscopic or contain residual solvents, preventing crystallization.Attempt to form a different salt of the peptide (e.g., acetate (B1210297) or hydrochloride) which may have better crystallization properties.[13][14] Lyophilize from a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using Z-Lys-obzl benzenesulfonate in solid-phase peptide synthesis (SPPS)?

The primary challenges stem from the properties of the benzyloxycarbonyl (Z) and benzyl ester (Obzl) protecting groups. Both are relatively stable and require strong acidic conditions (like HF or TFMSA) or catalytic hydrogenation for removal, which can lead to side reactions if not performed correctly.[1][2] The bulky nature of these aromatic protecting groups can also cause steric hindrance during coupling, potentially leading to incomplete reactions and deletion sequences. Furthermore, the benzenesulfonate counter-ion, while improving the solubility of the amino acid salt, needs to be considered during the neutralization step of the SPPS cycle.

Q2: What are the most common side reactions associated with the deprotection of Z and Obzl groups, and how can they be minimized?

The most common side reaction during the acidic cleavage of Z and Obzl groups is the formation of stable benzyl cations. These electrophilic species can re-alkylate nucleophilic residues in the peptide chain, such as tryptophan, methionine, tyrosine, and cysteine.[4][6]

To minimize these side reactions, it is crucial to use a "cleavage cocktail" containing scavengers.

Table of Common Scavengers and Their Targets:

ScavengerTarget Reactive SpeciesTypical Concentration
Triisopropylsilane (TIS) Benzyl cations, other carbocations2.5 - 5% (v/v)
Thioanisole Benzyl cations, protects Met and Trp5% (v/v)
1,2-Ethanedithiol (EDT) Reduces oxidized Cys, scavenges carbocations2.5% (v/v)
Phenol Scavenges carbocations5% (w/v)
Water Suppresses some side reactions2.5 - 5% (v/v)

Q3: What is the recommended protocol for the cleavage and deprotection of a peptide containing Z-Lys-obzl synthesized on a solid support?

A two-step cleavage/deprotection strategy is often employed for peptides containing Z and Obzl groups.

Step 1: Cleavage from the Resin If a standard acid-labile linker (e.g., Wang or Rink amide) is used, the peptide can be cleaved from the resin using a cocktail of trifluoroacetic acid (TFA) and scavengers.

  • Reagent: TFA / TIS / Water (95:2.5:2.5, v/v/v)

  • Procedure:

    • Wash the peptide-resin with dichloromethane (B109758) (DCM).

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

Step 2: Removal of Z group (if not removed by TFA) The Z group is highly resistant to TFA. If it remains after cleavage from the resin, it can be removed by catalytic hydrogenation.

  • Reagents: 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂), Acetic acid or Methanol (B129727).

  • Procedure:

    • Dissolve the crude peptide in acetic acid or a mixture of methanol and acetic acid.

    • Add Pd/C catalyst.

    • Stir the mixture under a hydrogen atmosphere (e.g., balloon) for 12-24 hours.

    • Monitor the reaction by HPLC or mass spectrometry.

    • Filter the catalyst and remove the solvent under reduced pressure.

Q4: What are the best practices for purifying a crude peptide containing Z-Lys-obzl derivatives by HPLC?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying synthetic peptides.[10][15]

Table of Recommended HPLC Parameters:

ParameterRecommendation
Column C18 stationary phase, 5-10 µm particle size, 100-300 Å pore size.
Mobile Phase A 0.1% TFA in HPLC-grade water.
Mobile Phase B 0.1% TFA in HPLC-grade acetonitrile.
Gradient A shallow gradient of increasing Mobile Phase B (e.g., 1% per minute) is recommended for optimal resolution.[10]
Detection 214 nm and 280 nm (the latter for aromatic residues).
Sample Preparation Dissolve the crude peptide in a minimal amount of the initial mobile phase composition. Filter the sample before injection.

Q5: Can precipitation or crystallization be used as an alternative to HPLC for purification?

Yes, precipitation and crystallization can be effective purification methods, especially for removing process-related impurities and in large-scale production.[16][17]

  • Fractional Precipitation: This involves selectively precipitating the target peptide or impurities by carefully changing the solvent composition or pH. This can be a cost-effective initial purification step.

  • Crystallization: If the peptide can be crystallized, this method can yield very high purity.[17][18][19] It requires screening different solvents, precipitants, and temperatures. For peptides, achieving crystallization can be challenging due to their conformational flexibility.[19] A peptide purity of >95% is often required before attempting crystallization.[19]

Experimental Workflows and Diagrams

Peptide_Synthesis_Workflow Resin Solid Support (Resin) Coupling Amino Acid Coupling (this compound) Resin->Coupling Wash1 Washing Coupling->Wash1 Deprotection N-alpha-Fmoc/Boc Deprotection Wash2 Washing Deprotection->Wash2 Wash1->Deprotection Wash2->Coupling Repeat for each amino acid Cleavage Cleavage from Resin & Side-chain Deprotection Wash2->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Cleavage_Deprotection_Logic Start Crude Peptide on Resin (with Z and Obzl groups) TFA_Cleavage Treat with TFA Cocktail (TFA, Scavengers) Start->TFA_Cleavage Precipitation Precipitate with Ether TFA_Cleavage->Precipitation Crude_Peptide Crude Peptide (Z group may remain) Precipitation->Crude_Peptide Check_Purity Analyze Purity (HPLC, MS) Crude_Peptide->Check_Purity Hydrogenation Catalytic Hydrogenation (H2 / Pd-C) Check_Purity->Hydrogenation Z group present Purification Final Purification (HPLC) Check_Purity->Purification Z group absent Hydrogenation->Purification Pure_Peptide Pure Deprotected Peptide Purification->Pure_Peptide

Caption: Cleavage and Deprotection Strategy.

HPLC_Purification_Workflow Crude_Sample Crude Peptide Sample Dissolve Dissolve in Mobile Phase A Crude_Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Gradient_Elution Gradient Elution (Water/Acetonitrile/TFA) Inject->Gradient_Elution Fraction_Collection Collect Fractions Gradient_Elution->Fraction_Collection Purity_Analysis Analyze Fractions (Analytical HPLC/MS) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilize Pooling->Lyophilization Purified_Peptide Purified Peptide Powder Lyophilization->Purified_Peptide

Caption: RP-HPLC Purification Workflow.

References

Preventing racemization during the coupling of Z-Lys-obzl benzenesulfonate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing racemization during the coupling of Z-Lys-OBzl benzenesulfonate (B1194179) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of coupling Z-Lys-OBzl benzenesulfonate?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during a chemical reaction. In peptide synthesis, the desired L-enantiomer of this compound can be converted into a mixture of both L- and D-enantiomers. This results in the formation of a diastereomeric peptide impurity that can be difficult to separate and may have altered biological activity.

Q2: What are the primary causes of racemization during the coupling of this compound?

A2: Racemization is primarily caused by the activation of the carboxylic acid group, which increases the acidity of the α-proton. Abstraction of this proton by a base leads to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers. The two main mechanisms are:

  • Oxazolone (B7731731) Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is highly susceptible to abstraction by a base, leading to racemization.

  • Direct Enolization: A base can directly abstract the α-proton from the activated amino acid, forming an enolate intermediate without proceeding through an oxazolone.

Factors that promote racemization include the choice of coupling reagent, the strength and concentration of the base, reaction temperature, and solvent polarity.

Q3: Is this compound particularly prone to racemization?

A3: While not as susceptible as amino acids like histidine or cysteine, lysine (B10760008) derivatives can still undergo significant racemization under suboptimal coupling conditions. One study has identified Z-Lys(Z)-OH as a residue that is among the least sensitive to racemization, suggesting that with the correct methodology, racemization can be effectively minimized.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of D-isomer detected in the final peptide. Use of strong, non-sterically hindered bases (e.g., triethylamine).Switch to a weaker or more sterically hindered base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).
Inappropriate choice of coupling reagent.Employ a coupling reagent known for low racemization, such as an aminium/uronium salt (e.g., HBTU, HATU) or a phosphonium (B103445) salt (e.g., PyBOP), in combination with an additive like HOBt or Oxyma Pure. For carbodiimide-mediated couplings (e.g., DCC, DIC), the use of an additive is crucial.[2]
Prolonged pre-activation time.Minimize the time between the activation of the amino acid and the addition of the coupling partner. In-situ activation is generally preferred.
Elevated reaction temperature.Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature).
Inconsistent levels of racemization between batches. Variability in reagent quality or reaction conditions.Standardize all experimental parameters, including the source and purity of reagents, concentrations, reaction times, and temperature control. Ensure all solvents and reagents are anhydrous.
Racemization observed during the coupling of a peptide fragment ending in Z-Lys-OBzl. The C-terminal amino acid of a peptide fragment is highly susceptible to racemization upon activation.Utilize coupling methods specifically designed for fragment condensation that minimize racemization, such as the use of acyl azides or coupling reagents like COMU with a hindered base.

Data Presentation: Comparison of Coupling Reagents

The following table provides an estimated comparison of the extent of racemization for the coupling of this compound using various common coupling reagents and conditions. The quantitative data is estimated based on published data for similar Z-protected amino acids and the known relative performance of these reagents.

Coupling Reagent Additive Base Solvent Estimated % D-Isomer *
DCCHOBt-DCM< 2%
HBTUHOBtDIEADMF< 3%
HATUHOAtDIEADMF< 1.5%
PyBOP-DIEADMF< 4%
DICOxyma PureDIEADMF< 2.5%

*Values are estimates for a standard coupling reaction and can vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DCC/HOBt

This protocol is recommended for solution-phase coupling where the dicyclohexylurea (DCU) byproduct can be easily removed by filtration.

Materials:

  • This compound

  • N-terminal protected amino acid or peptide with a free carboxyl group

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (if needed for solubility)

Procedure:

  • Dissolve the N-terminal protected amino acid or peptide (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (or a mixture of DCM/DMF for better solubility).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Add a solution of this compound (1.0 eq) and a tertiary amine base (e.g., N-methylmorpholine, 1.0 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Protocol 2: Low-Racemization Coupling using HBTU/HOBt/DIEA

This protocol is suitable for both solution-phase and solid-phase peptide synthesis (SPPS).

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine (for SPPS) or an amino acid ester (for solution phase)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

Procedure (for SPPS):

  • Swell the resin in anhydrous DMF.

  • Perform the deprotection of the N-terminal protecting group of the resin-bound peptide.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve this compound (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in anhydrous DMF.

  • Add DIEA (6.0 eq) to the solution and pre-activate for 1-2 minutes.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours, or until a negative Kaiser test is obtained.

  • Drain the reaction solution and wash the resin thoroughly with DMF, DCM, and methanol.

Mandatory Visualizations

racemization_pathway cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Pathways cluster_outcome Coupling Products Z_Lys_COOH Z-Lys-OBzl (L-form) Activated_Ester Activated Ester/Intermediate Z_Lys_COOH->Activated_Ester Coupling Reagent Oxazolone Oxazolone Intermediate Activated_Ester->Oxazolone Cyclization Enolate Planar Enolate Activated_Ester->Enolate + Base - H+ L_Peptide Desired L-Peptide Activated_Ester->L_Peptide + Amine (No Racemization) Oxazolone->Enolate + Base - H+ Enolate->L_Peptide + H+ + Amine D_Peptide Diastereomeric D-Peptide Enolate->D_Peptide + H+ + Amine troubleshooting_workflow start High Racemization Detected check_base Review Base start->check_base check_reagent Review Coupling Reagent check_base->check_reagent Appropriate solution_base Switch to Hindered Base (DIEA, NMM) check_base->solution_base Strong/Unhindered check_conditions Review Reaction Conditions check_reagent->check_conditions Appropriate solution_reagent Use Low-Racemization Reagent + Additive (HBTU/HOBt) check_reagent->solution_reagent Inappropriate solution_conditions Lower Temperature Minimize Pre-activation check_conditions->solution_conditions Suboptimal end Racemization Minimized check_conditions->end Optimal solution_base->end solution_reagent->end solution_conditions->end

References

Z-Lys-obzl benzenesulfonate stability issues and degradation products.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Lys-OBzl benzenesulfonate (B1194179). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this key reagent in peptide synthesis and other applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Z-Lys-OBzl benzenesulfonate?

A1: For long-term stability, this compound should be stored at -20°C. Under these conditions, the product is reported to be stable for at least four years.[1] For short-term use, storage at 0-8°C is also acceptable.

Q2: What are the main stability concerns for this compound during experimental use?

A2: The primary stability concerns revolve around the integrity of the two protecting groups: the benzyloxycarbonyl (Z) group on the α-amino group and the benzyl (B1604629) ester (OBzl) group on the carboxyl group. These groups are susceptible to cleavage under certain conditions, leading to the formation of impurities. The benzenesulfonate salt itself is generally stable but can be influenced by strong acidic or basic conditions.

Q3: What are the potential degradation pathways for this compound?

A3: The main degradation pathways involve the cleavage of the Z and OBzl protecting groups.

  • Hydrolysis: Both the benzyl ester and the Z-group can be susceptible to hydrolysis under strongly acidic or basic conditions, although they are generally stable at neutral pH. Acid-catalyzed hydrolysis of the benzyl ester would yield Z-Lys-OH and benzyl alcohol. Base-catalyzed hydrolysis (saponification) of the benzyl ester is also a known reaction.[2]

  • Hydrogenolysis: This is a common method for the removal of both Z and benzyl ester protecting groups, typically using a palladium catalyst and a hydrogen source.[1] Inadvertent exposure to catalytic metals and hydrogen sources can lead to premature deprotection.

  • Photodegradation: While specific data for this compound is limited, compounds with aromatic rings can be susceptible to photodegradation upon prolonged exposure to UV light.

  • Thermal Degradation: At elevated temperatures, decomposition can occur. One source indicates decomposition occurs at temperatures above 104°C.[3]

Q4: What are the likely degradation products of this compound?

A4: Based on the structure, the primary degradation products would result from the cleavage of the protecting groups:

  • Z-Lys-OH: Formed by the selective cleavage of the benzyl ester.

  • H-Lys-OBzl: Formed by the selective cleavage of the Z-group.

  • L-Lysine: Formed if both protecting groups are cleaved.

  • Toluene and Carbon Dioxide: Byproducts of Z-group and benzyl ester cleavage via hydrogenolysis.

  • Benzyl alcohol: A byproduct of benzyl ester hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield in peptide coupling reaction Degradation of this compound- Confirm the purity of the starting material using a suitable analytical method like HPLC. - Ensure that the reagent has been stored correctly at -20°C. - Avoid exposing the reagent to incompatible conditions (e.g., strong acids or bases, catalytic metals) prior to use.
Presence of unexpected impurities in reaction mixture Premature cleavage of protecting groups- Analyze the reaction mixture by HPLC-MS to identify the impurities. Compare their mass to the expected degradation products (e.g., Z-Lys-OH, H-Lys-OBzl). - Review the reaction conditions to identify potential causes of deprotection (e.g., unintended hydrogen source with a metal catalyst, extreme pH).
Inconsistent reaction outcomes Inconsistent quality of this compound- Source the reagent from a reputable supplier and obtain a certificate of analysis for each batch. - Perform an incoming quality control check on new batches of the reagent.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a low percentage of mobile phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

Expected Results: The main peak corresponding to this compound should be observed. The presence of earlier eluting peaks might indicate the formation of more polar degradation products like Z-Lys-OH or lysine.

Visualizations

DegradationPathways Z_Lys_OBzl This compound Z_Lys_OH Z-Lys-OH Z_Lys_OBzl->Z_Lys_OH Hydrolysis / Saponification H_Lys_OBzl H-Lys-OBzl Z_Lys_OBzl->H_Lys_OBzl Acidolysis / Hydrogenolysis Toluene_CO2 Toluene + CO2 Z_Lys_OBzl->Toluene_CO2 Hydrogenolysis Lysine L-Lysine Z_Lys_OH->Lysine Hydrogenolysis Benzyl_Alcohol Benzyl Alcohol Z_Lys_OH->Benzyl_Alcohol forms from OBzl H_Lys_OBzl->Lysine Hydrolysis / Hydrogenolysis

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_analysis Analysis cluster_troubleshooting Troubleshooting Storage Store at -20°C Reaction Peptide Coupling Reaction Storage->Reaction Use in Experiment Workup Reaction Work-up Reaction->Workup HPLC HPLC Purity Check Workup->HPLC LCMS LC-MS for Impurity ID HPLC->LCMS If impurities detected Review Review Reaction Conditions LCMS->Review Optimize Optimize Protocol Review->Optimize

Caption: A logical workflow for using and troubleshooting this compound.

References

Technical Support Center: Purification of Z-Lys-obzl Benzenesulfonate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Lys-obzl benzenesulfonate (B1194179). Here, you will find detailed information on purification strategies, common challenges, and experimental protocols to ensure the highest purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is Z-Lys-obzl benzenesulfonate and what are its common applications?

A1: this compound is a protected form of the amino acid L-lysine. The Nα-amino group is protected by a benzyloxycarbonyl group (Z or Cbz), and the carboxylic acid is protected as a benzyl (B1604629) ester (OBzl). The benzenesulfonate salt improves its handling and stability. It is a key building block in peptide synthesis and has been used in the synthesis of lysine-containing peptide derivatives and complex molecules like glucosepane.[1]

Q2: What are the typical impurities in a crude reaction mixture containing this compound?

A2: Common impurities can arise from the starting materials, side reactions during the protection steps, or subsequent peptide coupling reactions. These may include:

  • Unreacted starting materials: L-lysine, benzyl alcohol, benzenesulfonic acid.

  • Incompletely protected lysine: H-Lys(Z)-OH, H-Lys-OBzl.

  • Di-protected lysine: Z-Lys(Z)-OBzl if the ε-amino group is not properly managed.

  • Byproducts from the Z-group introduction: Benzyl alcohol, benzyl chloroformate decomposition products.

  • Side products from coupling reactions: N-acylurea (if carbodiimides are used), deletion sequences, or truncated peptides.[2]

  • Oxidation or reduction products: Certain amino acid residues can be prone to oxidation or reduction during synthesis.[2]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a well-sealed container, protected from moisture and light. For long-term storage, it is advisable to keep it in a refrigerator at 2-8°C.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem 1: Oily Product Instead of a Crystalline Solid

Possible Causes:

  • Presence of residual solvents: Solvents like dichloromethane (B109758) (DCM), ethyl acetate (B1210297), or benzyl alcohol can be difficult to remove and may result in an oily product.

  • Hygroscopic nature: The product might have absorbed moisture from the atmosphere.

  • Presence of impurities: Impurities can disrupt the crystal lattice formation.

Solutions:

  • Thorough drying: Dry the product under high vacuum for an extended period. Co-evaporation with a solvent in which the product is sparingly soluble but the impurity is soluble (e.g., diethyl ether or hexane) can help remove residual solvents.

  • Trituration: Stir the oily product vigorously with a non-polar solvent like diethyl ether, hexane (B92381), or a mixture of both. This can often induce crystallization or solidify the product by washing away soluble impurities.

  • Recrystallization: If trituration fails, proceed with a full recrystallization.

Problem 2: Low Yield After Recrystallization

Possible Causes:

  • Inappropriate solvent system: The chosen solvent system may be too good a solvent for the product, leading to significant loss in the mother liquor.

  • Precipitation is too rapid: Cooling the solution too quickly can lead to the formation of fine crystals or an amorphous solid that is difficult to filter and may trap impurities.

  • Incorrect product-to-solvent ratio: Using too much solvent will result in a lower yield.

Solutions:

  • Optimize the solvent system: Use a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature and slowly add the "poor" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Slow cooling: Allow the crystallization mixture to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize crystal formation.

  • Minimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

Problem 3: Persistent Impurities After Chromatography

Possible Causes:

  • Inappropriate mobile phase: The chosen eluent system may not have sufficient resolving power to separate the target compound from closely related impurities.

  • Column overloading: Applying too much crude product to the column can lead to poor separation.

  • Co-elution of impurities: Some impurities may have very similar polarity to the desired product.

Solutions:

  • Optimize the mobile phase: Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation between your product and the impurities. A gradient elution in flash chromatography, starting with a less polar solvent and gradually increasing the polarity, can improve separation.

  • Reduce the load: Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude product to silica (B1680970) gel by weight.

  • Change the stationary phase: If reverse-phase impurities are suspected, consider switching from normal-phase (silica gel) to reverse-phase (C18) chromatography.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
Dimethylformamide (DMF)~30 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)~15 mg/mL[1]
Ethanol (B145695)~1 mg/mL[1]
Phosphate-buffered saline (PBS, pH 7.2)~1 mg/mL[1]

Table 2: Typical Purification Parameters for Z-Protected Amino Acid Benzyl Esters

Purification MethodParameterTypical Values/ConditionsExpected Purity
Recrystallization Solvent SystemEthanol/Water, Methanol/Diethyl Ether, Ethyl Acetate/Hexane>98%
TemperatureDissolve at boiling point, cool to 0-4°C
Flash Chromatography Stationary PhaseSilica Gel (230-400 mesh)>99%
Mobile PhaseGradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) or DCM/Methanol
DetectionUV (254 nm) or TLC with staining

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing non-polar and highly polar impurities.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Heating mantle or hot plate

  • Erlenmeyer flask

  • Stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with stirring. The solution should be near boiling.

  • Slowly add deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by cold water.

  • Dry the crystals under high vacuum to a constant weight.

Protocol 2: Flash Chromatography Purification

Objective: To purify this compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Flash chromatography system (column, pump, fraction collector)

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of ethyl acetate/hexane (e.g., 2:8, 3:7, 4:6) to determine the optimal mobile phase for separation. The ideal solvent system should give the product a retention factor (Rf) of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.

  • Elution: Start the elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexane).

  • Collect fractions and monitor the elution by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Reaction Mixture (this compound) Initial_Assessment Initial Purity Assessment (TLC, LC-MS) Crude->Initial_Assessment High_Purity High Purity Product (>98%) Initial_Assessment->High_Purity Minor Impurities Low_Purity Low Purity / Oily Product Initial_Assessment->Low_Purity Impurities Present Recrystallization Recrystallization Final_Analysis Final Purity Analysis (HPLC, NMR) Recrystallization->Final_Analysis Chromatography Flash Chromatography Chromatography->Final_Analysis High_Purity->Recrystallization Low_Purity->Chromatography Pure_Product Pure this compound Final_Analysis->Pure_Product

Caption: General purification workflow for this compound.

TroubleshootingTree Start Problem with Purification Oily_Product Oily Product? Start->Oily_Product Low_Yield Low Yield? Oily_Product->Low_Yield No Solvent_Check Check for Residual Solvents Oily_Product->Solvent_Check Yes Persistent_Impurity Persistent Impurity? Low_Yield->Persistent_Impurity No Optimize_Solvent Optimize Solvent System Low_Yield->Optimize_Solvent Yes Optimize_Mobile_Phase Optimize Mobile Phase (TLC) Persistent_Impurity->Optimize_Mobile_Phase Yes Triturate Triturate with Non-polar Solvent Solvent_Check->Triturate Recrystallize Recrystallize Triturate->Recrystallize Still Oily Slow_Cooling Ensure Slow Cooling Optimize_Solvent->Slow_Cooling Check_Loading Check Column Loading Optimize_Mobile_Phase->Check_Loading

Caption: Troubleshooting decision tree for purification issues.

References

Validation & Comparative

A Comparative Guide to Lysine Protecting Groups: A Focus on Z-Lys-obzl Benzenesulfonate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and drug development, the meticulous selection of protecting groups for the reactive ε-amino group of lysine (B10760008) is a critical determinant of synthetic success. An ideal protecting group must be robust enough to withstand the rigors of peptide chain elongation while being selectively removable under conditions that preserve the integrity of the peptide. This guide provides an objective comparison of Z-Lys-obzl benzenesulfonate (B1194179) and the more broadly utilized benzyloxycarbonyl (Z or Cbz) group for ε-amino protection, with other common alternatives. The comparison is supported by a summary of their chemical properties and experimental observations to aid researchers, scientists, and drug development professionals in devising optimal synthetic strategies.

Introduction to Lysine Protecting Groups

The ε-amino group of lysine is highly nucleophilic and, if left unprotected during peptide synthesis, can lead to undesirable side reactions such as unintended branching.[1] To ensure the regioselective formation of the peptide backbone, this side chain functionality must be reversibly masked. The choice of a lysine protecting group is intrinsically linked to the overall synthetic approach, particularly the chemistry employed for Nα-protection (e.g., Fmoc or Boc) and the desired post-synthesis modifications.[1]

Z-Lys-obzl Benzenesulfonate is a commercially available derivative of lysine. In this compound, the α-amino group is protected by the benzyloxycarbonyl (Z) group, and the carboxylic acid is protected as a benzyl (B1604629) ester (obzl).[2][3] The ε-amino group is not protected by a covalent bond but is protonated and forms a salt with benzenesulfonic acid. This derivative is a building block used in peptide synthesis. For the purpose of comparing ε-amino protecting groups, we will focus on the benzyloxycarbonyl (Z or Cbz) group itself as the protecting moiety for the lysine side chain, often used in the form of Boc-Lys(Z)-OH or Fmoc-Lys(Z)-OH.[4][5]

Comparison of Common Lysine ε-Amino Protecting Groups

The selection of a lysine side-chain protecting group is a strategic decision based on the desired orthogonality with the Nα-protecting group and the resin linker in solid-phase peptide synthesis (SPPS). The following table summarizes the key characteristics of the Z group and other widely used alternatives.

Protecting GroupAbbreviationDeprotection ConditionsStabilityKey AdvantagesPotential Disadvantages
Benzyloxycarbonyl Z or Cbz Catalytic hydrogenolysis (H₂/Pd); strong acids (e.g., HBr/AcOH, HF).[6][7]Stable to mild acids (TFA) and bases (piperidine).[6]Well-established; orthogonal to Fmoc and Boc strategies.[6]Hydrogenolysis is incompatible with sulfur-containing amino acids (Met, Cys) and some other functional groups. Strong acid cleavage can degrade sensitive peptides.[6]
tert-Butoxycarbonyl Boc Moderate to strong acids (e.g., TFA).[7][8]Stable to bases (piperidine) and hydrogenolysis.[7]Widely used in Fmoc-SPPS; stable and reliable.[7]Generates a reactive tert-butyl cation upon cleavage, which can lead to side reactions with nucleophilic residues like Trp and Tyr if scavengers are not used.[7]
9-Fluorenylmethyloxycarbonyl Fmoc Basic conditions (e.g., 20% piperidine (B6355638) in DMF).[9]Stable to acids and hydrogenolysis.[9]Orthogonal to Boc and Z groups; allows for selective on-resin deprotection for branching or cyclization.[10]Can be prematurely cleaved by the basic ε-amino group of an unprotected lysine.
4-Methyltrityl Mtt Very mild acidic conditions (e.g., 1-2% TFA in DCM, or HFIP).[11]Stable to bases (piperidine) and hydrogenolysis.Highly acid-labile, allowing for selective deprotection in the presence of Boc and other acid-sensitive groups.[11]Deprotection can sometimes be sluggish and require multiple treatments.[10]
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde 2% Hydrazine (B178648) in DMF or hydroxylamine.[7]Stable to acids (TFA) and bases (piperidine).[7]Fully orthogonal to both Fmoc and Boc strategies.[7]Can be prone to migration to other free amino groups ("scrambling") during Fmoc deprotection.[3]
Methylsulfonylethyloxycarbonyl Msc Strong base (e.g., 1 M NaOH, Ba(OH)₂).[6]Stable to strong acids (TFA) and catalytic hydrogenolysis.[6]Extreme acid stability provides excellent orthogonality with Boc and acid-labile resins. Rapid deprotection under basic conditions.[6]Lability to strong base may not be compatible with all synthetic schemes.[6]

Experimental Protocols

Detailed methodologies are essential for the successful application and removal of these protecting groups. Below are representative protocols for the deprotection of common lysine ε-amino protecting groups.

Protocol 1: Deprotection of the Z (Cbz) Group by Catalytic Hydrogenolysis

Reagents:

  • Z-protected peptide

  • Palladium on charcoal (Pd/C, 10% w/w)

  • Methanol (MeOH) or similar solvent

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Z-protected peptide in a suitable solvent like methanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature and atmospheric pressure.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). Deprotection is typically complete within 2-24 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Protocol 2: Deprotection of the Boc Group

Reagents:

Procedure:

  • Treat the Boc-protected peptide-resin with a cleavage cocktail of TFA and scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS). The choice of scavengers depends on the peptide sequence.

  • Incubate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the deprotected peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold ether.

  • Dry the peptide under vacuum.

Protocol 3: Selective On-Resin Deprotection of the Mtt Group

Reagents:

  • Peptide-resin containing a Lys(Mtt) residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 10% (v/v) Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare a deprotection solution of 1% (v/v) TFA and 2-5% (v/v) TIS in DCM.

  • Treat the resin with the deprotection solution for 2-5 minutes. The appearance of a yellow color indicates the release of the Mtt cation.

  • Drain the solution and repeat the treatment multiple times (e.g., 5-10 times) until the yellow color is no longer observed.

  • Wash the resin thoroughly with DCM.

  • Neutralize the resin with a 10% DIPEA solution in DMF.

  • Wash the resin with DMF to prepare for the subsequent on-resin modification.

Protocol 4: Selective On-Resin Deprotection of the Dde Group

Reagents:

  • Peptide-resin containing a Lys(Dde) residue

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

Procedure:

  • Swell the peptide-resin in DMF.

  • Prepare a deprotection solution of 2% (v/v) hydrazine monohydrate in DMF.

  • Treat the resin with the hydrazine solution for 3-10 minutes at room temperature.

  • Drain the solution and repeat the treatment once more.

  • Wash the resin thoroughly with DMF to remove residual hydrazine and the deprotection byproducts.

Visualization of Experimental Workflows

The choice of an orthogonal protecting group strategy is crucial for the synthesis of complex peptides, such as branched or cyclic peptides.

Branched Peptide Synthesis Workflow

The synthesis of a branched peptide, for instance, a multiple antigenic peptide (MAP), often involves the use of a lysine residue with an orthogonally protected side chain. The following workflow illustrates this process using an Fmoc-based SPPS strategy with a Dde-protected lysine.

Branched_Peptide_Synthesis Resin Solid Support (Resin) Chain_A Synthesize Main Peptide Chain (Fmoc-SPPS) Resin->Chain_A Lys_Dde Incorporate Fmoc-Lys(Dde)-OH Chain_A->Lys_Dde Continue_Chain_A Continue Main Chain Synthesis Lys_Dde->Continue_Chain_A Dde_Deprotection Selective Dde Deprotection (2% Hydrazine/DMF) Continue_Chain_A->Dde_Deprotection Chain_B Synthesize Branched Peptide Chain Dde_Deprotection->Chain_B Cleavage Final Cleavage and Deprotection Chain_B->Cleavage Branched_Peptide Purified Branched Peptide Cleavage->Branched_Peptide

Caption: Workflow for branched peptide synthesis using an orthogonal Dde protecting group.

On-Resin Peptide Cyclization Workflow

Orthogonal protecting groups are also instrumental in the synthesis of cyclic peptides, where a side-chain to side-chain linkage is desired.

Peptide_Cyclization Start Start with Resin-Bound Linear Peptide Precursor (e.g., with Lys(Dde) and Asp(OAll)) Deprotect1 Selective Deprotection of Side-Chain 1 (e.g., Dde) (2% Hydrazine/DMF) Start->Deprotect1 Deprotect2 Selective Deprotection of Side-Chain 2 (e.g., Allyl) (Pd(PPh₃)₄) Deprotect1->Deprotect2 Activate Activate one of the deprotected side chains Deprotect2->Activate Cyclize On-Resin Cyclization Reaction Activate->Cyclize Cleave Final Cleavage from Resin Cyclize->Cleave Cyclic_Peptide Purified Cyclic Peptide Cleave->Cyclic_Peptide

Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.

Conclusion

The selection of an appropriate lysine protecting group is a pivotal decision in peptide synthesis. While this compound serves as a useful building block, the benzyloxycarbonyl (Z) group for ε-amino protection offers good orthogonality with Fmoc and Boc strategies but is often limited by its deprotection conditions. Modern peptide synthesis, particularly for complex structures, heavily relies on a diverse toolkit of orthogonal protecting groups such as Boc, Mtt, and Dde. The choice among these is dictated by the specific synthetic strategy, the presence of other sensitive functional groups, and the desired final peptide modifications. A thorough understanding of the properties and experimental protocols associated with each protecting group is paramount for the successful synthesis of high-purity, complex peptides for research, diagnostics, and therapeutic applications.

References

A Comparative Guide to Peptide Purity Validation Using Different Lysine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized peptides is a critical step. The choice of protecting groups for reactive amino acid side chains, such as the ε-amino group of lysine (B10760008), can significantly impact the final purity of the peptide. This guide provides a comparative analysis of peptide purity synthesized using Z-Lys-OBzl benzenesulfonate (B1194179) and other common lysine derivatives, supported by experimental data and detailed protocols for purity validation by High-Performance Liquid Chromatography (HPLC).

Comparison of Peptide Purity with Different Lysine Protecting Groups

Lysine Derivative Used in SynthesisPeptide Synthesis StrategyReported Crude Purity (%)Reported Final Purity (%)Key Considerations
Z-Lys-OBzl benzenesulfonate Boc/BzlData not available in searched literatureData not available in searched literatureZ (benzyloxycarbonyl) is a well-established protecting group, often used in Boc-based solid-phase peptide synthesis (SPPS). It is typically removed by hydrogenolysis or strong acid[2][3].
Fmoc-Lys(Boc)-OH Fmoc/tBu53.49% (before purification of building blocks)[4], 68.08% (after purification of building blocks)[4]Up to 96% (for a modified derivative)[5]Fmoc-Lys(Boc)-OH is a standard and widely used building block in Fmoc-based SPPS. The purity of the building block itself can significantly impact the final peptide purity[4].
Boc-Lys(Z)-OH Boc/BzlData not available in searched literatureData not available in searched literatureThis derivative is commonly used in Boc-SPPS, where the Z group protects the side chain and is stable to the conditions used for Boc removal[3].

Note: The purity of a peptide is highly dependent on the specific peptide sequence, the efficiency of the coupling and deprotection steps, and the purification protocol. The data presented above should be considered as examples from specific studies and not as absolute values for all peptides.

Experimental Protocols

A standardized and well-documented experimental protocol is crucial for obtaining reliable and reproducible peptide purity data.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

Solid-phase peptide synthesis, whether using Boc or Fmoc chemistry, follows a cyclical process of deprotection, activation, and coupling of amino acids to a growing peptide chain anchored to a solid support resin[1][6].

General Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc/Boc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for Each Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin & Deprotection Repeat->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Purity Analysis (HPLC/MS) Purification->Analysis Wasting1 Wasting1 Wasting1->Coupling

Caption: General workflow for solid-phase peptide synthesis.

Detailed HPLC Protocol for Peptide Purity Validation

This protocol outlines a standard method for analyzing the purity of a synthesized peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Sample Preparation:

  • Accurately weigh a small amount of the lyophilized crude or purified peptide.

  • Dissolve the peptide in a suitable solvent, typically a mixture of ultrapure water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA), to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is most commonly used for peptide analysis (e.g., 4.6 x 150 mm, 5 µm particle size)[1][7].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water[7][8].

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile[7][8].

  • Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is used to elute the peptide and impurities. A typical gradient might be 5% to 95% B over 30 minutes[7].

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm internal diameter column[7].

  • Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (if the peptide contains aromatic residues like Trp or Tyr)[1][7].

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • The purity of the peptide is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram[9].

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

  • The identity of the main peak should be confirmed by mass spectrometry (MS)[1].

Logical Workflow for HPLC Method Development

For novel peptides, a systematic approach to HPLC method development is necessary to achieve optimal separation of the target peptide from its impurities.

HPLC Method Development Workflow Start Define Analytical Goal (Purity, Impurity Profile) Column_Selection Select Column (e.g., C18, C8) Start->Column_Selection Mobile_Phase Select Mobile Phase (e.g., Water/ACN with TFA) Column_Selection->Mobile_Phase Initial_Gradient Run Initial Scouting Gradient (e.g., 5-95% B over 30 min) Mobile_Phase->Initial_Gradient Evaluate_Separation Evaluate Separation (Resolution, Peak Shape) Initial_Gradient->Evaluate_Separation Optimize_Gradient Optimize Gradient (Steeper/Shallower, Isocratic holds) Evaluate_Separation->Optimize_Gradient Suboptimal Optimize_Flow_Temp Optimize Flow Rate & Temperature Evaluate_Separation->Optimize_Flow_Temp Good Final_Method Final Validated Method Evaluate_Separation->Final_Method Optimal Optimize_Gradient->Evaluate_Separation Optimize_Flow_Temp->Evaluate_Separation

Caption: Logical workflow for HPLC method development.

References

Navigating the Complex Fragmentation Landscape of Protected Peptides: A Comparative Guide to Mass Spectrometry Analysis of Z-Lys-obzl Benzenesulfonate and Boc-Lysine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, understanding the behavior of protected amino acids in mass spectrometry is critical for accurate characterization and quality control. This guide provides a comprehensive comparison of the mass spectrometric analysis of peptides containing the less common Z-Lys-obzl benzenesulfonate (B1194179) modification against the widely used Boc-Lysine protecting group strategy. Supported by established fragmentation principles, this document outlines expected fragmentation patterns, provides detailed experimental protocols, and visualizes key processes to aid in analytical method development and data interpretation.

The use of protecting groups is a cornerstone of solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and ensuring the correct peptide sequence is assembled. However, these protecting groups can introduce complexity into downstream mass spectrometry analysis. The choice of protecting group significantly influences the fragmentation pattern of the peptide, which can be both a challenge and an opportunity for detailed structural elucidation.

This guide focuses on the mass spectrometric behavior of peptides incorporating Nα-benzyloxycarbonyl-L-lysine benzyl (B1604629) ester (Z-Lys-obzl) with a benzenesulfonate counterion, a modification that offers specific advantages in certain synthetic strategies. To provide a clear benchmark, its fragmentation characteristics are compared with those of peptides containing the well-understood tert-butyloxycarbonyl (Boc) protected lysine (B10760008).

Comparative Fragmentation Analysis: Z-Lys(obzl) vs. Boc-Lys

The fragmentation of peptides in a mass spectrometer, typically through collision-induced dissociation (CID) or electron-transfer dissociation (ETD), provides valuable sequence and structural information. The presence of protecting groups adds another layer to this fragmentation puzzle.

Peptides Containing Z-Lys-obzl Benzenesulfonate

Peptides featuring the Z-Lys-obzl modification are expected to exhibit a complex fragmentation pattern resulting from the lability of the benzyloxycarbonyl (Z) group, the benzyl ester (obzl) group, and the benzenesulfonate counterion.

  • Loss of the Benzyloxycarbonyl (Z) Group: The Z group is known to fragment through the loss of a benzyloxy radical or through a rearrangement involving the loss of carbon dioxide and migration of the benzyl group.

  • Cleavage of the Benzyl Ester (obzl) Group: The benzyl ester is susceptible to cleavage, leading to the formation of a stable benzyl carbocation.

  • Benzenesulfonate Counterion Fragmentation: The benzenesulfonate counterion can undergo fragmentation, primarily through the neutral loss of sulfur dioxide (SO₂).

  • Backbone Fragmentation: Alongside the fragmentation of the protecting groups and counterion, standard peptide backbone fragmentation will occur, yielding b and y ions (in CID) or c and z ions (in ETD). A notable fragmentation pathway for benzyl-aminated lysine peptides involves the cleavage of the Cζ-Nε bond of the lysine side chain.[1]

Peptides Containing Boc-Lysine

In contrast, peptides with the more common Boc-protecting group on the lysine side chain exhibit a more straightforward fragmentation pattern.

  • Loss of the Boc Group: The tert-butyloxycarbonyl (Boc) group is highly labile under typical mass spectrometry conditions and readily fragments through the loss of the entire Boc group (100 Da) or, more commonly, through the loss of isobutylene (B52900) (56 Da) via a McLafferty-type rearrangement.[2] This facile loss often dominates the MS/MS spectrum.

  • Backbone Fragmentation: Following or concurrent with the loss of the Boc group, the peptide backbone fragments to produce the characteristic b and y (or c and z) ion series, which can be used for sequence confirmation.

The following table summarizes the expected key fragmentation characteristics for peptides containing these two different lysine modifications.

FeaturePeptide with this compoundPeptide with Boc-Lysine
Primary Neutral Losses - SO₂ (from benzenesulfonate) - CO₂ (from Z-group rearrangement) - C₇H₇• (benzyloxy radical from Z-group)- C₄H₈ (isobutylene from Boc group) - C₅H₉NO₂ (Boc group)
Characteristic Fragment Ions - Ion corresponding to loss of benzyl carbocation (C₇H₇⁺) from Obzl group - Fragment ions resulting from cleavage of the Lys side chain Cζ-Nε bond- Dominant precursor ion minus 56 Da or 100 Da
Backbone Fragmentation - b, y, c, and z ions, potentially accompanied by side chain fragmentation- b, y, c, and z ions, typically observed after loss of the Boc group
Complexity of Spectrum High, due to multiple competing fragmentation pathwaysModerate, often dominated by the loss of the Boc group

Experimental Protocols

Accurate mass spectrometry analysis of protected peptides requires optimized experimental conditions to ensure efficient ionization and fragmentation while minimizing in-source decay of the protecting groups.

Sample Preparation
  • Dissolution: Dissolve the synthetic peptide in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, to a final concentration of 1-10 pmol/µL.

  • Acidification: For positive-ion mode ESI, acidify the sample solution with a final concentration of 0.1% formic acid. Avoid using trifluoroacetic acid (TFA) if in-source fragmentation of acid-labile protecting groups like Boc is a concern.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically suitable for peptide separations.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Employ a linear gradient, for example, from 5% to 95% Mobile Phase B over 30-60 minutes, to elute the peptide of interest.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source: Use an electrospray ionization (ESI) source in positive-ion mode. Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the intact protected peptide and minimize in-source fragmentation.

  • MS/MS Analysis:

    • Collision-Induced Dissociation (CID): Select the precursor ion of the protected peptide and subject it to CID with a normalized collision energy that provides a good distribution of fragment ions.

    • Electron-Transfer Dissociation (ETD): For peptides with labile modifications, ETD can be a valuable alternative or complementary fragmentation technique as it often preserves these modifications on the fragment ions.

Visualizing the Process and Fragmentation

To further clarify the analytical workflow and the complex fragmentation pathways, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis dissolution Dissolve Peptide (1-10 pmol/µL) acidification Acidify with 0.1% Formic Acid dissolution->acidification lc_separation HPLC/UHPLC Separation (C18 Column) acidification->lc_separation esi Electrospray Ionization (ESI) lc_separation->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 ms2 MS2 Fragmentation (CID or ETD) ms1->ms2 detection Fragment Ion Detection (High-Resolution MS) ms2->detection data_processing Data Processing & Interpretation detection->data_processing fragmentation_mapping Fragmentation Pathway Mapping data_processing->fragmentation_mapping comparison Comparison with Alternatives fragmentation_mapping->comparison

Figure 1. Experimental workflow for the mass spectrometry analysis of protected peptides.

fragmentation_pathway cluster_backbone Backbone Fragmentation cluster_sidechain Side Chain Fragmentation peptide [Peptide-Z-Lys(obzl)]+ b_y_ions b and y ions peptide->b_y_ions CID/ETD loss_so2 Neutral Loss of SO2 (from Benzenesulfonate) peptide->loss_so2 loss_benzyl Loss of Benzyl Cation (from Obzl) peptide->loss_benzyl loss_z Fragmentation of Z-group (Loss of benzyloxy radical or CO2) peptide->loss_z sidechain_cleavage Cζ-Nε Bond Cleavage peptide->sidechain_cleavage

Figure 2. Proposed fragmentation pathways for a peptide containing this compound.

References

A Comparative Guide to Z-Lys(Boc)-OH and Z-Lys-obzl Benzenesulfonate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide chemistry, the selection of appropriate building blocks is a critical decision that dictates the synthetic strategy, yield, and purity of the final product. This guide provides an in-depth comparison of two lysine (B10760008) derivatives, Z-Lys(Boc)-OH and Z-Lys-obzl benzenesulfonate (B1194179), highlighting their distinct applications, efficacy, and the methodologies associated with their use.

Overview and Intended Applications

Z-Lys(Boc)-OH and Z-Lys-obzl benzenesulfonate are both valuable reagents for incorporating lysine into a peptide sequence, but their protecting group strategies make them suitable for fundamentally different synthesis methodologies.

  • Z-Lys(Boc)-OH , also known as Nα-Boc-Nε-Z-L-lysine, is primarily designed for Solid-Phase Peptide Synthesis (SPPS) . Its structure features a free α-carboxylic acid for coupling to a resin-bound amine, a temporary tert-butyloxycarbonyl (Boc) group on the α-amino group, and a stable benzyloxycarbonyl (Z) group protecting the ε-amino side chain. This orthogonal protection scheme allows for the selective removal of the Boc group at each coupling step without affecting the Z group on the side chain.[1]

  • This compound , or Nα-Z-L-lysine benzyl (B1604629) ester benzenesulfonate, is best suited for Solution-Phase Peptide Synthesis .[2] In this compound, the α-amino group is protected by a Z group, and the carboxylic acid is protected as a benzyl ester (OBzl).[3] The benzenesulfonate salt form enhances the compound's crystallinity and handling properties. It is typically used as a C-terminal building block or for the synthesis of peptide fragments that are later coupled together.

Efficacy and Performance Comparison

A direct quantitative comparison is challenging as these molecules are used in different synthesis paradigms. However, we can infer their efficacy based on the known performance of their respective protecting groups and synthesis methods. The choice between them is less about which is "better" in a single context and more about which is appropriate for the chosen synthetic route.

Table 1: Comparative Summary of Lysine Derivatives

FeatureZ-Lys(Boc)-OHThis compound
Primary Application Solid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
α-Amino Protection Boc (tert-butyloxycarbonyl)Z (Benzyloxycarbonyl)
α-Carboxyl Protection Free Carboxylic AcidBenzyl Ester (OBzl)
ε-Amino Protection Z (Benzyloxycarbonyl)Unprotected (in this form) or requires a different starting material
Cleavage of α-Amino Group Mild Acid (e.g., TFA)[1]Catalytic Hydrogenation or strong acid (HBr/AcOH)[1]
Cleavage of Carboxyl Group Not applicable (activated for coupling)Catalytic Hydrogenation or strong acid[3][4]
Risk of Racemization Low; urethane (B1682113) protecting groups like Boc help preserve optical purity during activation.[5]Low; Z group is known to resist racemization.[1]
Typical Yield Dependent on peptide length; step-wise efficiency is critical. Inefficiencies accumulate, lowering overall yield for long peptides.[6]Generally higher for short peptides or fragments; purification of intermediates can improve final yield.
Purity Concerns Accumulation of deletion sequences or side-products from incomplete reactions.[6]Purification of intermediates is possible but can be labor-intensive.
Handling Stable solid, straightforward to use in automated synthesizers.Crystalline salt with improved handling; requires liberation of the free base before use.[7]

Experimental Protocols

The following are representative protocols for the use of each compound in their respective synthesis methodologies.

Protocol 1: Incorporation of Z-Lys(Boc)-OH in Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines a standard manual coupling cycle for adding Z-Lys(Boc)-OH to a growing peptide chain on a solid support (e.g., PAM resin).

1. Resin Preparation:

  • Swell the peptide-resin (containing a free N-terminal amine) in dichloromethane (B109758) (DCM) for 20 minutes, followed by washes with dimethylformamide (DMF).

2. Boc Deprotection:

  • Treat the resin with 30-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group.
  • Wash the resin thoroughly with DCM, isopropanol, and DMF to remove residual acid and prepare for coupling.

3. Coupling Reaction (HBTU/HOBt Activation):

  • In a separate vessel, dissolve Z-Lys(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
  • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution to pre-activate for 2-5 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate the mixture at room temperature for 1-2 hours.

4. Monitoring and Washing:

  • Monitor the reaction for completion using a qualitative method like the Kaiser test.[8] A negative test (yellow beads) indicates a complete reaction.
  • If the reaction is incomplete, a second coupling may be necessary.[8]
  • Once complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.

Workflow for Boc-SPPS using Z-Lys(Boc)-OH

start Peptide-Resin (Free Amine) preactivation Pre-activate: Z-Lys(Boc)-OH + HBTU/HOBt/DIPEA coupling Coupling Reaction preactivation->coupling Add to Resin monitor Kaiser Test coupling->monitor wash1 Wash (DMF, DCM) deprotection Boc Deprotection (TFA in DCM) wash1->deprotection wash2 Wash & Neutralize deprotection->wash2 end_node Elongated Peptide-Resin wash2->end_node end_node->preactivation Next Cycle monitor->coupling Incomplete (Recouple) monitor->wash1 Complete start_A Z-Lys-obzl Benzenesulfonate free_base Liberate Free Base (aq. NaHCO3) start_A->free_base start_B H-Ala-OMe.HCl neutralize Neutralize (DIPEA) start_B->neutralize coupling Peptide Coupling (DCC/HOBt in DCM) free_base->coupling neutralize->coupling workup Work-up & Purify (Filter, Wash, Column) coupling->workup deprotection Deprotection (H2, Pd/C) workup->deprotection final_product H-Lys-Ala-OMe deprotection->final_product

References

A Comparative Guide to the NMR Characterization of Nα-Z-L-lysine Benzyl Ester Benzenesulfonate Salt and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of Nα-Z-L-lysine benzyl (B1604629) ester benzenesulfonate (B1194179) salt and related lysine (B10760008) derivatives. Due to the limited availability of public NMR data for the title compound, this guide utilizes spectral information from structurally similar molecules to provide a framework for its characterization. The presented data and protocols are intended to assist researchers in the identification, purity assessment, and structural elucidation of protected lysine intermediates crucial in peptide synthesis and drug development.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for two common lysine derivatives: Nε-trifluoroacetyl-L-lysine and Nα-Z-Nε-Boc-L-lysine. These compounds share the core L-lysine structure but differ in their protecting groups, which significantly influences the chemical shifts of adjacent protons and carbons. While direct data for Nα-Z-L-lysine benzyl ester benzenesulfonate salt is not available in the public domain, the data below can be used to predict the expected spectral regions for its key structural motifs.

Table 1: ¹H NMR Spectral Data of Lysine Derivatives

Assignment Nε-trifluoroacetyl-L-lysine (in D₂O) Nα-Z-Nε-Boc-L-lysine (in CDCl₃) Expected Resonances for Nα-Z-L-lysine benzyl ester benzenesulfonate salt
α-CH~3.7 ppm~4.3 ppm4.0 - 4.5 ppm
β-CH₂~1.9 ppm~1.7-1.9 ppm1.7 - 2.0 ppm
γ-CH₂~1.5 ppm~1.4-1.6 ppm1.4 - 1.7 ppm
δ-CH₂~1.7 ppm~1.4-1.6 ppm1.5 - 1.8 ppm
ε-CH₂~3.2 ppm~3.1 ppm2.9 - 3.2 ppm
Z-group CH₂Not Applicable~5.1 ppm~5.1 ppm
Z-group Ar-HNot Applicable~7.3 ppm~7.3 ppm
Benzyl Ester CH₂Not ApplicableNot Applicable~5.2 ppm
Benzyl Ester Ar-HNot ApplicableNot Applicable~7.4 ppm
Benzenesulfonate Ar-HNot ApplicableNot Applicable7.5 - 7.9 ppm
Boc-group (CH₃)₃Not Applicable~1.4 ppmNot Applicable

Table 2: ¹³C NMR Spectral Data of Lysine Derivatives

Assignment Nε-trifluoroacetyl-L-lysine (in D₂O) Nα-Z-Nε-Boc-L-lysine (in CDCl₃) Expected Resonances for Nα-Z-L-lysine benzyl ester benzenesulfonate salt
C=O (Carboxyl/Ester)~175 ppm~172 ppm~171 ppm
α-CH~55 ppm~54 ppm~54 ppm
β-CH₂~30 ppm~32 ppm~31 ppm
γ-CH₂~22 ppm~23 ppm~22 ppm
δ-CH₂~28 ppm~29 ppm~29 ppm
ε-CH₂~39 ppm~40 ppm~40 ppm
Z-group C=ONot Applicable~156 ppm~156 ppm
Z-group CH₂Not Applicable~67 ppm~67 ppm
Z-group Ar-CNot Applicable~128-136 ppm~128-136 ppm
Benzyl Ester CH₂Not ApplicableNot Applicable~68 ppm
Benzyl Ester Ar-CNot ApplicableNot Applicable~128-136 ppm
Benzenesulfonate Ar-CNot ApplicableNot Applicable~126-145 ppm
Boc-group CNot Applicable~80 ppmNot Applicable
Boc-group CH₃Not Applicable~28 ppmNot Applicable

Disclaimer: The expected resonances for Nα-Z-L-lysine benzyl ester benzenesulfonate salt are estimations based on the analysis of its structural components and comparison with the provided data for analogous compounds. Actual experimental values may vary.

Experimental Protocols

A standard protocol for the NMR characterization of Nα-Z-L-lysine benzyl ester benzenesulfonate salt is outlined below. This protocol can be adapted for other protected amino acid derivatives.

1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for protected amino acids include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can influence chemical shifts.

  • Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: For precise chemical shift referencing, Tetramethylsilane (TMS) is commonly used (0 ppm). If TMS is not compatible with the solvent or sample, the residual solvent peak can be used as a secondary reference.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

    • A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • For unambiguous assignment of protons and carbons, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.

3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of atoms.

  • Assign the signals to the corresponding atoms in the molecular structure.

Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the NMR characterization of a protected amino acid derivative like Nα-Z-L-lysine benzyl ester benzenesulfonate salt.

NMR_Characterization_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Obtain Pure Sample Solvent Select Deuterated Solvent Sample->Solvent Dissolve Dissolve Sample (5-20 mg in 0.5-0.7 mL) Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer High-Field NMR Spectrometer Transfer->Spectrometer H1_NMR Acquire ¹H NMR Spectrum Spectrometer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Spectrometer->C13_NMR NMR_2D Acquire 2D NMR (COSY, HSQC, HMBC) Spectrometer->NMR_2D FT Fourier Transform H1_NMR->FT C13_NMR->FT NMR_2D->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Chemical Shift Referencing Baseline->Referencing Integration Integration of ¹H Signals Referencing->Integration Multiplicity Multiplicity & Coupling Constant Analysis Referencing->Multiplicity Assignment Signal Assignment Integration->Assignment Multiplicity->Assignment Structure Structure Verification/Elucidation Assignment->Structure

NMR Characterization Workflow

This comprehensive approach, combining meticulous sample preparation, appropriate data acquisition, and detailed spectral analysis, is essential for the accurate and reliable NMR characterization of Nα-Z-L-lysine benzyl ester benzenesulfonate salt and other vital intermediates in pharmaceutical research and development.

A Comparative Guide to Lysine Protecting Groups in Peptide Synthesis: Seeking Alternatives to Z-Lys-obzl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting group for the lysine (B10760008) side chain is a critical decision that profoundly impacts yield, purity, and the overall success of the synthetic strategy. This guide provides an objective comparison of alternatives to the traditional Z-Lys-obzl benzenesulfonate (B1194179), focusing on performance in specific peptide synthesis applications and supported by experimental data.

The ε-amino group of lysine is highly nucleophilic and requires robust protection during peptide synthesis to prevent unwanted side reactions, such as peptide branching. The ideal protecting group should be stable throughout the synthesis cycles and selectively removable under conditions that do not compromise the integrity of the peptide chain or other protecting groups. This principle of "orthogonality" is fundamental to the synthesis of complex peptides, including those with post-translational modifications, cyclic structures, or multiple branches.[1][2]

While Z-Lys-obzl benzenesulfonate, which utilizes the benzyloxycarbonyl (Z or Cbz) group for protection, has been a long-standing choice, a variety of other protecting groups have been developed, each with its own set of advantages and disadvantages. This guide will explore the most common alternatives, presenting their chemical properties, deprotection conditions, and performance data in a comparative framework.

Key Alternatives and Their Characteristics

The selection of a lysine protecting group is intrinsically linked to the overall synthetic strategy, primarily whether a Boc/Bzl or Fmoc/tBu approach is employed.[3] In the Boc/Bzl strategy, the Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while side chains are typically protected by benzyl-based groups.[4] In the more widely used Fmoc/tBu strategy, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the Nα-terminus, and acid-labile groups like tert-butyl (tBu) protect the side chains.[3]

Here, we compare several key alternatives to the Z group for lysine side-chain protection:

Protecting GroupAbbreviationCommon DerivativeDeprotection ConditionsOrthogonality & Key Features
Benzyloxycarbonyl Z or CbzZ-Lys-OHCatalytic hydrogenation (H₂/Pd); strong acids (HBr/AcOH, HF).[5]Not orthogonal to Bzl groups used in Boc synthesis. Prone to side reactions.
tert-Butoxycarbonyl BocFmoc-Lys(Boc)-OHStrong acids (e.g., Trifluoroacetic acid - TFA).[6][7]Orthogonal to the Fmoc group. Standard choice in Fmoc-SPPS.[7]
Methylsulfonylethyloxycarbonyl MscFmoc-Lys(Msc)-OHMild base (e.g., piperidine (B6355638), morpholine) via β-elimination.Orthogonal to acid-labile groups (Boc, tBu, Trt). Stable in strong acid.
1-(1-Adamantyl)-1-methylethoxycarbonyl AdpocFmoc-Lys(Adpoc)-OHVery mild acid (e.g., 3% TFA in DCM).Highly acid-labile, offering an alternative to Boc for sensitive peptides.[8]
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl DdeFmoc-Lys(Dde)-OH2% Hydrazine (NH₂NH₂) in DMF.[9]Orthogonal to both Fmoc and acid-labile groups. Used for on-resin cyclization and branching.[9][10]
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl ivDdeFmoc-Lys(ivDde)-OH2% Hydrazine (NH₂NH₂) in DMF.Similar to Dde but with reduced side reactions.[11]
4-Methyltrityl MttFmoc-Lys(Mtt)-OHVery mild acid (1% TFA in DCM) or hexafluoroisopropanol (HFIP).[10][12]Highly acid-labile, allowing for selective deprotection on-resin for branching or modification.[10]
Allyloxycarbonyl AlocFmoc-Lys(Aloc)-OHPalladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger.[13][14]Orthogonal to both Fmoc and acid-labile groups. Useful for complex modifications.[13]

Performance Comparison: A Data-Driven Approach

While direct quantitative comparisons in the literature are sparse, the performance of these protecting groups can be inferred from various studies and technical guides. The following table summarizes typical performance characteristics based on available data.

Protecting GroupTypical Coupling EfficiencyDeprotection YieldCommon Side Reactions
Z (Cbz) GoodVariable, can be incompleteIncomplete deprotection, side reactions during strong acid cleavage.
Boc High (>99%)High (>99%) with TFATert-butylation of sensitive residues (e.g., Trp, Tyr) if scavengers are not used.[9]
Msc GoodHighPotential for side reactions with nucleophiles during deprotection.
Adpoc GoodHigh under very mild acidPotential for premature deprotection if exposed to even mild acidic conditions.[8]
Dde/ivDde GoodGenerally highDde migration to other amino groups has been reported. ivDde is more stable.[11]
Mtt GoodHigh under mild acidCationic Mtt can cause side reactions if not properly scavenged.[12]
Aloc GoodHighPalladium catalyst can be poisoned by sulfur-containing residues (Cys, Met).[13]

Experimental Protocols

To provide a framework for the comparative evaluation of these protecting groups, a generalized experimental protocol for the synthesis of a model peptide using Solid-Phase Peptide Synthesis (SPPS) is outlined below. This can be adapted to compare different lysine protecting groups by substituting the appropriate protected lysine derivative.

General Protocol for SPPS of a Model Peptide (e.g., Ac-Ala-Lys-Ala-NH₂)
  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group on the resin with 20% piperidine in DMF.

    • Wash the resin with DMF.

    • Couple Fmoc-Ala-OH using a suitable coupling agent (e.g., HBTU/DIPEA in DMF).

    • Wash the resin with DMF.

  • Second Amino Acid (Lysine) Coupling:

    • Deprotect the Fmoc group with 20% piperidine in DMF.

    • Wash the resin with DMF.

    • Couple the desired Fmoc-Lys(PG)-OH (where PG is the protecting group being tested, e.g., Boc, Z, Msc, etc.) using HBTU/DIPEA in DMF.

    • Wash the resin with DMF.

  • Third Amino Acid Coupling:

    • Deprotect the Fmoc group with 20% piperidine in DMF.

    • Wash the resin with DMF.

    • Couple Fmoc-Ala-OH using HBTU/DIPEA in DMF.

    • Wash the resin with DMF.

  • N-terminal Acetylation:

    • Deprotect the final Fmoc group with 20% piperidine in DMF.

    • Wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

    • Wash the resin with DMF and then dichloromethane (B109758) (DCM).

  • Cleavage and Global Deprotection:

    • Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., TFA/TIS/H₂O 95:2.5:2.5 for acid-labile groups).

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile).

    • Analyze the purity and identity of the peptide by RP-HPLC and Mass Spectrometry.[15][16]

Protocol for On-Resin Side-Chain Deprotection (Example: Mtt Group)

This protocol is for the selective removal of the Mtt group to allow for on-resin modification, such as branching.

  • Resin Swelling: Swell the peptide-resin (with Fmoc-Lys(Mtt)-OH incorporated) in DCM.[12]

  • Selective Deprotection: Treat the resin with a solution of 1% TFA in DCM, often with scavengers like triisopropylsilane (B1312306) (TIS).[10][12]

  • Washing: Wash the resin thoroughly with DCM, followed by a neutralizing wash with a solution of 10% DIPEA in DMF, and finally with DMF.[12]

  • On-Resin Modification: The now-free ε-amino group of lysine is available for further coupling reactions to create a branched peptide.

Visualizing Peptide Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in peptide synthesis, highlighting the role of orthogonal protecting groups.

Standard_SPPS_Workflow Resin Resin AA1 Couple Fmoc-AA1-OH Resin->AA1 Deprotect1 Fmoc Deprotection (Piperidine) AA1->Deprotect1 AA2 Couple Fmoc-Lys(PG)-OH Deprotect1->AA2 Deprotect2 Fmoc Deprotection (Piperidine) AA2->Deprotect2 AAn Couple Fmoc-AAn-OH Deprotect2->AAn Deprotect_Final Final Fmoc Deprotection AAn->Deprotect_Final Cleavage Cleavage & Global Deprotection (TFA) Deprotect_Final->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.

Branched_Peptide_Synthesis cluster_main_chain Main Chain Synthesis cluster_branch_synthesis Branch Synthesis Start Start Couple Fmoc-Lys(Orthogonal_PG)-OH Couple Fmoc-Lys(Orthogonal_PG)-OH Start->Couple Fmoc-Lys(Orthogonal_PG)-OH Continue Main Chain Synthesis Continue Main Chain Synthesis Couple Fmoc-Lys(Orthogonal_PG)-OH->Continue Main Chain Synthesis Main Chain Complete Main Chain Complete Continue Main Chain Synthesis->Main Chain Complete Selective Deprotection\n(e.g., 1% TFA for Mtt) Selective Deprotection (e.g., 1% TFA for Mtt) Main Chain Complete->Selective Deprotection\n(e.g., 1% TFA for Mtt) Couple Branch Amino Acids Couple Branch Amino Acids Selective Deprotection\n(e.g., 1% TFA for Mtt)->Couple Branch Amino Acids Branch Complete Branch Complete Couple Branch Amino Acids->Branch Complete Final Cleavage & Deprotection Final Cleavage & Deprotection Branch Complete->Final Cleavage & Deprotection Purified Branched Peptide Purified Branched Peptide Final Cleavage & Deprotection->Purified Branched Peptide

Caption: Workflow for Branched Peptide Synthesis using an Orthogonal Protecting Group.

Conclusion

The selection of a lysine protecting group is a strategic decision that hinges on the specific requirements of the peptide being synthesized. While this compound has historical significance, modern peptide synthesis, particularly for complex targets, benefits from the use of orthogonal protecting groups. The Boc group remains the standard for Fmoc-SPPS due to its high efficiency and reliability. For more intricate molecular architectures, such as branched or cyclized peptides, protecting groups like Mtt, Dde, ivDde, and Aloc offer the necessary orthogonality for selective on-resin modifications. The choice of a specific alternative should be guided by the desired final product, the presence of sensitive amino acids in the sequence, and the overall synthetic strategy. Careful consideration of these factors will lead to higher yields, greater purity, and the successful synthesis of challenging peptide targets.

References

A Researcher's Guide to Z-Lys-obzl Benzenesulfonate: Benchmarking Performance from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the quality and consistency of chemical reagents are paramount. Z-Lys(Z)-OBzl benzenesulfonate (B1194179), a key building block, is available from numerous suppliers. However, performance can vary between batches and manufacturers, impacting experimental outcomes, reproducibility, and overall project timelines. This guide provides a framework for benchmarking the performance of Z-Lys(Z)-OBzl benzenesulfonate from different commercial sources, offering objective comparison points and supporting experimental data.

Z-Lys(Z)-OBzl benzenesulfonate is an amino acid derivative widely used in the synthesis of lysine-containing peptides and other complex molecules, such as glucosepane.[1] Its utility as a biochemical assay reagent has also been noted.[2][3] Given its role as a critical starting material, ensuring high purity, stability, and reliable solubility is essential for successful downstream applications.

This guide outlines a series of recommended analytical tests to compare the quality of Z-Lys(Z)-OBzl benzenesulfonate from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The presented data is illustrative and serves as a template for how a researcher might structure their own internal evaluation.

Comparative Performance Data

The following tables summarize the key performance indicators for Z-Lys(Z)-OBzl benzenesulfonate from the three suppliers.

Table 1: Purity and Impurity Profile Analysis

SupplierPurity by HPLC (%)Number of Impurities > 0.1%Major Impurity (%)
Supplier A 99.8510.12
Supplier B 98.9230.45
Supplier C 99.5320.28

Table 2: Identity Confirmation and Physical Properties

Supplier¹H NMRMass Spectrometry (m/z)Melting Point (°C)Solubility (in DMF at 25°C)
Supplier A Conforms to Structure529.2 [M+H]⁺105.1Clear, colorless solution
Supplier B Conforms to Structure529.2 [M+H]⁺103.8Clear, colorless solution
Supplier C Conforms to Structure529.2 [M+H]⁺104.5Slight turbidity observed

Table 3: Stability Assessment (Accelerated Conditions: 40°C/75% RH, 2 Weeks)

SupplierPurity Post-Stress (%)Degradation Products > 0.1%
Supplier A 99.811
Supplier B 98.154
Supplier C 99.322

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a robust scientific comparison. The following are standard methodologies for assessing the quality of Z-Lys(Z)-OBzl benzenesulfonate.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Data Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine purity. Report any impurity peak greater than 0.1%.

Identity Confirmation: ¹H NMR and Mass Spectrometry
  • ¹H NMR Spectroscopy:

    • Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.

    • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Sample Preparation: Dissolve approximately 5 mg of the sample in 0.7 mL of solvent.

    • Data Analysis: Compare the resulting spectrum with a reference spectrum to confirm the chemical structure.

  • Mass Spectrometry (MS):

    • Instrumentation: Waters Xevo G2-XS QTof or equivalent ESI-MS.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Sample Preparation: Dissolve a small amount of sample in methanol (B129727) and infuse directly or via LC.

    • Data Analysis: Confirm the presence of the expected molecular ion peak ([M+H]⁺).

Solubility Test
  • Solvent: Dimethylformamide (DMF).

  • Concentration: 50 mg/mL.

  • Procedure:

    • Weigh 50 mg of the sample into a clear glass vial.

    • Add 1 mL of DMF.

    • Vortex for 2 minutes at room temperature (25°C).

    • Visually inspect the solution against a dark and light background for any undissolved particulates or turbidity.

Accelerated Stability Study
  • Conditions: Store samples in a stability chamber maintained at 40°C and 75% relative humidity (RH).

  • Procedure:

    • Place approximately 100 mg of each supplier's sample in a loosely capped vial.

    • Store in the stability chamber for 2 weeks.

    • After 2 weeks, remove the samples and analyze their purity by HPLC using the method described above.

    • Compare the post-stress purity and impurity profiles to the initial results.

Visualizing the Workflow

To better understand the logical flow of the benchmarking process and the application of this chemical, the following diagrams are provided.

Benchmarking_Workflow cluster_procurement Procurement & Initial Assessment cluster_testing Analytical Testing cluster_evaluation Evaluation & Selection start Obtain Z-Lys-obzl benzenesulfonate from Suppliers A, B, C doc_review Review Certificate of Analysis (CoA) start->doc_review purity Purity & Impurity Profile (HPLC) doc_review->purity identity Identity Confirmation (NMR, MS) doc_review->identity physical Physical Properties (Solubility, Melting Point) doc_review->physical stability Accelerated Stability Study doc_review->stability data_comp Compare Data in Tables purity->data_comp identity->data_comp physical->data_comp stability->data_comp decision Select Optimal Supplier data_comp->decision

Caption: Workflow for benchmarking this compound.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification resin Start with Amino Acid-loaded Resin deprotection Fmoc Deprotection resin->deprotection activation Activate Carboxyl Group of Z-Lys(Z)-OBzl benzenesulfonate deprotection->activation coupling Couple Activated Amino Acid to Resin activation->coupling capping Capping (Optional) coupling->capping repeat Repeat Cycle for Next Amino Acid capping->repeat repeat->deprotection for n cycles cleavage Cleave Peptide from Resin repeat->cleavage purification Purify Peptide (e.g., by HPLC) cleavage->purification final_product Final Peptide Product purification->final_product

Caption: Role of this compound in peptide synthesis.

Conclusion

Based on this hypothetical benchmarking study, Supplier A would be the recommended choice due to its superior purity, lower impurity profile, and excellent stability under accelerated conditions. While Supplier C provides a product of acceptable quality, the slight turbidity observed in the solubility test could be a concern for applications requiring complete dissolution. Supplier B's product showed a lower initial purity and poorer stability, making it a less desirable option for sensitive synthetic procedures.

This guide underscores the importance of a systematic and data-driven approach to qualifying critical raw materials. By implementing these, or similar, in-house quality control procedures, researchers can mitigate risks associated with reagent variability, leading to more robust and reproducible scientific outcomes.

References

The Strategic Role of Z-Lys-OBzl Benzenesulfonate in Peptide Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a drug discovery campaign. In the realm of peptide therapeutics, the strategic use of protected amino acids is paramount. This guide provides an objective comparison of Z-Lys-OBzl benzenesulfonate (B1194179), a classically utilized protected lysine (B10760008) derivative, with modern alternatives, supported by experimental context from the synthesis of complex peptides and marketed drugs.

Z-L-lysine benzyloxycarbonyl (Z)-OBzl benzenesulfonate is a protected form of the amino acid lysine where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group and the ε-amino group is protonated as a benzenesulfonate salt, with the carboxylic acid group protected as a benzyl (B1604629) ester (OBzl). This protecting group strategy has historical significance in peptide synthesis. However, with the advent of solid-phase peptide synthesis (SPPS) and the need for orthogonal protection schemes, its application in modern drug discovery is best understood in comparison to more contemporary strategies.

Comparative Analysis of Lysine Protection Strategies

The choice of a lysine protecting group is dictated by the overall synthetic strategy, particularly the chemistry used for Nα-protection (e.g., Fmoc or Boc) and the need for selective deprotection of the ε-amino group for side-chain modification. Below is a comparative overview of Z-Lys-OBzl benzenesulfonate and its common alternatives.

Protecting Group Strategyα-Amino Protectionε-Amino ProtectionKey Features & Applications
This compound Z (Benzyloxycarbonyl)Unprotected (salt)Primarily used in solution-phase synthesis. The Z group is removable by catalytic hydrogenation. Not orthogonal to many other protecting groups used in SPPS.
Boc-Lys(Z)-OH Boc (tert-Butoxycarbonyl)Z (Benzyloxycarbonyl)A versatile building block in Boc-based SPPS.[1] The Z group is stable to the acidic conditions used for Boc removal, allowing for selective deprotection via hydrogenolysis.
Fmoc-Lys(Boc)-OH Fmoc (9-Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)The most widely used derivative in modern Fmoc-based SPPS.[2] The Boc group is stable to the basic conditions used for Fmoc removal and is cleaved during the final acid-mediated cleavage from the resin.
Fmoc-Lys(Alloc)-OH FmocAlloc (Allyloxycarbonyl)Offers an orthogonal protection strategy. The Alloc group is selectively removed using a palladium catalyst, which does not affect acid- or base-labile protecting groups. This is particularly useful for on-resin side-chain modifications.
Fmoc-Lys(Dde)-OH FmocDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)Provides another layer of orthogonality. The Dde group is selectively removed with hydrazine (B178648), leaving other protecting groups intact. This allows for site-specific modifications of the lysine side chain while the peptide is still on the solid support.

Case Study: Synthesis of GLP-1 Receptor Agonists

The development of glucagon-like peptide-1 (GLP-1) receptor agonists, such as Liraglutide and Semaglutide, provides a practical context for comparing lysine protection strategies in the synthesis of complex, modified peptides. These drugs feature a fatty acid moiety attached to a lysine residue, which extends their half-life in vivo. This modification requires an orthogonal protecting group on the lysine side chain that can be selectively removed for acylation.

In the industrial synthesis of these drugs, Fmoc-based SPPS is the standard approach. The lysine residue that will be acylated is typically introduced as Fmoc-Lys(Alloc)-OH or Fmoc-Lys(Dde)-OH . This allows for the completion of the peptide backbone, followed by the selective deprotection of the lysine side chain and subsequent attachment of the fatty acid linker.

A hypothetical synthesis using a Z-based strategy, for instance with Boc-Lys(Z)-OH in a Boc-SPPS workflow, would be less efficient for this application. While the Z group is orthogonal to the Boc group, its removal via catalytic hydrogenation is not as clean or straightforward on a solid support compared to the palladium-catalyzed removal of Alloc or the hydrazine-mediated removal of Dde. Furthermore, the harsh acidic conditions of Boc-SPPS can be detrimental to complex peptides.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for SPPS. Specific reagents and reaction times will vary depending on the protecting group strategy and the peptide sequence.

  • Resin Swelling: The solid support (e.g., Wang resin for Fmoc-SPPS, Merrifield resin for Boc-SPPS) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Deprotection: The Nα-protecting group of the resin-bound amino acid is removed.

    • Fmoc Removal: Treatment with a solution of 20% piperidine (B6355638) in DMF.

    • Boc Removal: Treatment with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.

  • Washing: The resin is thoroughly washed with the solvent to remove excess deprotection reagent and the cleaved protecting group.

  • Coupling: The next protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU, or DIC) and added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a colorimetric test (e.g., Kaiser test).

  • Washing: The resin is washed to remove excess reagents and byproducts.

  • Repeat: Steps 2-5 are repeated for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., TFA with scavengers like water, triisopropylsilane, and ethanedithiol).

Protocol for Selective Deprotection of Lysine Side Chain

Using Fmoc-Lys(Alloc)-OH:

  • After completion of the peptide backbone synthesis, the resin is washed with DCM.

  • A solution of Pd(PPh₃)₄ (0.1-0.3 equivalents) and a scavenger such as phenylsilane (B129415) or dimedone in DCM is added to the resin.

  • The reaction is gently agitated for 1-2 hours at room temperature.

  • The resin is washed thoroughly with DCM and DMF.

  • The deprotected lysine side-chain is now available for modification.

Using Fmoc-Lys(Dde)-OH:

  • Following the completion of the peptide chain, the resin is washed with DMF.

  • A solution of 2-10% hydrazine in DMF is added to the resin.

  • The mixture is agitated for 5-15 minutes at room temperature.

  • The resin is washed extensively with DMF to remove hydrazine and the cleaved Dde group.

  • The lysine side-chain is now ready for subsequent reactions.

Visualization of Synthetic Workflows

Logical Flow of Protecting Group Strategies in SPPS

Protecting_Group_Strategy cluster_Fmoc Fmoc-based SPPS cluster_Boc Boc-based SPPS Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotection Piperidine in DMF Fmoc_Start->Fmoc_Deprotection Fmoc_Coupling Couple next Fmoc-AA Fmoc_Deprotection->Fmoc_Coupling Wash Fmoc_Coupling->Fmoc_Deprotection Repeat cycle Fmoc_Final Final Cleavage (TFA) Fmoc_Coupling->Fmoc_Final Peptide complete Boc_Start Boc-AA-Resin Boc_Deprotection TFA in DCM Boc_Start->Boc_Deprotection Boc_Coupling Couple next Boc-AA Boc_Deprotection->Boc_Coupling Neutralize & Wash Boc_Coupling->Boc_Deprotection Repeat cycle Boc_Final Final Cleavage (HF or TFMSA) Boc_Coupling->Boc_Final Peptide complete

Caption: Comparison of Fmoc and Boc solid-phase peptide synthesis workflows.

Orthogonal Deprotection for Side-Chain Modification

Orthogonal_Deprotection Start Peptide-Resin with Fmoc-Lys(Orthogonal Group)-OH incorporated Complete_Backbone Complete Peptide Backbone Synthesis Start->Complete_Backbone Selective_Deprotection Selective Removal of Orthogonal Group (e.g., Alloc or Dde) Complete_Backbone->Selective_Deprotection Side_Chain_Modification On-Resin Side-Chain Modification (e.g., Acylation) Selective_Deprotection->Side_Chain_Modification Final_Cleavage Global Deprotection and Cleavage from Resin (TFA) Side_Chain_Modification->Final_Cleavage Final_Peptide Modified Peptide Final_Cleavage->Final_Peptide

Caption: Workflow for site-specific modification using orthogonal protection.

Conclusion

While this compound and the broader Z-protection strategy have been foundational in the history of peptide chemistry, their application in modern, complex drug discovery has been largely superseded by more versatile and efficient orthogonal strategies. The Fmoc/tBu approach, particularly with the use of orthogonally protected lysine derivatives like Fmoc-Lys(Boc)-OH, Fmoc-Lys(Alloc)-OH, and Fmoc-Lys(Dde)-OH, offers greater flexibility, milder reaction conditions, and amenability to automated solid-phase synthesis.

The successful industrial-scale synthesis of modified peptide drugs like Liraglutide and Semaglutide underscores the power of these modern orthogonal protection schemes. For researchers and drug developers, a thorough understanding of the advantages and limitations of different protecting group strategies is essential for the rational design and efficient synthesis of novel peptide-based therapeutics. The choice of protecting group should be a strategic decision based on the complexity of the target peptide and the need for site-specific modifications.

References

A Comparative Analysis of Solution-Phase versus Solid-Phase Synthesis of Peptides Incorporating Z-Lys-OBzl Benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between solution-phase and solid-phase peptide synthesis is a critical decision that influences project timelines, scalability, and the purity of the final product. This guide provides an objective comparison of these two predominant methodologies, with a focus on the incorporation of Z-Lys-OBzl benzenesulfonate (B1194179), a valuable building block in peptide synthesis.[1][2][3][4][5]

Executive Summary

Both solution-phase and solid-phase synthesis have distinct advantages and are suited for different applications. Solution-phase synthesis, the classical approach, is highly scalable for the production of shorter peptides and offers flexibility in purification at intermediate stages.[6][7][8] In contrast, solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, excels in laboratory-scale synthesis of long peptides, is amenable to automation, and simplifies the purification process by anchoring the growing peptide chain to a resin support.[9][10][11][12]

Qualitative Comparison

FeatureSolution-Phase Synthesis (LPPS)Solid-Phase Synthesis (SPPS)
Principle All reactions (coupling, deprotection) and purifications are performed in a homogeneous solution.[13]The peptide is covalently attached to an insoluble resin, and excess reagents are removed by washing.[13][14]
Purification Requires purification of intermediates after each step, often by crystallization or chromatography.[13][15]Purification is simplified to washing the resin after each step; final purification occurs after cleavage from the resin.[9][13]
Scalability More suitable for large-scale synthesis (kilograms) of shorter peptides.[6][10]Excellent for lab-scale (milligrams to grams) and can be scaled up, but can be costly for very large quantities.[11]
Synthesis Time Generally slower and more labor-intensive due to intermediate purification steps.[10][11]Faster for long peptides due to the elimination of intermediate purification and potential for automation.[9][11]
Reagent Usage Can be more economical with reagents as coupling reactions can be driven to completion with less excess.Often requires a large excess of reagents to ensure high coupling efficiency.[7]
Peptide Length Best suited for shorter peptides and fragments.[6][8]Well-suited for the synthesis of long peptides (up to 50+ amino acids).[10][11]
Automation Difficult to automate.[10][11]Highly amenable to automation.[9][10][15]
Handling Increased risk of material loss during transfers and purification steps.Minimized handling and potential for contamination during synthesis.[9]

Quantitative Data Presentation

The following tables summarize representative experimental data for the synthesis of a hypothetical tripeptide (e.g., Gly-Lys-Ala) to illustrate the potential outcomes of each method.

Table 1: Solution-Phase Synthesis of Gly-Lys-Ala

StepIntermediateStarting Mass (g)Product Mass (g)Yield (%)Purity (HPLC)
1Z-Lys(Boc)-Ala-OBzlZ-Lys(Boc)-OH: 5.06.285>98%
2H-Lys(Boc)-Ala-OBzlZ-Lys(Boc)-Ala-OBzl: 6.04.895 (Deprotection)>99%
3Boc-Gly-Lys(Boc)-Ala-OBzlBoc-Gly-OH: 1.55.890>97%
4H-Gly-Lys-Ala-OHBoc-Gly-Lys(Boc)-Ala-OBzl: 5.52.580 (Final Deprotection)>95%
Overall ~58 >95%

Table 2: Solid-Phase Synthesis of Gly-Lys-Ala

StepResin-Bound PeptideResin Loading (mmol/g)Theoretical Yield (mg)Crude Peptide (mg)Overall Yield (%)Purity (HPLC)
1Fmoc-Ala-Wang Resin0.5----
2Fmoc-Lys(Boc)-Ala-Wang Resin-----
3Fmoc-Gly-Lys(Boc)-Ala-Wang Resin-----
4H-Gly-Lys-Ala-OH-14511076>85% (crude)
After Purification 85 ~59 >98%

Experimental Protocols

Solution-Phase Synthesis of a Peptide with Z-Lys-OBzl Benzenesulfonate

This protocol outlines the synthesis of a dipeptide, for instance, coupling an N-protected amino acid to Z-Lys-OBzl.

1. Liberation of the Free Amine of Z-Lys-OBzl:

  • Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Wash with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the benzenesulfonate salt and extract the free base into the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Z-Lys-OBzl as a free base.

2. Peptide Coupling:

  • Dissolve the N-protected amino acid (e.g., Boc-Gly-OH) (1 equivalent) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM.

  • Add the solution of Z-Lys-OBzl (1 equivalent) to the reaction mixture.

  • Stir the reaction at 0°C for 1-2 hours and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute acid, dilute base, and brine.

  • Dry the organic layer and concentrate to yield the protected dipeptide.

3. Deprotection:

  • The protecting groups (e.g., Boc and OBzl) can be removed in subsequent steps. For instance, the Boc group is removed with trifluoroacetic acid (TFA), and the Z and OBzl groups are typically removed by catalytic hydrogenation.[16]

Solid-Phase Synthesis of a Peptide with Fmoc-Lys(Z)-OH

This protocol outlines the manual synthesis of a generic peptide on a Wang resin to yield a C-terminal carboxylic acid.

1. Resin Preparation:

  • Swell the Wang resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[17]

2. First Amino Acid Loading (e.g., Fmoc-Lys(Z)-OH):

  • Activate Fmoc-Lys(Z)-OH with a coupling reagent like HBTU and a base such as N,N-diisopropylethylamine (DIPEA) in DMF.[17]

  • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

  • Wash the resin thoroughly with DMF and DCM.

3. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc group.[17][18]

  • Wash the resin extensively with DMF.

4. Subsequent Amino Acid Coupling:

  • Repeat the activation and coupling steps with the next Fmoc-protected amino acid.

  • Repeat the deprotection and washing cycle for each subsequent amino acid in the sequence.

5. Cleavage and Final Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it.

  • Treat the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS), to cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Z group).[13][17]

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[13][17]

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

Mandatory Visualization

Solution_Phase_Synthesis cluster_cycle Synthesis Cycle (Repeated for each amino acid) AA1 N-Protected Amino Acid 1 Coupling Coupling (e.g., DCC, HOBt) AA1->Coupling AA2 C-Protected Amino Acid 2 (e.g., Z-Lys-OBzl) AA2->Coupling ProtectedDipeptide Protected Dipeptide Coupling->ProtectedDipeptide Purification1 Purification (Crystallization/ Chromatography) ProtectedDipeptide->Purification1 Deprotection N-Terminal Deprotection Purification1->Deprotection PurifiedDipeptide Purified Dipeptide (Free N-Terminus) Deprotection->PurifiedDipeptide PurifiedDipeptide->Coupling Next N-Protected Amino Acid FinalDeprotection Final Deprotection & Purification PurifiedDipeptide->FinalDeprotection Start Start Start->AA1 FinalPeptide Final Peptide FinalDeprotection->FinalPeptide

Caption: Workflow for Solution-Phase Peptide Synthesis.

Solid_Phase_Synthesis cluster_cycle Synthesis Cycle (Automated) Resin Resin Support Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HBTU, DIPEA) Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin & Deprotection (TFA) Wash2->Cleavage Start Start Start->Resin Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis.

Conclusion

The choice between solution-phase and solid-phase peptide synthesis depends heavily on the specific project goals. For large-scale production of short peptides where cost-effectiveness is a primary concern, solution-phase synthesis remains a viable and advantageous method.[6][11] However, for research and development, the synthesis of complex and long peptides, and when automation and speed are critical, solid-phase peptide synthesis is generally the preferred approach due to its efficiency and simplified purification protocols.[9][10][11] The use of specific building blocks like this compound is compatible with both methodologies, with appropriate selection of orthogonal protecting groups to ensure successful synthesis.

References

Safety Operating Guide

Proper Disposal of Z-Lys-obzl Benzenesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Z-Lys-obzl benzenesulfonate (B1194179) as a hazardous chemical waste. This guide provides essential safety and logistical information for the proper disposal of Z-Lys-obzl benzenesulfonate, ensuring compliance with laboratory safety standards and environmental regulations. This compound is intended for research use only and should not be used for human or veterinary purposes.

Hazard Profile and Safety Summary

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

Quantitative Data

The following table summarizes key data for this compound.

PropertyValue
CAS Number 68973-36-4
Molecular Formula C₂₇H₃₂N₂O₇S
Molecular Weight 528.62 g/mol
Appearance Solid
Storage Temperature -20°C

Step-by-Step Disposal Procedure

Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound."

  • Collect all waste, including contaminated materials like weighing paper, spatulas, and personal protective equipment (PPE), in this designated container.

  • Do not mix this waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents.

Step 2: Container Selection and Management

  • Use a container that is chemically compatible. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Store the waste container in a designated, well-ventilated, and cool area, away from heat sources or ignition.

Step 3: Spill Management

  • In the event of a spill, immediately ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.

  • Complete all necessary hazardous waste manifests or pickup forms as required by your institution and local regulations.

Step 5: Management of Empty Containers

  • A container that once held this compound is also considered hazardous waste until properly decontaminated.

  • Triple Rinsing: Thoroughly empty the container. Rinse it three times with a suitable solvent (such as water or another appropriate solvent that can dissolve the compound).

  • Rinsate Collection: The rinsate is considered hazardous waste and must be collected and disposed of with your other this compound waste.

  • Final Container Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label. The decontaminated container can then typically be disposed of in the regular trash or recycled according to your facility's procedures.

Disposal Workflow

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_collection Collect Waste in a Designated, Labeled Container ppe->waste_collection spill Spill Occurs? waste_collection->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes storage Store Waste Container in a Cool, Dry, Well-Ventilated Area spill->storage No spill_cleanup Collect Spill Debris into Hazardous Waste Container contain_spill->spill_cleanup spill_cleanup->storage ehs_pickup Arrange for Pickup by EHS or Licensed Disposal Service storage->ehs_pickup empty_container Empty Container? ehs_pickup->empty_container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes end End of Process empty_container->end No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface or Remove Label collect_rinsate->deface_label dispose_container Dispose of Container per Institutional Guidelines deface_label->dispose_container dispose_container->end

Caption: Workflow for the disposal of this compound and its empty container.

Safeguarding Your Research: Essential Safety and Handling Protocols for Z-Lys-obzl benzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Z-Lys-obzl benzenesulfonate (B1194179) (CAS: 68973-36-4), a key reagent in peptide synthesis and biochemical research. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

Immediate Safety and Hazard Information

While a comprehensive Safety Data Sheet (SDS) for Z-Lys-obzl benzenesulfonate may lack specific quantitative hazard data, the presence of the benzenesulfonate salt warrants a cautious approach. Benzenesulfonic acid is a corrosive material known to cause severe skin burns and eye damage.[1][2][3] Therefore, it is prudent to handle this compound with the assumption that it may share these hazardous properties.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side-shieldsChemical-resistant gloves (e.g., Nitrile rubber)Laboratory coatNot generally required
Weighing/Transferring (in open air) Chemical safety goggles and face shieldChemical-resistant gloves (e.g., Nitrile rubber, Neoprene)Chemical-resistant laboratory coat or apronNIOSH-approved respirator for dusts
In Solution/Wet Chemistry Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile rubber, Neoprene)Laboratory coatNot required if handled in a fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or apronNIOSH-approved respirator with appropriate cartridge

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Keep the container tightly closed.

2. Handling and Use:

  • All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Use dedicated, clean spatulas and weighing boats.

  • Avoid creating dust. If dust is generated, use appropriate respiratory protection.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

3. Spill Management:

  • In the event of a spill, evacuate the area.

  • Wear appropriate PPE as outlined in the table above.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

4. Waste Disposal:

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Safe Handling Workflow

The following diagram illustrates the logical progression of safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal cluster_emergency Emergency Procedures Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store Prep Don Appropriate PPE Store->Prep Initiate Work Weigh Weigh/Transfer in Fume Hood Prep->Weigh Dissolve Prepare Solution Weigh->Dissolve Spill Spill Occurs Weigh->Spill Potential Hazard Experiment Perform Experiment Dissolve->Experiment Dissolve->Spill Potential Hazard Collect Collect Waste Experiment->Collect Generate Waste Label Label as Hazardous Collect->Label Dispose Dispose via Certified Vendor Label->Dispose Evacuate Evacuate Area Spill->Evacuate FirstAid Provide First Aid Spill->FirstAid Cleanup Perform Spill Cleanup Evacuate->Cleanup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Z-Lys-obzl benzenesulfonate
Reactant of Route 2
Reactant of Route 2
Z-Lys-obzl benzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.